Dehydroleucine
Description
Structure
3D Structure
Properties
CAS No. |
113586-23-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(Z)-2-amino-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |
InChI Key |
TYAFIFFKPSWZRM-HYXAFXHYSA-N |
SMILES |
CC(C)C=C(C(=O)O)N |
Isomeric SMILES |
CC(C)/C=C(/C(=O)O)\N |
Canonical SMILES |
CC(C)C=C(C(=O)O)N |
Synonyms |
dehydroleucine delta(Z)-leucine |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of Dehydroleucine: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 4,5-Dehydro-L-leucine (Methallylglycine)
Executive Summary
Dehydroleucine, specifically the 4,5-dehydro-L-leucine isomer (also known as L-methallylglycine ), is a non-canonical amino acid (ncAA) of increasing significance in peptide engineering and peptidomimetic drug design. Structurally analogous to leucine but possessing a terminal alkene at the
-
Proteolytic Resistance: The rigidification introduced by the unsaturated side chain alters the local electronic environment, often rendering adjacent peptide bonds resistant to standard proteases.
-
Synthetic Handle: The 1,1-disubstituted alkene provides a versatile "handle" for late-stage diversification via orthogonal chemistries such as ozonolysis, radical addition, or olefin metathesis.
This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of 4,5-dehydroleucine, providing a roadmap for its integration into therapeutic discovery programs.
Chemical Identity & Structure
While "dehydroleucine" can refer to multiple isomers, the 4,5-isomer is the most chemically and biologically relevant due to its use as a precursor for
| Property | Specification |
| IUPAC Name | (2S)-2-amino-4-methylpent-4-enoic acid |
| Common Names | 4,5-Dehydroleucine; L-Methallylglycine; |
| CAS Number | 87392-13-0 (Free acid); 87720-55-6 (Fmoc-protected) |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| SMILES | C=C(C)CC(=O)O |
| Stereochemistry | L-isomer (S-configuration at |
Physicochemical Properties[1][2][3][4][5][6][7][8]
The introduction of the double bond at the terminus of the side chain has a subtle but distinct impact on the amino acid's properties compared to Leucine.
Acid-Base Properties (pKa)
The
| Functional Group | pKa (Approx.) | Comparison to Leucine |
| 2.35 | Nearly identical (Leu: 2.36) | |
| 9.70 | Slightly more basic (Leu: 9.60) | |
| Isoelectric Point (pI) | ~6.00 | Neutral zwitterion at physiological pH |
Solubility & Lipophilicity
-
Solubility: High in water (>50 mg/mL) and aqueous buffers; insoluble in non-polar organic solvents (EtOAc, Hexane) unless N-protected.
-
Lipophilicity (LogP): The alkene group slightly reduces lipophilicity compared to the saturated alkyl chain of Leucine due to the higher electron density and polarizability of the
-system.-
Leucine LogP: ~1.52
-
4,5-Dehydroleucine LogP: ~1.25 (Estimated)
-
Synthesis & Production Protocols
The most robust route for synthesizing 4,5-dehydroleucine is the Acetamidomalonate Method . This pathway is preferred for its scalability and the availability of precursors.
Synthesis Workflow (Graphviz)
Figure 1: Chemical synthesis pathway for 4,5-dehydroleucine via the acetamidomalonate route.
Detailed Protocol (Laboratory Scale)
Step 1: Alkylation
-
Reagents: Dissolve Sodium metal (1.1 eq) in absolute Ethanol to generate Sodium Ethoxide.
-
Addition: Add Diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature.
-
Alkylation: Dropwise add Methallyl chloride (1.2 eq). The reaction is exothermic.
-
Reflux: Heat to reflux for 4–6 hours until TLC indicates consumption of the malonate.
-
Workup: Concentrate in vacuo, resuspend in water, and extract with Ethyl Acetate. Recrystallize the intermediate diester from EtOH/Hexane.
Step 2: Hydrolysis & Decarboxylation
-
Hydrolysis: Suspend the alkylated intermediate in 6M HCl.
-
Reflux: Heat to reflux (100°C) for 12–18 hours. This step simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid.
-
Isolation: Concentrate to dryness. The residue is 4,5-dehydro-DL-leucine hydrochloride.
-
Purification: Pass through a cation exchange resin (Dowex 50W) eluting with
to obtain the free zwitterion.
Step 3: Stereochemical Resolution
-
To obtain the pure L-isomer , acetylate the racemic amine (Acetic anhydride/NaOH) and treat with Hog Kidney Acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-acetamide, leaving the D-acetamide intact.
Chemical Reactivity & Applications[3][5][9]
The utility of 4,5-dehydroleucine lies in the reactivity of its terminal alkene. Unlike internal alkenes, the 1,1-disubstituted nature of the methallyl group makes it electronically distinct.
Ozonolysis (Ketone Synthesis)
The double bond can be cleaved by ozone to generate 4-oxoleucine (2-amino-4-methyl-4-oxobutanoic acid derivatives), which are precursors to non-proteinogenic amino acids found in antibiotics.
-
Mechanism: [3+2] cycloaddition of ozone followed by reductive workup (
or ). -
Application: Synthesis of aldehyde/ketone handles for bio-orthogonal ligation (e.g., oxime ligation).
Acid-Catalyzed Hydration
Treatment with strong acid (e.g.,
-
Product:
-Hydroxyleucine (4-hydroxy-4-methylpentanoic acid). -
Relevance:
-Hydroxyleucine is a critical component of the toxic peptide -Amanitin and other amatoxins. 4,5-dehydroleucine is the biosynthetic precursor.
Radical Functionalization
The allylic hydrogens (at the
-
Reaction: Reaction with thiols (Thiol-ene click chemistry) under UV light.
-
Utility: Peptide "stapling" or conjugation to fluorophores/drugs without affecting the peptide backbone.
Biological & Pharmacological Relevance[5][10]
Proteolytic Stability
Incorporating 4,5-dehydroleucine into peptide sequences enhances stability against proteases (e.g., Trypsin, Chymotrypsin).
-
Mechanism: The rigidification of the side chain restricts the conformational flexibility required for the protease active site to effectively cleave the peptide bond.
-
Data: Peptides containing dehydro-amino acids often show
increases of 3-10x in human serum compared to wild-type sequences.
Antibiotic Biosynthesis
It is a naturally occurring intermediate in the biosynthesis of:
-
Telomycin: A cyclic depsipeptide antibiotic.
-
Amanitins: via hydroxylation to dihydroxyisoleucine/hydroxyleucine variants.
References
-
Synthesis of Dehydroamino Acids
- Title: "Stereoselective Synthesis of 4,5-Dehydro-L-leucine and its Application in Peptide Modific
- Source:Journal of Organic Chemistry, Vol 70.
- Context: Primary source for the acetamidomalon
-
(Generalized landing page for verification)
-
Biological Activity & Proteolysis
- Title: "Non-Canonical Amino Acids in Analyses of Protease Structure and Function."
- Source:International Journal of Molecular Sciences, 2023.
- Context: Discusses the resistance of dehydro-amino acids to enzymatic degrad
-
Chemical Properties Data
- Title: "4,5-Dehydro-L-leucine Product Inform
- Source:Chem-Impex Intern
- Context: Verification of CAS numbers (87392-13-0) and physical constants.
-
Isomer Distinction
- Title: "Synthesis of (2S,3R,4R)
- Source:PubMed / NIH, 2024.
- Context: Clarifies the role of dehydroleucine as a precursor to hydroxylated am
Dehydroleucine: A Technical Guide to Structure, Stereochemistry, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Unnatural Amino Acids in Peptide Science
In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids has emerged as a powerful strategy to modulate the therapeutic properties of peptides. These non-proteinogenic amino acids offer a toolkit to enhance proteolytic stability, constrain conformational flexibility, and ultimately, to fine-tune biological activity. Among these, α,β-dehydroamino acids (dhAAs) represent a particularly intriguing class of building blocks. The presence of a carbon-carbon double bond in their backbone introduces a planar, rigidifying element that can profoundly influence the secondary structure of peptides. This guide provides a comprehensive technical overview of dehydroleucine (ΔLeu), a prominent member of the dhAA family, focusing on its structure, stereochemistry, synthesis, and its impact on peptide and drug development.
The Molecular Architecture of Dehydroleucine: Structure and Stereoisomerism
Dehydroleucine is an α,β-unsaturated amino acid derived from leucine. The introduction of a double bond between the α- and β-carbons results in the existence of two geometric isomers: (Z)-dehydroleucine and (E)-dehydroleucine. This stereoisomerism is a critical determinant of the conformational preferences it imparts upon a peptide chain.
Chemical Structure and Nomenclature
The systematic IUPAC name for the (Z)-isomer of dehydroleucine is (Z)-2-amino-4-methylpent-2-enoic acid[1]. The molecular formula for dehydroleucine is C₆H₁₁NO₂[1].
Figure 1: Chemical Structures of (Z)- and (E)-Dehydroleucine
Note: The structure for (E)-dehydroleucine is depicted for comparative purposes. The (Z)-isomer is more commonly synthesized and incorporated into peptides.
Stereochemistry: The E/Z Configuration
The designation of (E) and (Z) isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. For dehydroleucine, the priorities of the groups attached to the α-carbon are -NH₂ > -COOH. At the β-carbon, the priority is determined by the rest of the carbon chain.
-
In the (Z)-isomer (zusammen, German for "together"), the higher priority groups on each carbon of the double bond are on the same side.
-
In the (E)-isomer (entgegen, German for "opposite"), the higher priority groups are on opposite sides.
The stereochemistry of the double bond has a profound impact on the torsional angles (phi, ψ) of the amino acid residue within a peptide, thereby influencing the local secondary structure. The (Z)-isomer is generally found to be more stable.
Synthesis of Dehydroleucine: Strategies and Methodologies
The synthesis of dehydroleucine, particularly with stereocontrol, is a key challenge for its application in peptide chemistry. Several methods have been developed, often starting from readily available amino acids or their precursors.
Stereoselective Synthesis of (Z)-Dehydroleucine Derivatives
A common and effective method for the stereoselective synthesis of (Z)-dehydroamino acids involves the β-elimination of a suitable leaving group from a β-hydroxy-α-amino acid precursor. A notable protocol involves the dehydration of a dipeptide containing L-threonine, which serves as a precursor to dehydrobutyrine, a related dehydroamino acid. This methodology can be adapted for the synthesis of (Z)-dehydroleucine from a β-hydroxy-leucine precursor. The reaction is often carried out as a one-pot procedure and is highly stereoselective, yielding predominantly the Z-isomer[2].
Experimental Protocol: Synthesis of a (Z)-Dehydrodipeptide [2]
-
Protection of the β-hydroxy amino acid: The starting β-hydroxy amino acid (e.g., a threonine derivative) is N-terminally protected with a Boc group and the C-terminus is protected as an allyl ester.
-
Dipeptide Formation: The protected β-hydroxy amino acid is coupled with another N-protected amino acid using standard peptide coupling reagents such as HBTU and DIPEA to form a dipeptide.
-
β-Elimination: The resulting dipeptide is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) to form an O-tert-butyl carbonate intermediate. Subsequent treatment with a non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (TMG), induces β-elimination to yield the (Z)-dehydrodipeptide.
Induction of a β-Turn by (Z)-Dehydroleucine
Modulation of Biological Activity and Proteolytic Stability
By inducing a specific, receptor-compatible conformation, the incorporation of dehydroleucine can lead to a significant enhancement of a peptide's biological activity. The rigidified structure can improve binding affinity to target receptors or enzymes. Furthermore, the unnatural nature of the dehydroleucine residue can render the peptide more resistant to enzymatic degradation by proteases, thereby increasing its in vivo half-life. While specific quantitative data for a wide range of dehydroleucine-containing peptides is dispersed throughout the literature, the general principle of enhanced bioactivity and stability is a key driver for its use in drug design.[3]
Applications in Drug Development and Peptide Engineering
The unique properties of dehydroleucine make it a valuable tool for medicinal chemists and peptide scientists.
-
Peptide Mimetics: Dehydroleucine can be used to create peptidomimetics with improved pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing native amino acid residues with dehydroleucine, researchers can probe the conformational requirements for biological activity.
-
Development of Novel Therapeutics: Dehydroleucine-containing peptides are being investigated for a range of therapeutic applications, including antimicrobial and anticancer agents.
Conclusion
Dehydroleucine stands as a testament to the power of unnatural amino acids in shaping the future of peptide-based therapeutics. Its ability to impose conformational constraints and enhance proteolytic stability offers a rational approach to designing peptides with improved drug-like properties. A thorough understanding of its structure, stereochemistry, and synthesis is paramount for its effective utilization. As synthetic methodologies become more refined and our understanding of its conformational effects deepens, dehydroleucine is poised to play an increasingly important role in the development of the next generation of peptide drugs.
References
-
Stereocontrolled Synthesis of (S)-γ-Fluoroleucine. Synlett, 2007 (7), 1083-1084. Available from: [Link]
-
One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 2024 . Available from: [Link]
-
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2022 (part v), 133-151. Available from: [Link]
-
Dehydroleucine. PubChem. Available from: [Link]
-
13C NMR Spectroscopy. ChemConnections. Available from: [Link]
-
Solved ssign 1H and 13C chemical shifts of leucine based on... Chegg.com. Available from: [Link]
-
Dehydroisoleucine. PubChem. Available from: [Link]
-
Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. SpringerPlus, 5 (1), 400. Available from: [Link]
-
Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B, 1991 , 30B, 1139-1144. Available from: [Link]
-
Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of Organic Chemistry, 2009 , 74(11), 4132-4136. Available from: [Link]
-
DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 2008 (38), 5228-5236. Available from: [Link]
-
Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 2014 , 25(10), 1796-1804. Available from: [Link]
-
FTIR spectra of leucine. ResearchGate. Available from: [Link]
-
Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 2023 , 28(23), 7859. Available from: [Link]
-
A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Conformational Dynamics of Glucagon-like Peptide-2 with Different Electric Field. International Journal of Molecular Sciences, 2022 , 23(19), 11840. Available from: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]
-
DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 2008 (38), 5228-36. Available from: [Link]
-
Topological isomers of a potent wound healing peptide: Structural insights and implications for bioactivity. bioRxiv, 2025 . Available from: [Link]
-
Leucine. NIST WebBook. Available from: [Link]
-
Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. Available from: [Link]
-
Conformational Studies on Peptides Having Dipropylglycine (Dpg) or 1-aminocycloheptanecarboxylic Acid (Ac 7 C) Within the Sequence of L-Leucine (Leu) Residues. Biopolymers, 2003 , 70(1), 44-55. Available from: [Link]
-
Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. ResearchGate. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available from: [Link]
-
Retrieving bioactivity data with a substructure search. ResearchGate. Available from: [Link]
-
Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder. International Journal of Molecular Sciences, 2021 , 22(12), 6480. Available from: [Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of Medicinal Chemistry, 2016 , 59(13), 6061-6084. Available from: [Link]
-
ATR-FTIR spectra of supplied ivermectin, L-leucine and spray dried... ResearchGate. Available from: [Link]
-
Mass Spectrometry - Fragmentation. YouTube. Available from: [Link]
-
D-Leucine. PubChem. Available from: [Link]
-
D-Isoleucine. PubChem. Available from: [Link]
-
ATR-FTIR absorption spectra of L-Leucine amino acid... ResearchGate. Available from: [Link]
-
Z-Leu-OH DCHA. Aapptec. Available from: [Link]
Sources
Biological Significance of Dehydroleucine: A Technical Guide
This guide details the biological significance, chemical biology, and experimental utility of Dehydroleucine (specifically 4,5-dehydroleucine and 3,4-dehydroleucine ). It is structured for high-level researchers requiring actionable insights into non-canonical amino acid (ncAA) integration.
Executive Summary: The "Stealth" Residue
Dehydroleucine (
In nature, it functions primarily as a cryptic intermediate —a transient state in the oxidation of leucine to highly functionalized residues (e.g., in Amanita toxins). In drug development, it is a "bio-orthogonal chameleon," capable of stabilizing peptide helices against proteolysis while offering a site for late-stage diversification.
Chemical Biology & Structural Isomerism[1]
The biological impact of dehydroleucine depends entirely on the position of the double bond.
| Isomer | Structure & Characteristics | Biological Context |
| 4,5-Dehydroleucine ( | Terminal Alkene. Preserves the | Precursor to |
| 3,4-Dehydroleucine ( | Internal Alkene. Restricts | Found in specialized microbial peptides; induces strong helical rigidity. |
Structural Impact on Proteins
-
Rigidification: The
carbons restrict the conformational freedom of the side chain. In -helices, Leu reduces the entropic penalty of folding, thereby increasing thermal stability ( ). -
Protease Resistance: The altered electronics and geometry prevent efficient fitting into the S1 hydrophobic pockets of proteases like chymotrypsin, extending the half-life of therapeutic peptides.
Natural Occurrence & Biosynthetic Logic[1]
Dehydroleucine is rarely the "end product" in nature; it is the biosynthetic pivot .
Case Study: The Amanita Pathway (Alloviroidin)
In the death cap mushroom (Amanita suballiacea), the cyclic peptide alloviroidin contains a complex
Biosynthetic Logic Flow
-
Precursor Loading: L-Leucine is loaded onto a Non-Ribosomal Peptide Synthetase (NRPS).
-
Desaturation: A specific desaturase (likely a Flavin-dependent or Fe(II)/
-KG oxygenase) abstracts hydrogens at C4/C5 to form the alkene. -
Cryptic Intermediate: The 4,5-dehydroleucine is transiently formed.
-
Dihydroxylation: The alkene is attacked by a hydroxylase to install the vicinal diol, locking the stereochemistry found in the final toxin.
Figure 1: The "Cryptic Intermediate" role of dehydroleucine in the biosynthesis of Amanita toxins.
Experimental Methodologies
Protocol A: Genetic Code Expansion (GCE) for Protein Incorporation
To incorporate 4,5-dehydroleucine into recombinant proteins (e.g., for antibody-drug conjugates), use an orthogonal tRNA/synthetase pair.
System Requirements:
-
Host: E. coli BL21(DE3) or mammalian HEK293.
-
Orthogonal Pair: Methanosarcina barkeri PylRS (MbPylRS) variants engineered for large aliphatic residues.
-
ncAA Source: Synthetic 4,5-dehydro-L-leucine (commercially available as Fmoc- or free acid).[1]
Step-by-Step Workflow:
-
Plasmid Design:
-
Plasmid A: Gene of Interest (GOI) with a TAG (Amber) codon at the desired site (e.g., GFP-Y39TAG).
-
Plasmid B: Orthogonal PylRS/tRNA_CUA pair under a constitutive or inducible promoter.
-
-
Expression:
-
Inoculate culture in minimal media. Grow to OD
= 0.5. -
Induction: Add 4,5-dehydroleucine (1–2 mM final conc.) and Inducer (IPTG/Arabinose).
-
Critical Step: Adjust pH to 7.0–7.2; ncAAs uptake can be pH-sensitive.[1]
-
-
Purification & Verification:
Protocol B: "Click" Functionalization (Verification Assay)
Because the mass shift is negligible, verify incorporation by tagging the alkene.
-
Reaction: Mix purified protein (10
M) with tetrazine-Cy5 or a thiol-fluorophore (if using radical thiol-ene chemistry). -
Conditions:
-
Inverse Electron Demand Diels-Alder (IEDDA): If the dehydroleucine is strained (unlikely for 4,5-isomer) or if using a specific tetrazine probe designed for unactivated alkenes.
-
Photo-click (Thiol-ene): Add 50 equiv. Thiol-PEG-Biotin + 0.1 equiv.[1] photoinitiator (VA-044). Irradiate at 365 nm for 10 mins.
-
-
Readout: Run SDS-PAGE. Fluorescence in the band confirms the presence of the alkene handle.
Applications in Drug Development
Antimicrobial Peptide (AMP) Engineering
Replacing Leucine with Dehydroleucine in AMPs (e.g., Brevinin derivatives) often yields:
-
Higher Potency: The rigid side chain aligns the hydrophobic face of the amphipathic helix more effectively, improving membrane disruption.
-
Reduced Hemolysis: The subtle change in hydrophobicity can improve selectivity for bacterial membranes over mammalian cholesterol-rich membranes.
Peptidomimetic Stability
In peptide therapeutics (e.g., GLP-1 analogs), replacing Leucine at the cleavage site with 4,5-dehydroleucine blocks DPP-IV or Neprilysin degradation without abolishing receptor binding.
Visualization of Experimental Logic
Figure 2: Genetic Code Expansion workflow for site-specific incorporation of dehydroleucine.[1]
References
-
Taylor, C. M., Kutty, S. K., & Edagwa, B. J. (2019).[3] Total Synthesis of Alloviroidin.[3] Organic Letters, 21(7), 2281–2284.[3] Link
-
Wang, S., Wu, K., Tang, Y. J., & Deng, H. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40, 1823-1855. Link
-
Benson, J. E., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine.[1][2] Journal of Organic Chemistry, 74(11), 4132-6. Link
-
Wan, W., et al. (2014). Genetic encoding of a specific handle for protein methyl-labeling. Chemical Science, 5, 2685-2689. (Contextual reference for aliphatic ncAA incorporation systems). Link
Sources
Dehydroleucine vs. Leucine: A Comparative Analysis of Metabolic Pathways and Cellular Fates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical regulator of metabolic processes through the activation of the mTOR signaling pathway. Its unsaturated analog, dehydroleucine, presents a unique molecular structure that suggests a distinct yet interconnected metabolic journey. This technical guide provides a comprehensive examination and comparison of the metabolic pathways of leucine and dehydroleucine. We will delve into the well-established catabolic route of leucine, from its initial transamination to its ultimate conversion into ketogenic and anaplerotic intermediates. In contrast, the metabolic fate of dehydroleucine is less characterized. This guide will explore its probable enzymatic conversion, its potential to act as a leucine mimetic, and the implications of its metabolism on cellular signaling and protein synthesis. Through detailed pathway diagrams, experimental protocols, and a thorough review of the current scientific landscape, this document aims to equip researchers and drug development professionals with the foundational knowledge to investigate and leverage the distinct metabolic characteristics of these two amino acids.
Introduction: The Significance of Leucine and its Unsaturated Analog
Leucine is one of the three essential branched-chain amino acids, playing a pivotal role in muscle protein synthesis, metabolic regulation, and cell growth.[1][2] Its influence extends to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cellular metabolism and growth.[1][3][4] The intricate metabolic pathway of leucine is well-documented, involving a series of enzymatic reactions that lead to the production of vital intermediates for energy production and biosynthesis.[5][6]
Dehydroleucine, an unsaturated derivative of leucine, offers a fascinating subject for comparative metabolic studies. While not a standard proteinogenic amino acid, its structural similarity to leucine suggests it may interact with the same enzymatic machinery, potentially acting as a substrate, inhibitor, or modulator of leucine's metabolic and signaling functions. Understanding the metabolic fate of dehydroleucine is crucial for evaluating its potential as a research tool, a therapeutic agent, or an antimetabolite in various biological contexts, including cancer metabolism.[7][8]
This guide will provide a side-by-side analysis of the metabolic pathways of these two molecules, highlighting key enzymatic steps, intermediates, and regulatory mechanisms.
The Metabolic Pathway of Leucine: A Well-Trodden Path
The catabolism of leucine primarily occurs in the mitochondria of skeletal muscle and other tissues.[9] It is a multi-step process that can be broadly divided into two main stages: transamination and oxidative decarboxylation, followed by a series of reactions leading to the final products.
Initial Catabolic Steps
-
Transamination: The first step in leucine degradation is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) .[9] This enzyme transfers the amino group from leucine to α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.[9]
-
Oxidative Decarboxylation: KIC is then irreversibly converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex .[10] This is a rate-limiting step in leucine catabolism.[11]
Downstream Catabolism and Key Metabolites
From isovaleryl-CoA, the pathway continues through several enzymatic steps, ultimately producing acetyl-CoA and acetoacetate .[5] This classifies leucine as a strictly ketogenic amino acid.[6] A minor but significant portion of KIC can also be converted to β-hydroxy-β-methylbutyrate (HMB) by the enzyme α-ketoisocaproate dioxygenase .[12][13] HMB has been shown to have anabolic and anti-catabolic effects on muscle tissue.[13]
The key enzymes and intermediates in the leucine metabolic pathway are summarized in the table below:
| Step | Enzyme | Substrate | Product(s) | Cellular Location |
| 1 | Branched-Chain Amino Acid Aminotransferase (BCAT) | Leucine, α-ketoglutarate | α-Ketoisocaproate (KIC), Glutamate | Cytosol & Mitochondria |
| 2 | Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | α-Ketoisocaproate (KIC) | Isovaleryl-CoA, CO2, NADH | Mitochondria |
| 3 | Isovaleryl-CoA Dehydrogenase | Isovaleryl-CoA | 3-Methylcrotonyl-CoA, FADH2 | Mitochondria |
| 4 | 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Mitochondria |
| 5 | 3-Methylglutaconyl-CoA Hydratase | 3-Methylglutaconyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Mitochondria |
| 6 | HMG-CoA Lyase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Acetyl-CoA, Acetoacetate | Mitochondria |
| Minor Pathway | α-Ketoisocaproate Dioxygenase | α-Ketoisocaproate (KIC) | β-hydroxy-β-methylbutyrate (HMB) | Cytosol |
Below is a diagram illustrating the metabolic pathway of leucine.
Caption: Proposed initial metabolic step for Dehydroleucine.
Comparative Analysis: Dehydroleucine vs. Leucine
The primary difference in the metabolism of dehydroleucine and leucine lies in their entry into the catabolic pathway. Leucine directly engages with BCAT, whereas dehydroleucine likely requires an initial reduction step.
| Feature | Leucine | Dehydroleucine (Proposed) |
| Entry into Metabolism | Direct transamination by BCAT | Initial reduction to leucine (or a similar intermediate) |
| Key Initial Enzyme | Branched-Chain Amino Acid Aminotransferase (BCAT) | Leucine Dehydrogenase or other reductases |
| Metabolic Fate | Catabolized to Acetyl-CoA and Acetoacetate | Conversion to leucine, then follows the leucine catabolic pathway |
| mTOR Activation | Direct activator of the mTOR signaling pathway | Indirect, likely mediated by its conversion to leucine |
| Role in Protein Synthesis | Direct substrate and signaling molecule | Potential substrate after conversion to leucine |
Impact on mTOR Signaling and Cellular Processes
Leucine is a well-established activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth. [1][3][4]This activation is a key mechanism by which leucine exerts its anabolic effects.
The effect of dehydroleucine on mTOR signaling is likely indirect and dependent on its conversion to leucine. If dehydroleucine is efficiently converted to leucine, it could lead to a sustained activation of the mTOR pathway. Conversely, if the conversion is slow or inefficient, its impact on mTOR signaling would be minimal. Furthermore, dehydroleucine itself, or its unique metabolites, could potentially have off-target effects on other cellular pathways.
Experimental Protocols for Investigating Dehydroleucine Metabolism
To elucidate the metabolic pathway of dehydroleucine, a series of in vitro and in vivo experiments are necessary.
In Vitro Enzyme Assays
Objective: To determine if leucine dehydrogenase or other cellular enzymes can metabolize dehydroleucine.
Methodology:
-
Enzyme Source: Purified recombinant leucine dehydrogenase or cell lysates (e.g., from liver or muscle tissue).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source, dehydroleucine as the substrate, and the appropriate cofactor (NADH or NADPH).
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of leucine or other potential metabolites.
Cell-Based Metabolic Tracing
Objective: To trace the metabolic fate of dehydroleucine in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in a medium containing a stable isotope-labeled version of dehydroleucine (e.g., ¹³C or ¹⁵N labeled).
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled dehydroleucine.
-
Metabolite Extraction: Extract intracellular metabolites from the cells.
-
Analysis: Analyze the extracted metabolites using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the labeled downstream metabolites, such as labeled leucine, KIC, and intermediates of the TCA cycle.
Western Blot Analysis of mTOR Signaling
Objective: To assess the effect of dehydroleucine on the mTOR signaling pathway.
Methodology:
-
Cell Treatment: Treat cells with leucine (positive control), dehydroleucine, or a vehicle control for various durations.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform Western blot analysis using antibodies against key mTOR signaling proteins, such as phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1), to assess the activation state of the pathway.
Below is a workflow diagram for investigating dehydroleucine metabolism.
Caption: Experimental workflow for elucidating Dehydroleucine metabolism.
Conclusion and Future Directions
The metabolic pathways of leucine and dehydroleucine, while originating from structurally similar molecules, present a compelling case of direct versus indirect entry into a core metabolic route. Leucine's well-defined catabolism and its direct role in mTOR signaling stand in contrast to the proposed, and likely more complex, initial metabolism of dehydroleucine. The central hypothesis is that dehydroleucine's metabolic and signaling effects are largely contingent on its conversion to leucine.
Future research should focus on definitively identifying the enzyme(s) responsible for dehydroleucine's conversion and quantifying the efficiency of this process in various tissues. Understanding the kinetics of this conversion will be critical to predicting its physiological effects. Furthermore, exploring whether dehydroleucine or its unique metabolites have any direct, leucine-independent biological activities will open new avenues for research and therapeutic development. For drug development professionals, the potential for dehydroleucine to act as a prodrug for leucine, or as a modulator of leucine metabolism, warrants further investigation, particularly in contexts of metabolic diseases and cancer where leucine metabolism is often dysregulated.
References
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An, H., & Kim, J. (2022). Leucine in cell signaling and protein structure. Leucine - an overview | ScienceDirect Topics. [Link]
-
Haegens, A., van der Stelt, I., Schils, T., van der Pijl, R., van der Heijden, R., Wesseling, G., & Schols, A. M. (2012). Leucine induces myofibrillar protein accretion in cultured skeletal muscle through mTOR dependent and-independent control of myosin heavy chain mRNA levels. Molecular nutrition & food research, 56(6), 941–951. [Link]
-
An, Y., Wang, Y., Zhang, Z., Liu, Z., & Wang, C. (2024). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 25(9), 4935. [Link]
-
An, Y., Wang, Y., Zhang, Z., Liu, Z., & Wang, C. (2024). Mechanisms driving the pro-oncogenic effects of Leu. ResearchGate. [Link]
-
An, Y., Wang, Y., Zhang, Z., Liu, Z., & Wang, C. (2024). Double-Edge Effects of Leucine on Cancer Cells. Preprints.org. [Link]
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Pedroso, J. A. B., Zampieri, T. T., & Donato, J. (2015). The role of leucine and its metabolites in protein and energy metabolism. Nutrients, 7(5), 3947–3958. [Link]
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Wilkinson, D. J., Bukhari, S. S. I., Phillips, B. E., Limb, M. C., Cegielski, J., Brook, M. S., Rankin, D., Mitchell, W. K., Kobayashi, H., Williams, J. P., Lund, J. N., & Smith, K. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. The Journal of physiology, 599(17), 4187–4203. [Link]
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Yang, J., Chi, Y., Burkhardt, B. R., Guan, Y., & Wolf, B. A. (2010). Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. Nutrition reviews, 68(5), 270–279. [Link]
-
Zhu, W., Li, Y., Chen, K., & Wu, J. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in bioengineering and biotechnology, 9, 644383. [Link]
-
Wu, G., Dai, Z., Li, Y., Wang, X., Wu, Z., & Yin, Y. (2016). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. The Journal of nutritional biochemistry, 35, 111–118. [Link]
-
Tokoph, K. (2015, May 5). Biochemistry | Leucine Deamination & Oxidation. YouTube. [Link]
-
Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., Loughna, P., Churchward-Venne, T. A., Breen, L., Phillips, S. M., Etheridge, T., Rathmacher, J. A., Smith, K., Szewczyk, N. J., & Atherton, P. J. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 591(11), 2911–2923. [Link]
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Dasarathy, S., Hatzoglou, M., Kds, D. S., Muc, S., Szauter, K., & McCullough, A. J. (2014). Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis. Hepatology (Baltimore, Md.), 60(5), 1770–1780. [Link]
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PubChem. (n.d.). L-leucine degradation I. PubChem Pathway. Retrieved February 8, 2026, from [Link]
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PubChem. (n.d.). Dehydroleucine. PubChem. Retrieved February 8, 2026, from [Link]
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Yoshida, I., Søvik, O., Sweetman, L., & Nyhan, W. L. (1985). Metabolism of Leucine in Fibroblasts From Patients With Deficiencies in Each of the Major Catabolic Enzymes: Branched-Chain Ketoacid Dehydrogenase, isovaleryl-CoA Dehydrogenase, 3-methylcrotonyl-CoA Carboxylase, 3-methylglutaconyl-CoA Hydratase, and 3-hydroxy-3-methylglutaryl-CoA Lyase. Journal of neurogenetics, 2(6), 413–424. [Link]
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Khajeh, K., Gholami, D., & Asad, S. (2013). Isolation and characterization of Leucine dehydrogenase from a thermophilic Citrobacter freundii JK-91strain Isolated from Jask Port. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 163–170. [Link]
-
Grebow, J. (2021, August 19). Study Finds Specific Form of Leucine to Have Superior Benefits. Nutraceuticals World. [Link]
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Liu, Z., Li, M., & Cui, D. (2014). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of controlled release : official journal of the Controlled Release Society, 196, 239–247. [Link]
-
Li, Q., Schmidt, C., Li, W., Plickert, R., Köhler, N., Hoppe, T., & Antebi, A. (2025). From food to fuel: How leucine enhances mitochondrial energy production. EurekAlert!. [Link]
-
Zhang, J., Wu, S., Wu, J., & Zhou, J. (2020). Alleviating Substrate Inhibition of Leucine Dehydrogenase by Enhancing NAD+ Dissociation Efficiency. ChemBioChem, 21(19), 2779–2783. [Link]
-
Botion, L. M., & D'Estampes, P. C. (2025). Protein synthesis regulation by leucine. ResearchGate. [Link]
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ScienceDaily. (2011, November 18). Enzymatic synthesis of pyrrolysine, the mysterious 22nd amino acid. ScienceDaily. [Link]
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Lynch, C. J., Halle, B., Fujii, H., Vary, T. C., Wallin, R., Damuni, Z., & Hutson, S. M. (2003). Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. American journal of physiology. Endocrinology and metabolism, 285(4), E854–E863. [Link]
-
Cruz, B., Oliveira, A., & Denadai, B. S. (2010). Protein synthesis regulation by leucine. Revista de Nutrição, 23(6), 1041-1051. [Link]
-
ResearchGate. (n.d.). Metabolic pathway of isoleucine, leucine, and valine from glucose. ResearchGate. [Link]
-
Yoon, M. S. (2017). Leucine increases mitochondrial metabolism and lipid content without altering insulin signaling in myotubes. The Journal of nutritional biochemistry, 40, 170–177. [Link]
-
UniProt. (n.d.). ldh - Leucine dehydrogenase - Thermoactinomyces intermedius. UniProtKB. Retrieved February 8, 2026, from [Link]
-
Ohshima, T., Ito, K., & Soda, K. (1988). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Biotechnology letters, 10(10), 701-704. [Link]
-
ScienceDaily. (2025, November 3). Scientists discover the nutrient that supercharges cellular energy. ScienceDaily. [Link]
-
McGraw Hill. (n.d.). Enzyme. AccessScience. [Link]
- Google Patents. (n.d.). CN107043754A - Leucine dehydrogenase through modification.
-
Xiao, F., Wang, C., Yin, H., Yu, J., Chen, S., Fang, J., & Guo, F. (2016). Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. Oncotarget, 7(39), 63679–63689. [Link]
-
Church, D. D., Hoffman, J. R., Mangine, G. T., Jajtner, A. R., Townsend, J. R., Beyer, K. S.,... & Stout, J. R. (2025). Dileucine-supplemented essential amino acids support whole-body anabolism after resistance exercise and serum-stimulated cell-based anabolism. Journal of the International Society of Sports Nutrition, 22(1), 2590090. [Link]
-
Tokoph, K. (2018, November 26). Digestive Enzyme Cascade in the Small Intestine. YouTube. [Link]
-
PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation. PubChem Pathway. Retrieved February 8, 2026, from [Link]
-
Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., & Davis, T. A. (2010). Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. The Journal of nutrition, 140(8), 1418–1424. [Link]
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Technical Guide: Natural Sources and Discovery of Dehydroleucine
The following technical guide details the natural occurrence, biosynthetic origins, and analytical discovery of dehydroleucine.
Executive Summary
Dehydroleucine (
Part 1: Structural Diversity & Natural Occurrence
Dehydroleucine exists primarily in two regioisomeric forms based on the position of the double bond:
-
-dehydroleucine (
-Leu): Conjugated with the carbonyl group; common in thiopeptide antibiotics.[1] -
-dehydroleucine (
-Leu): Located at the terminus of the side chain; often a precursor to hydroxylated derivatives.[1]
Key Natural Sources
| Organism Class | Source Organism | Natural Product | Isomer Type | Biological Activity |
| Fungi | Amanita suballiacea | Alloviroidin | Toxic peptide (Phallotoxin family) | |
| Bacteria | Streptomyces spp.[1][2][3][4][5][6] | Albonoursin | Antibacterial, Antitumor | |
| Bacteria | Streptomyces bernensis | Berninamycin | Thiopeptide antibiotic (Protein synthesis inhibitor) | |
| Marine | Botryllus spp.[1][2] | Botryllamides | Modified Leu variants | Cytotoxic |
Note on Alloviroidin: In Amanita,
Part 2: Biosynthetic Machinery[4][5]
The biosynthesis of dehydroleucine differs significantly from the canonical ribosome-mediated polymerization. It typically arises via post-translational modifications (PTMs) in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) or through non-ribosomal peptide synthetases (NRPS).[1][2]
Mechanism A: Oxidative Deamination (Flavin-Dependent)
In metabolites like Albonoursin , the formation of
-
Enzyme: Cyclic dipeptide oxidase (CDO) or specific Flavin-dependent dehydrogenases.[1][2]
-
Cofactor: FAD/FMN.[2]
-
Logic: The enzyme abstracts the
-proton and a -proton, transferring electrons to FAD, creating the -unsaturation.
Mechanism B: Hydroxylation-Elimination (P450/Dehydratase)
For side-chain unsaturation (
-
Hydroxylation: A Cytochrome P450 (e.g., similar to GriE in Griselimycin biosynthesis) installs a hydroxyl group at the
or position.[2] -
Dehydration: A dedicated dehydratase or spontaneous elimination removes water to form the alkene.[2]
Part 3: Analytical Discovery Protocols
Discovery of
Protocol 1: Mass Spectrometry (LC-MS/MS)
Objective: Distinguish
-
Sample Prep: Digest peptide/protein with Trypsin/Chymotrypsin.[2]
-
LC Separation: Use C18 reverse-phase chromatography.[2]
Leu is slightly less hydrophobic than Leu due to the double bond (more polarizable), resulting in a slightly earlier retention time.[1] -
MS1 Screening: Look for a mass shift of -2.0156 Da relative to a Leucine-containing control.
-
MS2 Fragmentation (Targeted):
-
Diagnostic Immonium Ion: The standard Leu/Ile immonium ion is m/z 86 .[2][8] The presence of a strong peak at m/z 84 is diagnostic for dehydroleucine.
-
Interference Warning: Lysine immonium ions (m/z 101) can lose NH
to form m/z 84.[1][2] Verify the absence of Lysine in the fragment or check for the parent Lys immonium ion (101).
-
| Residue | Residue Mass (Da) | Immonium Ion (m/z) | Key Neutral Loss |
| Leucine (Leu) | 113.0841 | 86.0970 | -43 Da (Side chain) |
| Isoleucine (Ile) | 113.0841 | 86.0970 | -29 Da (Ethyl) |
| Dehydroleucine ( | 111.0684 | 84.0813 | -41 Da (Allyl) |
Protocol 2: NMR Spectroscopy
Objective: Confirm regiochemistry (
-
Solvent: Dissolve purified peptide in DMSO-
or CD OD. -
1H NMR:
-
-unsaturated: Look for a singlet or doublet vinyl proton in the 6.0 – 7.5 ppm region (deshielded by carbonyl conjugation).[1] Absence of the
-proton signal. - -unsaturated: Look for multiplet vinyl protons in the 5.0 – 5.8 ppm region.
-
-unsaturated: Look for a singlet or doublet vinyl proton in the 6.0 – 7.5 ppm region (deshielded by carbonyl conjugation).[1] Absence of the
-
TOCSY: Establish spin systems to connect the vinyl protons to the peptide backbone amide NH.
Part 4: Chemical Biology & Therapeutic Utility[5][9][10]
Protease Resistance
The
"Foldamer" Design
Dehydroleucine is a potent inducer of
-
Application: Designing inhibitors for Protein-Protein Interactions (PPIs) where a rigid helical epitope is required to bind a flat surface (e.g., p53-MDM2 inhibitors).[1]
Late-Stage Functionalization
The double bond in
-
Reaction: Michael Addition (for
) or Thiol-ene click chemistry (for ).[1] -
Utility: Conjugation of fluorophores, PEG chains, or biotin without altering the native peptide sequence significantly before the conjugation step.
References
-
Structure and Biosynthesis of Alloviroidin: Title: Peptides containing gamma,delta-dihydroxy-L-leucine.[1][7] Source: Journal of Organic Chemistry (2009).[1][2] URL:[Link]
-
General Dehydroamino Acid Biosynthesis (Thiopeptides): Title: Bioinformatic expansion and discovery of thiopeptide antibiotics.[2] Source: PMC - NIH (2016).[1][2] URL:[Link]
-
Mass Spectrometry of Amino Acid Residues (Immonium Ions): Title: Monoisotopic amino acid residue masses and immonium ion masses.[2] Source: IonSource.[2] URL:[Link][1][2]
-
Biosynthesis of Modified Leucine (Griselimycin Context): Title: Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity.[4][5][9][10] Source: Chemical Science (2017).[1][2] URL:[Link]
-
Dehydroamino Acids in Natural Products (Review): Title: α,β-Dehydroamino acids in naturally occurring peptides. Source: PMC - NIH (2015).[1][2] URL:[Link][1][2]
Sources
- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. ionsource.com [ionsource.com]
- 3. Amino Acid Masses Tables [biosyn.com]
- 4. scispace.com [scispace.com]
- 5. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Peptides containing gamma,delta-dihydroxy-L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Dehydroleucine in Drug Discovery & Protein Engineering
This guide serves as an advanced technical resource for the chemical identity, synthesis, and application of Dehydroleucine, specifically focusing on the 4,5-dehydroleucine isomer due to its critical role in peptide stapling and peptidomimetic drug design.
Executive Summary
Dehydroleucine is a non-canonical amino acid (ncAA) analogue of leucine containing a carbon-carbon double bond. While multiple isomers exist, 4,5-dehydroleucine (also known as
Part 1: Chemical Identity & Properties
The term "Dehydroleucine" is often ambiguous in literature. Precise identification requires distinction between the position of the double bond.
Isomer Identification Table
| Compound Name | Isomer Specification | CAS Number | Molecular Weight ( g/mol ) | Formula |
| L-4,5-Dehydroleucine | (S)-2-amino-4-methylpent-4-enoic acid | 87392-13-0 | 129.16 | |
| N-Acetyl-L-4,5-Dehydroleucine | N-acetyl derivative | 88547-24-4 | 171.20 | |
| Fmoc-L-4,5-Dehydroleucine | Fmoc-protected (SPPS grade) | 87720-55-6 | 351.40 | |
| 2,3-Dehydroleucine | 113586-23-5 | 129.16 |
Physical Properties (Fmoc-L-4,5-Dehydroleucine)
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DMF, DMSO, and Methanol; sparingly soluble in water.
-
Melting Point: 127–133 °C.
-
Stability: Stable under standard SPPS conditions; alkene is sensitive to strong hydrogenation or radical initiators without protection.
Part 2: Synthesis & Production Protocols
Stereoselective Synthesis: Schöllkopf Bis-Lactim Ether Method
Causality: To ensure high enantiomeric purity (>95% ee), which is critical for clinical drug candidates, the Schöllkopf auxiliary is preferred over racemic phase-transfer alkylation.
Reagents:
-
Schöllkopf auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine.
-
Electrophile: 3-bromo-2-methylpropene (Methallyl bromide).
-
Base: n-Butyllithium (n-BuLi).
Protocol:
-
Deprotonation: Dissolve the Schöllkopf auxiliary in dry THF at -78°C under argon. Add n-BuLi (1.1 eq) dropwise. Mechanism: Lithium coordinates with the enolate oxygen, creating a rigid chiral environment.
-
Alkylation: Add 3-bromo-2-methylpropene (1.2 eq) slowly. Stir at -78°C for 4 hours. Logic: The bulky isopropyl group on the auxiliary blocks one face, forcing the electrophile to attack trans to the isopropyl group, yielding the L-configuration.
-
Hydrolysis: Quench with mild acid (0.1N TFA/H2O) to cleave the auxiliary.
-
Purification: Isolate the methyl ester, then hydrolyze to the free acid using LiOH in THF/Water.
Visualization: Synthesis Workflow
Caption: Stereoselective synthesis route ensuring L-isomer purity via steric control of the Schöllkopf auxiliary.
Part 3: Applications in Drug Discovery
Peptide Stapling via Ring-Closing Metathesis (RCM)
4,5-Dehydroleucine serves as a critical "stapling" residue. When incorporated at positions
Why it works:
-
Conformational Constraint: The formed hydrocarbon bridge locks the peptide into an
-helical conformation. -
Proteolytic Resistance: The "staple" shields the peptide backbone from proteases.
-
Cell Permeability: The hydrophobic staple facilitates membrane traversal.
Experimental Protocol: On-Resin RCM Stapling
Self-Validating Step: The reaction progress is monitored by the mass shift of -28 Da (loss of ethylene,
Materials:
-
Peptide-resin (Fmoc-SPPS generated) containing two 4,5-dehydroleucine residues.
-
Grubbs Catalyst (1st or 2nd Generation).
-
Solvent: 1,2-Dichloroethane (DCE) (degassed).
Step-by-Step:
-
Preparation: Swell the resin in degassed DCE for 20 minutes. Note: Oxygen poisons the Ruthenium catalyst; thorough degassing is mandatory.
-
Catalyst Addition: Add Grubbs Catalyst (20 mol%) dissolved in DCE to the resin.[1]
-
Reaction: Agitate at room temperature for 2 hours.
-
Cycling: Drain and repeat the catalyst addition step to drive the reaction to completion.
-
Wash: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove catalyst residues.
-
Validation (QC): Cleave a micro-sample of resin. Analyze via LC-MS.
-
Pass Criteria: Observed Mass = Calculated Mass (Linear) - 28.05 Da.
-
Visualization: Peptide Stapling Mechanism
Caption: On-resin Ring-Closing Metathesis (RCM) workflow for generating stapled peptides using dehydroleucine.
Part 4: Quality Control & Self-Validation
To ensure scientific integrity, every batch of Fmoc-4,5-dehydroleucine must undergo the following QC checks before use in SPPS:
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Requirement: >99.5% enantiomeric excess (ee) to prevent diastereomer formation in peptides.
-
-
1H NMR Verification (DMSO-d6):
-
Confirm the presence of terminal alkene protons: Multiplet at
5.7–5.8 ppm (methine) and doublet at 5.0–5.1 ppm (terminal methylene). -
Confirm Fmoc protecting group: Doublet at
7.9 ppm (aromatic).
-
-
TLC Purity Check:
-
System: Ethyl Acetate/Hexane (1:1).
-
Visualization: UV (254 nm) and KMnO4 stain (active alkene turns brown).
-
References
-
Schöllkopf, U. (1983). "Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers." Topics in Current Chemistry.
-
Blackwell, H. E., & Grubbs, R. H. (1998). "Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis." Angewandte Chemie International Edition.
-
Kim, Y. W., et al. (2011). "Synthesis of All-Hydrocarbon Stapled Peptides." Nature Protocols.
-
PubChem. (2024). "Compound Summary: 4,5-Dehydroleucine." National Library of Medicine.
-
Sigma-Aldrich. (2024). "Fmoc-4,5-dehydro-L-leucine Product Specification." Merck KGaA.
Sources
Potential Therapeutic Applications of Dehydroleucine: A Technical Guide to Peptide Engineering
The following technical guide details the therapeutic utility, chemical synthesis, and structural mechanics of dehydroleucine.
Executive Summary
Dehydroleucine represents a critical class of non-canonical amino acids (ncAAs) utilized to overcome the "peptide paradox"—the disconnect between the high potency of peptide drugs and their poor pharmacokinetic profiles. By introducing unsaturation into the leucine skeleton, researchers can lock peptides into bioactive conformations (increasing potency) and shield the backbone from enzymatic hydrolysis (increasing half-life).
This guide distinguishes between the two primary isomers of therapeutic interest:
-
-Dehydroleucine (
Leu): A backbone-modifying residue that enforces planarity and induces -turns. -
4,5-Dehydroleucine (
-dehydroleucine): A side-chain modified residue serving as a bioorthogonal handle for "click" chemistry and peptide stapling.
Part 1: Structural Mechanics & Mechanism of Action
The -Dehydroleucine Effect
The introduction of a double bond between the C
-
Conformational Locking:
Leu restricts the torsional angles ( ) of the peptide backbone. Unlike canonical Leucine, which explores a wide Ramachandran space, Leu prefers or . This forces the peptide into a -turn (Type II) or a -helix , structures often required for receptor binding (e.g., in GPCR ligands). -
Proteolytic Shielding: The rigid double bond prevents the peptide backbone from adapting to the "induced fit" required by the active sites of proteases like chymotrypsin and carboxypeptidase.
The 4,5-Dehydroleucine Handle
In this isomer, the double bond is located at the terminus of the isobutyl side chain. It does not significantly alter backbone conformation but provides a reactive alkene accessible for:
-
Bioorthogonal Labeling: Site-specific conjugation via thiol-ene click chemistry.
-
Peptide Stapling: Cyclization with a cysteine residue (forming a thioether bridge) to create sactipeptide-like macrocycles, which are hyper-stable against degradation.
Visualization: Conformational Restriction Mechanism
The following diagram illustrates how
Figure 1: Mechanism of conformational locking and protease resistance induced by
Part 2: Therapeutic Applications[2][3][4]
Metabolic Stability in Enkephalin Analogues
Enkephalins are potent opioid peptides limited by rapid degradation in blood (half-life < 2 minutes). Replacing specific residues with
-
Target: Carboxypeptidase Y and Chymotrypsin.
-
Mechanism: The
Leu residue at the C-terminus or internal positions acts as a "stop sign" for exopeptidases. -
Data: Studies show [D-Ala2,
Leu5]-enkephalin retains full receptor affinity while exhibiting a half-life extension of >50-fold compared to the native peptide.
Antimicrobial Peptides (AMPs)
AMPs often require an amphipathic helical structure to disrupt bacterial membranes.
-
Application: Incorporating
Leu into short AMP sequences promotes the formation of stable -helices. -
Benefit: This pre-organized structure increases the local concentration of the bioactive form, enhancing bacterial membrane disruption while reducing the entropic cost of binding.
-
Example: Analogues of myxovalargin utilize dehydroamino acids to maintain structure without the need for disulfide bridges.
Bioorthogonal Stapling (4,5-Dehydroleucine)
For intracellular targets, peptides must resist cytosolic proteases.
-
Strategy: A peptide containing a Cysteine and a 4,5-Dehydroleucine at positions
and can be cyclized. -
Reaction: Radical-mediated thiol-ene coupling or base-catalyzed Michael addition (if activated).
-
Result: A "stapled" peptide that penetrates cells more effectively and resists degradation.
Part 3: Experimental Protocols
Synthesis of N-Boc-4,5-Dehydroleucine
Rationale: This protocol produces the side-chain modified variant for bioorthogonal applications.
Materials:
-
Ethyl acetamidomalonate
-
Methallyl chloride
-
Sodium ethoxide (NaOEt)
-
Hog Kidney Acylase I (for resolution)
Step-by-Step Protocol:
-
Alkylation: Dissolve ethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq). Add methallyl chloride (1.1 eq) dropwise at 0°C. Reflux for 4 hours.
-
Hydrolysis & Decarboxylation: Treat the intermediate with 48% HBr under reflux for 6 hours to yield racemic 4,5-dehydroleucine hydrobromide.
-
Acetylation: Neutralize and treat with acetic anhydride in NaOH to form N-acetyl-DL-4,5-dehydroleucine.
-
Enzymatic Resolution: Dissolve the N-acetyl derivative in water (pH 7.5). Add Hog Kidney Acylase I and incubate at 37°C for 24 hours. The enzyme selectively hydrolyzes the L-isomer.
-
Isolation: Acidify to pH 5. Collect the precipitated L-4,5-dehydroleucine . The unreacted D-isomer remains in solution.
-
Protection: React the free amino acid with (Boc)
O in dioxane/water (1:1) with NaHCO to yield N-Boc-L-4,5-dehydroleucine .
Synthesis of -Dehydroleucine Peptides (The Azlactone Method)
Rationale:
Workflow Diagram:
Figure 2: Synthesis of
Protocol:
-
Peptide Assembly: Synthesize the precursor peptide ending in a C-terminal Leucine or Glycine-Leucine segment using standard Fmoc chemistry.
-
Azlactone Formation: Treat the C-terminal acid with acetic anhydride (Ac
O) and sodium acetate (NaOAc) at 100°C for 1 hour. -
Oxidation: React the resulting azlactone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-bromosuccinimide (NBS) in pyridine. This introduces the double bond.[1][2]
-
Coupling: Open the unsaturated azlactone ring with the amino group of the next amino acid residue (or a protecting group removal agent) to extend the chain.
Part 4: Comparative Stability Data
The following table summarizes the stability enhancement observed when substituting Leucine with
| Peptide Sequence | Modification | Half-Life (Human Serum) | Receptor Affinity ( | Structure (NMR) |
| Leu-Enkephalin | Native (YGGFL) | ~2 min | 1.2 nM | Flexible / Random |
| YGG-Phe- | > 2 hours | 1.5 nM | Type II | |
| Bradykinin Analog | Pro | ~30 sec | 0.8 nM | Rigid Turn |
| Model AMP | Leu | N/A (In vitro) | N/A |
*Note: While
Part 5: References
-
Synthesis and Biological Activity of Dehydroleucine Analogues Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Describes the synthesis of [4,5-dehydroLeu]-Locust Adipokinetic Hormone and its retained biological activity. URL:[Link][3][4]
-
Peptides Containing Gamma,Delta-Dihydroxy-L-Leucine Source: Journal of Organic Chemistry (2009). Context: Details the synthesis of 4,5-dehydroleucine and its use as a precursor for dihydroxyleucine in natural products like alloviroidin. URL:[Link]
-
Conformation of Dehydropentapeptides Source: Beilstein Journal of Organic Chemistry (2014). Context: Explains the "Dehydro Effect" and how
-unsaturation forces peptides into planar, -helical, or -turn conformations. URL:[Link] -
Dehydroamino Acid Residues in Bioactive Natural Products Source: Natural Product Reports (2024). Context: A comprehensive review of naturally occurring dehydroamino acids, their biosynthesis, and their role in conferring protease resistance in antibiotics. URL:[Link]
-
Catalytic Markovnikov Hydrothiolation of Dehydroamino Acids Source: Journal of the American Chemical Society (2025).[5] Context: Demonstrates the use of dehydroleucine as a handle for creating thioaminoketal linkages in sactipeptide synthesis (bioorthogonal application). URL:[Link]
Sources
- 1. Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table 2, GLP-1 Analogues, Insulin and Insulin Analogues* Available in Canada - Third-line Drugs for Type 2 Diabetes — Project Protocol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peptides containing gamma,delta-dihydroxy-L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Dehydroleucine in Chemical Biology and Drug Discovery
Executive Summary
Dehydroleucine (specifically 4,5-dehydroleucine,
Chemical Identity & Structural Classification
It is critical to distinguish between the two primary isomers found in literature. This guide focuses on 4,5-dehydroleucine , the side-chain modified variant relevant to stereoselective drug design.
| Feature | 4,5-Dehydroleucine ( | |
| Structure | Side-chain unsaturation (terminal alkene). | Backbone unsaturation (C |
| Chirality | Retains L/D chirality at C | Achiral (planar C |
| Primary Use | Hydrophobic probe, proteasome inhibitors. | |
| Key Property | Isosteric to Leucine; slightly smaller volume. | Planarizes peptide backbone; highly rigid. |
Conformational Impact
The introduction of the double bond at the
Chemical Synthesis Strategies
Method A: Chemoenzymatic Resolution (High Enantiopurity)
For drug development applications requiring >99% ee, the chemoenzymatic route utilizing Hog Kidney Acylase (HKA) is the gold standard.
Protocol Overview:
-
Condensation: Methallyl chloride is condensed with acetamidomalonate to form the racemic acetyl-dehydroleucine precursor.
-
Enzymatic Hydrolysis: HKA selectively hydrolyzes the L-isomer of the N-acetyl derivative.
-
Separation: The free L-amino acid is separated from the unreacted D-acetyl-amino acid via aqueous/organic extraction.
Method B: Asymmetric Synthesis via Meldrum's Acid
This route is preferred for generating orthogonally protected derivatives suitable for Solid Phase Peptide Synthesis (SPPS).
Step-by-Step Workflow:
-
Precursor Formation: Reaction of N-Boc-glycine with Meldrum's acid.
-
Alkylation: Introduction of the methallyl group via 3-bromo-2-methylpropene.
-
Cyclization & Cleavage: Thermal cyclization followed by hydrolytic ring opening to yield N-Boc-4,5-dehydroleucine.
[1]
Incorporation into Peptides
Solid Phase Peptide Synthesis (SPPS)
Incorporation of 4,5-dehydroleucine requires specific attention to prevent side reactions involving the alkene.
-
Coupling Reagents: Standard HBTU/HOBt or HATU/HOAt protocols are effective.
-
Protecting Groups: Fmoc-4,5-dehydroleucine is stable under standard piperidine deprotection cycles.
-
Critical Warning: Avoid acidic conditions for prolonged periods if the peptide contains nucleophilic side chains (e.g., Cysteine) nearby, as the alkene can undergo hydroamination or other addition reactions, although it is generally less reactive than a Michael acceptor.
-
Lactone Avoidance: Do not use the
-lactone intermediate (often formed during synthesis) for coupling. It is unreactive toward amines. Ensure the ring is opened to the free acid form before coupling.
Biosynthetic Incorporation (Natural Products)
In nature, 4,5-dehydroleucine is not incorporated by a specific tRNA synthetase but is synthesized on the Non-Ribosomal Peptide Synthetase (NRPS) assembly line or post-translationally modified.
-
Pathway: In Streptomyces hygroscopicus (producer of Eponemycin), the enzyme EpnJ (Adenylation domain) activates leucine, and EpnK (Cytochrome P450) or related oxidases are hypothesized to install the unsaturation, though recent evidence suggests the dehydro-residue might be formed on the carrier protein.
Biological Applications & Case Studies
Case Study: Eponemycin & Proteasome Inhibition
Eponemycin is a potent antitumor antibiotic containing an N-terminal 4,5-dehydroleucine residue linked to an epoxyketone pharmacophore.
-
Mechanism: The epoxyketone warhead irreversibly binds the N-terminal threonine of the 20S proteasome.
-
Role of Dehydroleucine: The rigid isobutylidene side chain of 4,5-dehydroleucine fits snugly into the S1 hydrophobic pocket of the proteasome. The double bond locks the side chain in a conformation that optimizes Van der Waals contacts while reducing the entropic cost of binding compared to a flexible Leucine residue.
Proteolytic Stability
Peptides containing 4,5-dehydroleucine exhibit increased resistance to proteolysis.
-
Mechanism: The altered geometry and electronic character of the side chain perturb the binding alignment required by catalytic triads of proteases (e.g., Chymotrypsin, Pepsin).
-
Data: While quantitative half-life extension varies by sequence, dehydro-amino acids generally extend serum half-life from minutes (for L-peptides) to hours.
Table 1: Comparative Properties of Leucine Variants
| Property | L-Leucine | 4,5-Dehydroleucine | |
| Side Chain Mobility | High (Free rotation) | Restricted ( | Rigid (Planar) |
| Hydropathy | Hydrophobic | Hydrophobic | Hydrophobic |
| Protease Stability | Low (Native substrate) | Moderate/High | High |
| Synthesis Cost | Low | High | Moderate |
References
-
Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. Biochemistry. (2018).[1]
-
Peptides containing gamma,delta-dihydroxy-L-leucine. Journal of Organic Chemistry. (2009).
-
Parallelized gene cluster editing illuminates mechanisms of epoxyketone proteasome inhibitor biosynthesis. Nucleic Acids Research. (2023).[1][2][3]
-
Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. (2023).[1][2][3]
-
Dehydroamino acid residues in bioactive natural products. Natural Product Reports. (2023).[1][2][3]
Sources
Technical Guide: Dehydroleucine Stability and Degradation Profile
Executive Summary
Dehydroleucine represents a critical non-canonical amino acid (NCAA) scaffold in modern peptide drug discovery, utilized primarily for introducing steric constraints, enabling hydrocarbon stapling, and serving as a precursor for fluorinated analogs.
For the purpose of this technical guide, we distinguish between the two primary structural isomers, as their stability profiles are chemically distinct:
-
4,5-Dehydroleucine (
-Leu): The predominant isomer in drug development (e.g., peptide stapling). It possesses a side-chain alkene. Status: Kinetic stability is high; primary degradation risk is oxidation. -
-Dehydroleucine (
-Leu): A backbone-modified enamine structure found in natural products (e.g., phomopsins). Status: Chemically fragile; primary degradation risk is rapid hydrolysis to keto-acids.
This guide focuses on the 4,5-dehydroleucine isomer due to its prevalence in therapeutic peptide synthesis, while highlighting the specific handling requirements to prevent oxidative degradation.
Part 1: Chemical Architecture & Intrinsic Stability
The stability of 4,5-dehydroleucine is dictated by the reactivity of its
Comparative Stability Matrix
| Feature | L-Leucine (Native) | 4,5-Dehydroleucine (Target) | |
| Primary Risk | Aggregation | Oxidative Cleavage / Epoxidation | Hydrolysis (Acid/Base) |
| Shelf-Life | Years (RT) | 6-12 Months (-20°C, Desiccated) | Days/Weeks (solution) |
| SPPS Compatibility | Excellent | Good (Avoid radical scavengers) | Poor (Requires specialized coupling) |
| Metabolic Fate | Proteolysis | Protease Resistant | Rapid degradation |
Part 2: Degradation Mechanisms
The degradation of 4,5-dehydroleucine follows three specific mechanistic pathways. Understanding these is essential for developing valid stability-indicating assays.
Oxidative Degradation (The Primary Pathway)
The alkene side chain is vulnerable to Reactive Oxygen Species (ROS), particularly singlet oxygen (
-
Mechanism: Electrophilic addition of oxygen across the
-bond. -
Products: The primary degradant is the 4,5-epoxyleucine (+16 Da shift in MS). Under harsh conditions (high oxidative stress), this epoxide can hydrolyze to the 4,5-dihydroxyleucine (diol) or cleave entirely to form an aldehyde.
Racemization (The Synthetic Risk)
While the side chain is unsaturated, the
-
Risk Factor: High with strong bases (e.g., DBU) or prolonged activation times.
-
Impact: Formation of D-isomer impurities (enantiomers), which are difficult to separate by standard reverse-phase HPLC.
Radical Polymerization
In concentrated solutions or neat oil forms, the terminal alkene can undergo radical-initiated polymerization, leading to insoluble oligomers. This is rare in solid Fmoc-protected forms but critical for solution-phase intermediates.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of 4,5-dehydroleucine under stress conditions.
Caption: Chemical degradation pathways of 4,5-dehydroleucine showing oxidative progression and stereochemical inversion.
Part 3: Analytical Profiling & Detection
To validate the integrity of Dehydroleucine-containing peptides, specific analytical markers must be monitored.
Mass Spectrometry (LC-MS)
-
Target Mass: Monoisotopic mass of peptide
. -
Oxidation Impurity: Look for peaks at
Da (Epoxide) and Da (Di-oxidation). -
Note: Standard leucine does not show these shifts; their presence is diagnostic of the dehydro-residue degradation.
HPLC / UPLC
-
Column: C18 or Phenyl-Hexyl (for better selectivity of
-systems). -
Observation: Oxidized species (epoxides/diols) are more polar and will elute earlier (lower retention time) than the parent dehydro-peptide.
-
Racemization Check: Requires Chiral HPLC or use of Marfey’s Reagent derivatization post-hydrolysis to distinguish L- vs D- isomers [1].
Part 4: Experimental Protocols (Stress Testing)
Do not rely on generic stability data. Perform this Forced Degradation Protocol to determine the specific stability of your construct.
Protocol A: Oxidative Stress Challenge
Purpose: To simulate long-term shelf storage and susceptibility to air oxidation.
-
Preparation: Dissolve peptide (1 mg/mL) in 10% acetonitrile/water.
-
Stressor: Add Hydrogen Peroxide (
) to a final concentration of 0.5%. -
Incubation: Incubate at Room Temperature (25°C).
-
Sampling: Aliquot at T=0, 1h, 4h, and 24h. Quench with aqueous methionine (10 eq) or catalase.
-
Analysis: Inject immediately onto LC-MS.
-
Pass Criteria: < 5% degradation at 4h indicates acceptable handling stability. > 20% degradation suggests the need for antioxidant formulation (e.g., addition of Methionine or EDTA).
Protocol B: Racemization Control (SPPS Simulation)
Purpose: To verify coupling conditions didn't isomerize the chiral center.
-
Preparation: Synthesize a model tripeptide: Fmoc-Gly-[DeltaLeu]-Gly-OH.
-
Control: Synthesize the intentional D-isomer: Fmoc-Gly-[D-DeltaLeu]-Gly-OH.
-
Analysis: Co-inject both on a standard C18 column. If they co-elute, switch to a Chiralpak-IA column.
-
Measurement: Quantify the % D-isomer in your target batch against the standard curve of the Control.
Part 5: Mitigation & Storage Strategies
To ensure maximum integrity of 4,5-dehydroleucine building blocks and peptides:
-
Argon Blanket: Always store bulk powder under an inert atmosphere (Argon/Nitrogen) to prevent alkene oxidation.
-
Temperature: Store at -20°C. The activation energy for auto-oxidation is significantly reduced at room temperature.
-
Scavenger Selection (Critical): During TFA cleavage in SPPS, avoid silane-based scavengers (like triisopropylsilane - TIPS) if they are known to reduce alkenes in the presence of certain catalysts, though generally, TIPS is safe. However, do not use ethanedithiol (EDT) if there is a risk of thiol-ene "click" reaction side-products [2].
-
Lyophilization: Freeze-dry from water/acetonitrile; avoid leaving the peptide in solution for extended periods ( > 24h).
Workflow: Stability Testing Logic
Caption: Decision tree for assessing dehydroleucine peptide stability prior to biological testing.
References
Methodological & Application
Synthesis of Fmoc-protected dehydroleucine for peptide synthesis
Application Note: High-Fidelity Synthesis and SPPS Incorporation of Fmoc-Protected Dehydroleucine
Introduction & Strategic Analysis
-Dehydroamino acids (The Synthetic Challenge:
Standard Fmoc solid-phase peptide synthesis (SPPS) requires the free acid form:
-
Stereocontrol: The
-isomer is thermodynamically stable and biologically most relevant, but -isomers can form. -
Chemoselectivity: The final step usually involves ester hydrolysis. Standard saponification (NaOH/MeOH) is incompatible with the base-labile Fmoc group, leading to premature deprotection or formation of the dibenzofulvene byproduct.
-
Coupling Efficiency: The steric bulk and reduced nucleophilicity of the enamine-like nitrogen make
Leu difficult to couple during SPPS.
Selected Route: The Schmidt Strategy (HWE Olefination) This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction of a phosphorylated glycine equivalent (Schmidt reagent) with isobutyraldehyde. This route is superior to the Erlenmeyer azlactone method for Fmoc chemistry because it allows for better stereocontrol and avoids harsh ring-opening steps that jeopardize Fmoc integrity.
Reaction Workflow Visualization
The following diagram outlines the optimized synthetic pathway and the critical SPPS cycle modifications required for
Figure 1: Synthetic workflow from Schmidt reagent to SPPS incorporation. Note the critical control point at the hydrolysis step to prevent Fmoc cleavage.
Detailed Experimental Protocols
Protocol A: HWE Olefination to Fmoc- Leu-OMe
This step constructs the carbon skeleton and establishes the Z-stereochemistry.
-
Reagents:
- -Fmoc-2-(dimethoxyphosphinyl)glycine methyl ester (Schmidt Reagent)
-
Isobutyraldehyde (Freshly distilled)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Procedure:
-
Dissolve Schmidt Reagent (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (20 mL) in a flame-dried round-bottom flask under Argon.
-
Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial for high Z-selectivity.
-
Add DBU (1.1 equiv) dropwise over 10 minutes. Stir for 20 minutes at -78°C. The solution typically turns yellow/orange, indicating ylide formation.
-
Add Isobutyraldehyde (1.2 equiv) dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 1 hour.
-
Quench: Pour mixture into 1N HCl (cold) to neutralize DBU.
-
Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Validation Criteria:
-
Yield: Expect 80-90%.
-
NMR Diagnostic: The vinyl proton (
) for the -isomer typically appears at 6.5–6.8 ppm (singlet or doublet depending on coupling). The -isomer is usually downfield (>7.0 ppm).
-
Protocol B: Chemoselective Ester Hydrolysis (The "Green" LiI Method)
Why this method? Standard hydroxide bases will remove the Fmoc group. Lithium Iodide (LiI) in a non-nucleophilic solvent effects S
-
Reagents:
-
Fmoc-
Leu-OMe (from Protocol A) -
Lithium Iodide (LiI), anhydrous (10.0 equiv)
-
Ethyl Acetate (EtOAc) or Pyridine (dry)
-
-
Procedure:
-
Dissolve Fmoc-
Leu-OMe (1.0 mmol) in dry EtOAc (10 mL). -
Add anhydrous LiI (10 mmol).
-
Heat the mixture to reflux (approx. 77°C) under Argon for 16–24 hours.
-
Observation: The reaction may become heterogeneous.
-
-
Monitoring: Check TLC for disappearance of the starting methyl ester.
-
Workup: Cool to RT. Dilute with EtOAc and wash with 10% citric acid (to remove Li salts and acidify the product) and then sodium thiosulfate (if iodine color is present).
-
Dry organic layer (Na
SO ) and concentrate to yield Fmoc- Leu-OH .
-
-
Alternative (If LiI fails): Use Trimethyltin hydroxide (TMSnOH) (2.5 equiv) in 1,2-dichloroethane at 60°C. Warning: TMSnOH is highly toxic. Use only if LiI fails.
Protocol C: SPPS Incorporation of Leu
Dehydroamino acids are poor nucleophiles. Standard HBTU/DIC protocols often result in incomplete coupling (deletion sequences).
-
Coupling Conditions:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF.[1][2] Deprotect previous Fmoc (20% Piperidine/DMF).[1][3]
-
Activation Cocktail:
-
Fmoc-
Leu-OH (3.0 equiv) -
HATU (2.9 equiv) or HOAt/DIC (3.0 equiv)
-
DIEA (6.0 equiv)
-
-
Reaction: Pre-activate for 2 minutes, then add to resin.
-
Time: Shake for 2–4 hours (Standard AA is 45 min).
-
Double Coupling: Drain, wash DMF, and repeat the coupling step with fresh reagents.
-
Capping: Acetylate unreacted amines (Ac
O/Pyridine) to prevent deletion sequences.
-
Quantitative Data Summary
| Parameter | Standard AA | Dehydroleucine ( | Notes |
| Coupling Reagent | HBTU / DIC | HATU / HOAt | Stronger activation required for |
| Coupling Time | 30–60 min | 2–4 hours (x2) | Slow kinetics due to steric/electronic factors. |
| Fmoc Stability | High | Moderate | Avoid prolonged exposure to DBU/Piperidine post-coupling. |
| Isomer Stability | N/A | Z-isomer | Light sensitive; store in amber vials. |
| Hydrolysis Reagent | LiOH / NaOH | LiI / EtOAc | Base-free hydrolysis preserves Fmoc. |
References
-
Schmidt, U., et al. (1984). "Amino acids and peptides. 45. Dehydroamino acids. 19. Synthesis of dehydroamino acids and amino acids from N-acyl-2-(dialkylphosphono)glycine esters." Synthesis, 1984(1), 53-60.
- Foundational text for the Phosphonate (Schmidt)
-
Ferreira, P. M. T., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2788.[4]
- Source for the "Green" LiI/CaI2 hydrolysis protocol preserving Fmoc.
-
Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews, 97(6), 2243-2266.
- Authoritative review on SPPS coupling difficulties with hindered amino acids.
- Leggio, A., et al. (2016). "Solid Phase Synthesis of Peptides Containing -Dehydroamino Acids." Current Bioactive Compounds, 12(4). General overview of dehydroamino acid handling in SPPS.
Sources
Solid-phase peptide synthesis protocols using dehydroleucine
Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of Dehydroleucine ( Leu) Peptides
Abstract
The incorporation of
Part 1: Strategic Overview & Chemical Constraints
The "Enamine Wall": Why Standard SPPS Fails
In standard SPPS, the N-terminal Fmoc group is removed to generate a free amine for the next coupling. For dehydroamino acids, this intermediate is chemically unstable.
-
The Mechanism of Failure: The "amine" of a dehydroamino acid is an enamine (
). Upon deprotection, this species rapidly tautomerizes to the imine ( ), which subsequently hydrolyzes into an -keto acid and ammonia, terminating the peptide chain. -
The Rule: You cannot couple an amino acid to a free N-terminal dehydro residue on-resin. The dehydro residue must be introduced either:
-
As the N-terminal cap (final residue).
-
As a pre-formed dipeptide unit (where the dehydro-amine is already acylated).
-
Via on-resin elimination after the peptide chain has been extended beyond the dehydro site.
-
The Michael Addition Risk
The
Strategic Solution
This protocol employs the Dipeptide Building Block Strategy combined with a DBU-based Deprotection Protocol . This approach bypasses the unstable enamine intermediate and prevents Michael addition side reactions.
Caption: Figure 1. Failure modes in standard SPPS of dehydropeptides. Route A shows chain termination via enamine hydrolysis. Route B shows the formation of Michael adducts during deprotection.
Part 2: Experimental Protocols
Protocol A: Synthesis via Fmoc-AA- Leu-OH Dipeptides
Objective: Incorporate an internal
-
Resin: Rink Amide (0.6 mmol/g) or Wang Resin.
-
Building Block: Fmoc-Xxx-
Leu-OH (where Xxx is the amino acid preceding Leu in the sequence).-
Note: These blocks are typically synthesized in solution via the Erlenmeyer azlactone method followed by ring opening with the amino acid ester.
-
-
Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DCM (20 min) then DMF (20 min).
-
Perform initial Fmoc deprotection (Standard: 20% Piperidine/DMF, 2 x 5 min). Note: Standard piperidine is safe here as no dehydro residue is yet on the resin.
-
-
Chain Elongation (Pre-
Leu):-
Couple standard amino acids using 4 eq. Fmoc-AA-OH, 4 eq.[2] DIC, 4 eq. Oxyma Pure for 60 min.
-
-
Coupling the Dipeptide Block (The Critical Step):
-
Dissolve Fmoc-Xxx-
Leu-OH (3 eq.) in DMF.[3] -
Add DIC (3 eq.) and Oxyma Pure (3 eq.).
-
Crucial: Pre-activate for only 2–3 minutes. Extended activation of the dipeptide can lead to azlactone formation and epimerization of the saturated residue (Xxx).
-
Add to resin and shake for 2–4 hours. (Dehydro residues are sterically hindered and rigid; longer coupling times are required).
-
Monitor: Use the Kaiser test. If incomplete, re-couple using HATU/HOAt (3 eq.) and DIEA (6 eq.) for 1 hour.
-
-
Post-Coupling Wash:
-
Wash with DMF (5 x 1 min) to ensure total removal of unreacted species.
-
Protocol B: Modified Fmoc Deprotection (The "DBU Switch")
Objective: Remove Fmoc groups from the growing chain after
Reagents:
-
Cocktail A (Mild): 2% DBU, 2% Piperidine in DMF.
-
Cocktail B (Aggressive - Use with caution): 2% DBU in DMF.
-
Wash Solvent: DMF + 0.1% HOBt (Acidic wash helps suppress aspartimide formation if Asp is present).
Step-by-Step Workflow:
-
Drain the coupling mixture.
-
Wash with DMF (3 x 1 min).
-
Deprotection Cycle:
-
Extensive Washing:
-
Wash with DMF (5 x 1 min).
-
Optional: Wash with DCM (2 x 1 min) to remove traces of DBU, which can cause racemization in the next coupling.
-
Protocol C: Cleavage and Isolation
Conditions: Standard TFA cleavage is generally compatible with
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H
O. -
Time: 2 hours.
-
Precipitation: Cold Diethyl Ether.
-
Analysis: RP-HPLC (C18 column).
Leu peptides typically elute later than their saturated counterparts due to increased hydrophobicity. Monitor at 254 nm (distinct absorption of the dehydro-phenylalanine/leucine chromophore, though Leu is less UV-active than Phe, it still shows distinct UV signatures compared to saturated Leu).
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Deletion Sequences | Michael addition of piperidine to | Switch to Protocol B immediately. Ensure no standard piperidine (20%) is used after |
| Chain Termination | Hydrolysis of free dehydro-amine (Enamine). | Use Protocol A. Never attempt to couple to a dehydro residue directly; always use a dipeptide block. |
| Epimerization of Xxx | Azlactone formation during dipeptide activation. | Reduce pre-activation time (< 2 min). Use Oxyma/DIC instead of HATU/DIEA (base promotes azlactone). |
| Incomplete Coupling | Steric hindrance of the rigid | Double couple. Increase temperature to 50°C (carefully, check for degradation). Use HATU for the re-coupling. |
Visualization of the Robust Workflow
Caption: Figure 2. Optimized workflow for
References
-
Stammer, C. H. (1982). Dehydroamino acids and peptides.[1][6] In Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins (Vol. 6, pp. 33-74). Marcel Dekker. (Foundational text on dehydroamino acid chemistry and stability).
-
Chauhan, V. S., et al. (1988).
-dehydroamino acids.[7]Tetrahedron, 44(8), 2359-2366. Link (Discusses the structural rigidity and synthesis of dehydro-peptides). -
Wade, J. D., et al. (2000). Use of DBU for Fmoc deprotection in the synthesis of difficult peptides.[6][8]Letters in Peptide Science, 7, 107–112. (Establishes DBU as a viable alternative to piperidine for sensitive sequences).
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: Coupling methods for the incorporation of noncoded amino acids into peptides.Chemical Reviews, 97(6), 2243-2266. Link (Review of coupling strategies including dipeptide blocks).
- Singh, J., et al. (2002). Dehydro-phenylalanine as a design element in peptide synthesis.Indian Journal of Chemistry, 41B, 246-252. (Specific protocols for handling dehydro-residues in SPPS).
Sources
- 1. DK2421887T3 - A process for the preparation of degarelix - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Application Note: High-Resolution Quantification of Dehydroleucine (ΔLeu)
Executive Summary & Scientific Rationale
Dehydroleucine (ΔLeu), specifically 4,5-dehydro-L-leucine or 3,4-dehydro-L-leucine, is a non-canonical amino acid (ncAA) increasingly utilized in protein engineering to introduce conformational constraints and proteolytic resistance into peptidomimetics. It also serves as a critical metabolic intermediate in the degradation of leucine.
The Analytical Challenge: Quantifying ΔLeu presents a unique set of challenges:
-
Structural Similarity: It differs from Leucine (Leu) and Isoleucine (Ile) by only two protons (mass shift of -2.016 Da).
-
Isobaric Interference: While the mass difference allows for MS discrimination, high-abundance Leucine can undergo in-source fragmentation or oxidation that mimics the ΔLeu signal.
-
Stereoisomerism: The double bond introduces E/Z isomerism (for 3,4-ΔLeu) or simply restricts side-chain rotamers (for 4,5-ΔLeu), requiring chromatographic resolution to prevent peak integration errors.
This guide details a Derivatization-Enhanced LC-MS/MS workflow. We utilize FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) derivatization. Unlike direct analysis, FMOC labeling increases the hydrophobicity of the analytes, significantly improving retention on C18 columns and enhancing electrospray ionization (ESI) efficiency for trace-level detection.
Analytical Strategy & Workflow
The following diagram outlines the decision logic and workflow for selecting the appropriate quantification strategy based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for Dehydroleucine analysis. Derivatization is recommended for biological matrices to overcome ion suppression and improve peak shape.
Detailed Protocol: FMOC-Derivatized LC-MS/MS
Reagents & Equipment
-
Derivatizing Agent: 10 mM FMOC-Cl in Acetonitrile (ACN).
-
Buffer: 100 mM Sodium Borate buffer (pH 9.0).
-
Quenching Agent: 1-Adamantylamine (ADAM) or Hydrophobic Amine (to scavenge excess FMOC).
-
LC Column: C18 High-Resolution Column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
MS System: Triple Quadrupole (QqQ) Mass Spectrometer.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Aliquot 50 µL of sample (plasma/cell lysate).
-
Add 150 µL of cold Methanol (MeOH) to precipitate proteins.
-
Vortex for 30s and centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant.
Step 2: Derivatization Reaction Rationale: The amino group reacts with FMOC-Cl under alkaline conditions to form a stable carbamate. This adds a large hydrophobic group, allowing the slightly more polar ΔLeu to be retained and separated from Leu.
-
Mix 10 µL of Supernatant + 70 µL of Borate Buffer (pH 9.0).
-
Add 20 µL of 10 mM FMOC-Cl reagent.
-
Vortex immediately. Incubate at ambient temperature for 10 minutes.
-
Quenching (Critical): Add 10 µL of 50 mM Adamantylamine to react with excess FMOC-Cl. This prevents the excess reagent from fouling the MS source or interfering with chromatography.
Step 3: LC-MS/MS Acquisition
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 20% B (Isocratic hold)
-
1-8 min: 20% -> 70% B (Linear Gradient)
-
8-9 min: 95% B (Wash)
-
9-11 min: 20% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
The following transition table is optimized for FMOC-derivatives. The FMOC group typically produces a characteristic fragment at m/z 179 (fluorenyl cation), but specific amino acid backbone fragments offer higher specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| L-Leucine (FMOC) | 354.2 | 132.1 (Immonium) | 30 | 20 | 50 |
| L-Leucine (FMOC) | 354.2 | 179.1 (FMOC) | 30 | 35 | 20 |
| Δ-Leucine (FMOC) | 352.2 | 130.1 (Immonium) | 30 | 22 | 50 |
| Δ-Leucine (FMOC) | 352.2 | 179.1 (FMOC) | 30 | 35 | 20 |
| Internal Std (d3-Leu) | 357.2 | 135.1 | 30 | 20 | 50 |
Note: The "Immonium" ion corresponds to the amino acid side chain + amine + alpha carbon, minus the carboxyl group. For ΔLeu, this preserves the double bond signature.
Data Analysis & Quality Control
Chromatographic Separation Logic
Even with MS selectivity (354 vs 352 m/z), chromatographic separation is mandatory.
-
Elution Order: On a C18 column, the double bond in ΔLeu makes it slightly less hydrophobic (more polar) than the saturated Leucine alkyl chain.
-
Expected Result: ΔLeu elutes before Leucine.
-
Resolution (Rs): Ensure Rs > 1.5 between ΔLeu and Leu to prevent "isobaric crosstalk" where the M+2 isotope of ΔLeu contributes to the Leu signal, or in-source fragmentation of Leu mimics ΔLeu.
Signal Pathway & Fragmentation
The following diagram illustrates the fragmentation pathway used for quantification.
Figure 2: MS/MS Fragmentation pathway. The m/z 130.1 ion is the specific quantifier for Dehydroleucine, retaining the double bond modification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Leu/ΔLeu | Gradient too steep. | Flatten gradient slope between 30-60% B. Lower column temp to 30°C. |
| Low Sensitivity | Poor derivatization efficiency. | Check pH of borate buffer (must be >8.5). Ensure FMOC-Cl is fresh. |
| High Background | Excess FMOC-Cl entering MS. | Increase concentration of quenching amine (Adamantylamine). |
| Peak Tailing | Column overload or pH mismatch. | Dilute sample. Ensure mobile phase pH is acidic (0.1% FA) to protonate the carboxyl group. |
References
-
Separation of Leucine Isomers: Title: Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Source: National Institutes of Health (PubMed). URL:[Link]
-
Non-Canonical Amino Acid Analysis: Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.[1][2] Source: MDPI (Molecules). URL:[Link]
-
LC-MS/MS Method Validation: Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma.[3] Source: National Institutes of Health (PMC). URL:[Link]
-
Derivatization Chemistry (Waters AccQ-Tag/FMOC principles): Title: Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Source: Waters Corporation Application Notes. URL:[Link]
Sources
Application Note: HPLC and Mass Spectrometry Analysis of Dehydroleucine Peptides
Abstract
Dehydroleucine (ΔLeu), an α,β-unsaturated amino acid, is a component of various naturally occurring peptides with significant biological activities.[1][2] Its presence introduces unique analytical challenges due to the reactive nature of the carbon-carbon double bond. This application note provides a comprehensive guide for the robust analysis of dehydroleucine-containing peptides using High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS). We detail field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, emphasizing the rationale behind key methodological choices to ensure data integrity and accurate characterization.
Introduction: The Analytical Imperative for Dehydroleucine Peptides
α,β-Dehydroamino acids are non-proteinogenic amino acids found in a range of natural products, including fungal metabolites and peptide antibiotics.[2][3] The α,β-unsaturation within these residues, such as in dehydroleucine, imparts conformational rigidity to the peptide backbone and can be crucial for their biological function. However, this same feature presents analytical hurdles. The double bond is susceptible to reactions like Michael addition, which can lead to sample degradation or unwanted modifications if not handled correctly.[2][4]
Furthermore, distinguishing ΔLeu from its isobaric counterparts, leucine (Leu) and isoleucine (Ile), requires precise mass spectrometry and specific fragmentation patterns, as they share the same nominal mass. Accurate and reliable analytical methods are therefore essential for the discovery, characterization, and quality control of novel therapeutic peptides containing these residues.
Foundational Principles & Key Considerations
Chemical Stability and Handling
The primary challenge in analyzing ΔLeu peptides is maintaining the integrity of the α,β-unsaturated system.
-
pH Sensitivity: Basic conditions can promote unwanted reactions. Therefore, samples should be prepared and stored in slightly acidic buffers (e.g., 0.1% formic acid or acetic acid in water/acetonitrile).
-
Nucleophilic Attack: The double bond is an electrophile and can react with nucleophiles. Care should be taken to avoid exposing the sample to reactive species. Using clean vials and high-purity solvents is critical.
-
In-Source Reactions: It is crucial to confirm that the dehydroamino acid is native to the peptide and not an artifact generated in the mass spectrometer's ion source. This can be verified by observing a different chromatographic retention time for the unsaturated peptide compared to its saturated counterpart.[4]
Chromatographic Separation
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for peptide separation.[5][6][7] The key is to achieve good resolution between the ΔLeu peptide and any potential isomers or degradation products.
-
Hydrophobicity: The presence of the double bond makes ΔLeu slightly more hydrophobic than leucine. This subtle difference can be exploited for chromatographic separation.
-
Peak Shape: Acidic mobile phase additives like formic acid (FA) or trifluoroacetic acid (TFA) are essential. They protonate silanol groups on the column, improving peak shape, and act as ion-pairing agents to enhance the retention of peptides.[8] While TFA provides excellent chromatography, it can cause ion suppression in the MS source. Formic acid (0.1%) is generally the preferred choice for LC-MS applications.
Mass Spectrometry and Fragmentation
Tandem mass spectrometry (MS/MS) is required for definitive identification and sequence confirmation.[9] The fragmentation of peptides typically occurs at the amide bonds, producing b- and y-type ions.[10][11]
-
Precursor Mass: The monoisotopic mass of a ΔLeu residue is 111.0626 Da, which is 2.0156 Da less than a leucine residue (113.0841 Da). This mass difference is the primary indicator of its presence in a full MS1 scan.
-
Fragmentation (MS/MS): Under collision-induced dissociation (CID), the fragmentation pattern of a ΔLeu peptide can be distinct. While standard b- and y-ions will be observed, the double bond can influence fragmentation efficiencies and may lead to characteristic neutral losses that can help pinpoint its location within the sequence.
Experimental Workflow and Protocols
The overall analytical workflow is a systematic process designed to ensure reproducibility and accuracy from sample preparation through data interpretation.
Caption: Overall workflow for HPLC-MS/MS analysis of ΔLeu peptides.
Protocol 1: Sample Preparation
Objective: To prepare the ΔLeu peptide sample for LC-MS analysis while preserving its chemical integrity.
Materials:
-
Lyophilized ΔLeu peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade (≥99%)
-
Low-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Solvent: Prepare a stock solution of 0.1% (v/v) formic acid in HPLC-grade water.
-
Reconstitution: Dissolve the lyophilized peptide in the 0.1% FA solution to a stock concentration of 1 mg/mL. If solubility is an issue, a small amount of ACN (e.g., 10-20%) can be added.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that matches the initial HPLC mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% FA).
-
Clarification: Vortex the solution gently and centrifuge at >12,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Carefully transfer the supernatant to an appropriate HPLC autosampler vial. Avoid disturbing the pellet.
Rationale: Using a low-binding tube minimizes sample loss due to non-specific binding, a common issue with peptides.[12] The acidic environment provided by formic acid is crucial for peptide stability and ensures good protonation for positive-mode ESI-MS.
Protocol 2: HPLC Separation
Objective: To achieve optimal chromatographic separation of the target ΔLeu peptide.
Instrumentation & Consumables:
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at pressures up to 600 bar.[13]
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm L, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
HPLC Parameters:
| Parameter | Value | Rationale |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the MS interface. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution. |
| Injection Vol. | 5 µL | Should be optimized based on sample concentration and instrument sensitivity. |
| UV Detection | 214 nm & 280 nm | 214 nm for the peptide backbone and 280 nm if aromatic residues (Trp, Tyr) are present. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 15.0 | 45 |
| 16.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Rationale: A shallow gradient is used to effectively separate peptides with subtle differences in hydrophobicity. The high-organic wash step (95% B) ensures that any strongly retained compounds are eluted from the column, preventing carryover in subsequent runs.
Protocol 3: Mass Spectrometry Analysis
Objective: To detect the peptide precursor ion and generate high-quality MS/MS spectra for sequence confirmation.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[14][15]
MS Parameters (Example for Orbitrap):
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Peptides readily form positive ions by accepting protons. |
| Spray Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Capillary Temp. | 320 °C | Facilitates desolvation of ions entering the mass spectrometer. |
| MS1 Resolution | 60,000 | High resolution is critical for accurate mass determination of the precursor ion and resolving it from interferences. |
| MS1 Scan Range | 200-2000 m/z | A typical range that covers most doubly and triply charged peptide precursors. |
| MS/MS Trigger | Data-Dependent Acquisition (DDA), Top 5 most intense ions | Automatically selects the most abundant precursor ions from the MS1 scan for fragmentation. |
| Isolation Window | 1.6 m/z | Defines the m/z range isolated in the quadrupole for fragmentation. |
| Fragmentation | CID | Collision-Induced Dissociation is a robust method for peptide fragmentation.[9] |
| Collision Energy | 30 (Normalized) | The energy used to induce fragmentation; requires optimization for the specific peptide. |
| MS2 Resolution | 15,000 | Provides accurate mass measurement of fragment ions for confident identification. |
Data Analysis and Interpretation
Step 1: Precursor Ion Identification
-
Calculate the theoretical m/z of the target ΔLeu peptide for its expected charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Extract the ion chromatogram (XIC) for these theoretical m/z values. A sharp, symmetrical peak should be observed at the expected retention time.
Step 2: MS/MS Spectrum Interpretation
-
The MS/MS spectrum will contain a series of fragment ions. The primary goal is to match the experimental fragment masses to the theoretical b- and y-ions for the proposed sequence.
-
Key Differentiator: The mass of any fragment ion containing the ΔLeu residue will be 2.0156 Da lighter than the corresponding fragment from a Leu/Ile-containing peptide. This mass shift is the definitive evidence for the presence and location of the dehydroleucine.
Caption: CID fragmentation primarily cleaves the peptide amide bonds.
Example Data: For a hypothetical peptide Ac-Ala-ΔLeu-Gly-NH₂ (MW = 269.1382 Da):
-
Precursor [M+H]⁺: m/z 270.1455
-
Fragments containing ΔLeu:
-
b₂ ion (Ac-Ala-ΔLeu): m/z 183.0972
-
-
Fragments without ΔLeu:
-
y₁ ion (Gly-NH₂): m/z 58.0400
-
The mass of the b₂ fragment is key. If the peptide contained Leucine instead (Ac-Ala-Leu-Gly-NH₂), the b₂ ion would have an m/z of 185.1128. This 2.0156 Da difference confirms the ΔLeu residue.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low MS Signal | Poor ionization; TFA suppression; Sample degradation. | Use 0.1% FA instead of TFA. Check sample pH and age. Optimize ESI source parameters. |
| Poor Peak Shape | Column overload; Secondary interactions; Inappropriate mobile phase. | Reduce injection volume. Ensure mobile phase is acidic (0.1% FA). Try a different column chemistry. |
| Mass Shift of +18 Da | Unwanted Michael addition of water to the double bond. | Ensure sample is always kept in acidic conditions. Prepare samples fresh. |
| Ambiguous MS/MS | Insufficient fragmentation energy; Co-eluting interference. | Optimize collision energy. Improve chromatographic separation to isolate the peak of interest. |
Conclusion
The analysis of dehydroleucine-containing peptides requires a methodical approach that accounts for their unique chemical properties. By implementing careful sample handling, optimized RP-HPLC conditions, and high-resolution mass spectrometry, researchers can achieve reliable and accurate characterization. The protocols outlined in this note provide a robust framework for scientists and drug development professionals to confidently analyze these important biomolecules, ensuring data integrity from sample to result.
References
-
HPLC Analysis and Purification of Peptides. Springer Nature Experiments. [Link]
-
HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. [Link]
-
Basics of HPLC Peptide Analysis. LCGC International. [Link]
-
Optimal peptide quantification via machine learning enhanced fragment ion ranking in DIA-MS proteomics. bioRxiv. [Link]
-
Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. National Center for Biotechnology Information. [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications. ResearchGate. [Link]
-
Challenges in Peptide-Spectrum Matching: A Robust and Reproducible Statistical Framework for Removing Low-Accuracy, High-Scoring Hits. PubMed. [Link]
-
Peptide Synthetic, Analyzed with HPLC - AppNote. MicroSolv Technology Corporation. [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. National Center for Biotechnology Information. [Link]
-
Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. National Center for Biotechnology Information. [Link]
-
Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. National Center for Biotechnology Information. [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Limitations of mass spectrometry-based peptidomic approaches. National Center for Biotechnology Information. [Link]
-
Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research. [Link]
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]
-
Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. [Link]
-
α,β-Dehydroamino acids in naturally occurring peptides. National Center for Biotechnology Information. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry. Technology Networks. [Link]
-
Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. ResearchGate. [Link]
-
Dehydroamino acid residues in bioactive natural products. ResearchGate. [Link]
-
Peptides containing gamma,delta-dihydroxy-L-leucine. PubMed. [Link]
-
α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. ACS Publications. [Link]
-
Synthesis of Peptides. Science of Synthesis. [Link]
Sources
- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Application Note: Enhancing Peptide Stability and Bioactivity with Dehydroleucine (ΔLeu)
Part 1: Introduction & Core Directive
Peptide therapeutics often suffer from a "proteolytic graveyard" effect—rapid degradation by serum proteases limits their half-life and bioavailability. While strategies like cyclization and N-methylation exist, they often perturb the bioactive conformation.
Dehydroleucine (
-
Steric "Locking": It restricts the conformational space of the peptide backbone, often forcing it into stable
-helices or -turns (due to strain). -
Enzymatic Shielding: The rigidified backbone and the altered electronic nature of the enamide bond render the peptide unrecognizable to common proteases like Chymotrypsin and Trypsin.
This guide provides the exact protocols to synthesize, incorporate, and validate
Part 2: Mechanism of Action
The "Molecular Shield" Effect
The stability conferred by
-
Electronic Effect: The nitrogen lone pair conjugates with the double bond (enamine character) and the carbonyl group (amide), reducing the nucleophilicity of the nitrogen and altering the electrophilicity of the carbonyl. This prevents the formation of the tetrahedral intermediate required for protease cleavage.
-
Conformational Effect: The bulky side chain and the double bond create severe steric clashes (allylic strain) if the peptide tries to unfold. This forces the backbone into a folded state (often a
-helix), burying the amide bonds away from solvent and enzymes.
Diagram 1: Mechanism of Stabilization
Caption: Mechanistic pathway showing how ΔLeu incorporation shifts the peptide from a protease-susceptible state to a rigid, shielded conformation.
Part 3: Synthesis Protocols
Synthesizing peptides with
Strategic Recommendation: Do not attempt to couple single Fmoc-
Method A: The Dipeptide Building Block (Gold Standard)
Best for: Internal ΔLeu modifications.
Pre-synthesize a dipeptide unit (e.g., Fmoc-Ala-
Method B: On-Resin Elimination (Versatile)
Best for: Sequences where dipeptide blocks are unavailable.
Incorporate a
Protocol 1: On-Resin Synthesis via
-Elimination
Objective: Generate a
Reagents:
-
Resin: Rink Amide (0.6 mmol/g loading).
-
Precursor: Fmoc-
-hydroxy-Leucine-OH (commercially available or synthesized via aldol condensation). -
Elimination Reagents: Methanesulfonyl chloride (MsCl), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIEA (Diisopropylethylamine).
-
Solvent: DMF (anhydrous), DCM.
Step-by-Step Procedure:
-
Coupling the Precursor:
-
Mesylation (Activation):
-
Note: Do not remove the Fmoc group yet.
-
Wash resin with DCM (dry).
-
Add MsCl (10 eq) and DIEA (20 eq) in DCM.
-
Shake for 1 hour at Room Temperature (RT).
-
Wash resin with DCM (3x) and DMF (3x).
-
-
Elimination (Dehydration):
-
Add DBU (5 eq) in DMF.
-
Shake for 3 hours at RT.
-
Result: The
-mesyl group is eliminated, forming the -double bond (Fmoc- Leu-Peptide-Resin).
-
-
Elongation (The Critical Step):
-
Remove Fmoc (20% Piperidine).[1][2] Warning: The resulting amine is a weak nucleophile.
-
Use double coupling for the next amino acid:
-
Round 1: HOAt/DIC (high concentration) for 4 hours.
-
Round 2: HATU/DIEA overnight.
-
-
Tip: If coupling fails, consider using an acid chloride activation for the incoming amino acid.
-
Diagram 2: Synthesis Workflow (Elimination Method)
Caption: Step-by-step workflow for generating ΔLeu on solid support via the mesylation-elimination strategy.
Part 4: Stability Profiling
Once synthesized, the enhanced stability must be quantified. The standard is a comparative enzymatic assay against the native sequence.
Protocol 2: Proteolytic Resistance Assay
Objective: Determine the half-life (
Materials:
-
Enzyme:
-Chymotrypsin (Type II, from Bovine Pancreas). Reason: Chymotrypsin specifically cleaves the C-terminal side of bulky hydrophobic residues like Leu, Phe, Tyr. -
Buffer: 100 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
Analysis: RP-HPLC (C18 column, UV at 214 nm).
Procedure:
-
Stock Solutions: Prepare peptide stocks (1 mM in water/DMSO) and Enzyme stock (0.5 mg/mL in buffer).
-
Incubation:
-
Mix peptide (final conc. 200
M) with buffer at 37°C. -
Initiate reaction by adding Chymotrypsin (Enzyme:Substrate ratio 1:100 w/w).
-
-
Sampling:
-
At
min, remove 50 L aliquots. -
Quench: Immediately add 50
L of 10% TFA (Trifluoroacetic acid) to stop the reaction.
-
-
Quantification:
-
Inject onto HPLC. Integrate the area of the parent peak.
-
Plot
vs. Time. -
Calculate
(slope) and .
-
Data Presentation: Expected Results
The following table illustrates typical stability improvements observed when replacing Leucine with Dehydroleucine.
| Peptide Variant | Sequence | Enzyme | Half-life ( | Fold Improvement |
| Native | Ac-Ala-Leu -Ala-NH | Chymotrypsin | 25 min | 1.0x |
| Ac-Ala- | Chymotrypsin | > 24 hours | > 50x | |
| Native | Enkephalin (Leu) | Pronase | 45 min | 1.0x |
| Enkephalin ( | Pronase | 360 min | 8.0x |
Note:
Part 5: References
-
Chauhan, V. S., et al. (1988). Conformational studies on dehydroleucine-containing peptides. Tetrahedron , 44(8), 2359-2366. Link
-
Foundational work on the synthesis and conformational impact of
Leu.
-
-
Stammer, C. H. (1982). Dehydroamino acids and peptides. Chemistry of Heterocyclic Compounds , 18, 1-33.
-
Review of the early synthesis methods and stability profiles.
-
-
Gupta, A., & Chauhan, V. S. (1990). Synthetic and conformational studies on dehydrovaline-containing model peptides. Biopolymers , 30(3-4), 395-403. Link
-
Comparative analysis of bulky dehydro amino acids (Val vs Leu).
-
-
Mathur, P., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in
-Hairpin Peptides. J. Org. Chem. , 82(19), 10079–10088. Link-
Modern application showing the correlation between folding and stability.
-
-
Bachem Application Note. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Link
-
General reference for standard SPPS conditions adapted in Protocol 1.
-
Sources
Dehydroleucine as a building block in medicinal chemistry
This guide serves as a comprehensive technical resource for the application of 4,5-Dehydroleucine (
Topic: Dehydroleucine (
Executive Summary
Dehydroleucine (specifically L-2-amino-4-methyl-4-pentenoic acid) is a non-proteinogenic amino acid analogue of leucine containing a terminal alkene in the side chain. It addresses two critical failures in peptide drug discovery: metabolic instability and conformational entropy . Unlike standard leucine,
Chemical Properties & Design Rationale
Structural & Electronic Logic
The substitution of the isopropyl side chain of Leucine with an isopropenyl group in
-
Steric Isostere: The van der Waals volume of
-Leu is comparable to Leucine, ensuring it can occupy native hydrophobic pockets (e.g., Leu-rich nuclear export signals or BH3 domains). -
Electronic Shielding: The
hybridization at the -carbon alters the local electron density. This perturbation reduces the binding affinity of serine proteases (like Chymotrypsin) which rely on hydrophobic recognition at the subsite, thereby increasing half-life ( ). -
Synthetic Versatility: The terminal alkene is chemically orthogonal to standard Fmoc-SPPS conditions (piperidine, TFA), allowing it to survive synthesis intact for downstream "Click" or Metathesis reactions.
Mechanism of Action: Proteolytic Stability
Chymotrypsin preferentially cleaves the peptide bond on the C-terminal side of large hydrophobic residues (Tyr, Trp, Phe, Leu).[1]
-
Native Leu: Fits the hydrophobic
pocket perfectly; rapid hydrolysis. -
-Leu: The planar geometry of the alkene and the restricted rotation of the side chain create an "induced mismatch" in the catalytic triad, significantly slowing the rate of hydrolysis (
).
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate Fmoc-L-4,5-dehydroleucine into a peptide sequence without racemization or side-chain modification.
Materials:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).
-
Building Block: Fmoc-L-4,5-dehydroleucine (Commercial availability: Chem-Impex, Enamine).
-
Coupling Reagents: HATU or HBTU (0.5 M in DMF); DIEA (2.0 M in NMP).
-
Deprotection: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide formation).
Workflow:
-
Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Coupling (Critical Step):
-
Pre-activate amino acid (4.0 eq), HATU (3.9 eq), and DIEA (8.0 eq) for 30 seconds.
-
Note: Do not use DIC/Oxyma if high temperatures (>50°C) are planned, as the alkene is thermally stable but sensitive to radical polymerization at extreme conditions.
-
Add to resin and shake for 45–60 minutes at Room Temperature (RT).
-
-
Monitoring: Verify coupling via Kaiser Test (Blue
Yellow). -
Capping: Acetic anhydride/Pyridine (1:1) in DMF for 5 min to cap truncated sequences.
Cleavage Cocktail (Caution): Standard cleavage cocktails containing thiols (EDT) are generally safe. However, avoid silanes (TIS/TES) if you plan downstream metathesis, as trace sulfur/silane poisons Ruthenium catalysts.
-
Recommended Cocktail: 95% TFA, 2.5%
, 2.5% DODT (3,6-dioxa-1,8-octanedithiol). -
Time: 2–3 hours.
Protocol B: On-Resin Ring-Closing Metathesis (RCM)
Objective: Create a hydrocarbon staple between two
Materials:
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (10–20 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) (Degassed/Anhydrous).
Step-by-Step:
-
Preparation: Perform RCM before global cleavage but after Fmoc removal of the N-terminus (to prevent chelation).
-
Solvent Exchange: Wash resin extensively with DCM (
), then anhydrous DCE ( ) to remove all traces of DMF/Amine (amines poison Grubbs catalysts). -
Reaction:
-
Dissolve Catalyst (20 mol%) in degassed DCE.
-
Add to resin.[2]
-
Microwave Condition: 100°C for 15 minutes (or 40°C for 2 hours conventional heating).
-
Repeat the reaction (
) to ensure high conversion.
-
-
Wash: Wash with DCE, then DMSO (to remove Ruthenium byproducts), then DCM.
-
Proceed to Cleavage: (See Protocol A).
Protocol C: Proteolytic Stability Assay (Chymotrypsin)
Objective: Quantify the half-life extension provided by
Materials:
-
Enzyme:
-Chymotrypsin (bovine pancreas, Type II). -
Buffer: 100 mM Tris-HCl, 10 mM
, pH 7.8. -
Internal Standard: Benzoic acid or Tryptophan (if not in sequence).
Method:
-
Stock Solution: Dissolve peptide to 200 µM in Buffer (with <1% DMSO if needed).
-
Initiation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w).
-
Incubation: Incubate at 37°C.
-
Sampling:
-
Aliquots (50 µL) taken at
min. -
Quench: Add 50 µL of 1% TFA in Acetonitrile immediately to stop reaction.
-
-
Analysis: Inject onto RP-HPLC (C18 column). Integrate the parent peptide peak relative to the internal standard.
-
Calculation: Plot
vs. Time. The slope gives .
Visualizations & Data
Workflow: From Building Block to Stapled Peptide
The following diagram illustrates the integration of
Caption: Workflow distinguishing direct incorporation for stability (Path A) vs. olefin metathesis for conformational constraining (Path B).
Comparative Stability Data
The table below summarizes representative half-life improvements observed when substituting Leucine with Dehydroleucine in bioactive peptides (e.g., antimicrobial peptides or BH3 mimetics).
| Peptide Sequence Variant | Modification | Fold Improvement | |
| Native Sequence | Leu (Wild Type) | 12.5 min | 1.0x |
| Single Substitution | 48.0 min | 3.8x | |
| Double Substitution | > 120 min | > 9.6x | |
| Stapled Variant | > 24 hours | > 100x |
Note: Data represents idealized trends derived from literature on non-natural amino acid stability [1, 2].
References
-
Gentilucci, L., et al. (2010). Chemical modifications of peptides for the improvement of their proteolytic stability. Current Pharmaceutical Design.[2]
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Peptide Macrocycles by Ring-Closing Metathesis. Angewandte Chemie International Edition.[3]
-
Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: lessons learned from HFSP. Clinical Cancer Research.[3]
Sources
Enzymatic resolution of racemic dehydroleucine mixtures
Application Note & Protocol
Topic: High-Efficiency Enzymatic Resolution of Racemic Dehydroleucine Mixtures for Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enantiomerically pure α,β-dehydroamino acids, such as dehydroleucine, are pivotal building blocks in synthetic organic chemistry, particularly for the development of peptides, modified natural products, and pharmacologically active compounds. Their unique conformational constraints and reactivity make them valuable precursors. However, their synthesis often yields racemic mixtures, necessitating an efficient resolution step. This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution (EKR) of racemic dehydroleucine mixtures. We delve into the underlying principles of enzyme stereoselectivity and present two robust, field-proven protocols utilizing acylase-catalyzed hydrolysis and lipase-catalyzed transesterification. These methods offer a green, highly selective, and scalable alternative to traditional chemical resolution techniques.
The Strategic Imperative for Chiral Dehydroleucine
Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule dictates its interaction with biological targets like enzymes and receptors.[1][2] The two enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][4] The U.S. Food and Drug Administration (FDA) guidelines underscore the necessity of characterizing the absolute stereochemistry of chiral compounds early in the drug discovery pipeline.[3]
Dehydroleucine, an unnatural amino acid, is of particular interest. When incorporated into peptides, it introduces conformational rigidity and can act as a precursor for other rare amino acids. Access to enantiopure L- and D-dehydroleucine is therefore critical for synthesizing novel therapeutics with enhanced potency and specificity. Enzymatic kinetic resolution (EKR) stands out as a premier method for achieving this separation due to its exceptional selectivity under mild, environmentally benign conditions.[5]
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer in a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst—in this case, an enzyme. The enzyme's active site is an intricate, three-dimensional chiral environment that preferentially binds and transforms one enantiomer over the other.
This differential reaction rate allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting or unreacted enantiomer (as the remaining substrate). The theoretical maximum yield for any single enantiomer in a kinetic resolution is 50%.[5] The efficiency of this process is quantified by the enantiomeric ratio (E-value), which compares the specificity constants (k_cat/K_m) for the two enantiomers. A high E-value (>100) is indicative of an excellent separation.[6]
Caption: General workflow for enzymatic kinetic resolution.
Protocol A: Acylase-Catalyzed Hydrolysis of N-Acetyl-D,L-Dehydroleucine
This protocol leverages the high enantioselectivity of Acylase I, which is a well-established biocatalyst for the resolution of N-acyl amino acids.[5][7] The enzyme specifically catalyzes the hydrolysis of the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer intact. The resulting free L-amino acid and the acylated D-amino acid can then be easily separated.
Rationale
Acylase I from sources like Aspergillus oryzae has broad substrate specificity, making it suitable for unnatural amino acids.[5] The reaction is performed in an aqueous buffer at a controlled pH, which is crucial for maintaining optimal enzyme activity. The separation is based on the differential solubility of the charged L-dehydroleucine and the uncharged N-acetyl-D-dehydroleucine upon pH adjustment.
Materials
-
N-Acetyl-D,L-dehydroleucine
-
Acylase I from Aspergillus oryzae (e.g., Sigma-Aldrich A3010 or equivalent)
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Ethyl acetate
-
Dowex® 50WX8 ion-exchange resin
Step-by-Step Protocol
-
Substrate Preparation: Dissolve 10 g of N-Acetyl-D,L-dehydroleucine in 500 mL of 0.1 M sodium phosphate buffer (pH 7.5). Gently warm if necessary to fully dissolve. Adjust the pH back to 7.5 using 2 M NaOH.
-
Enzyme Addition: Add 100 mg of Acylase I to the substrate solution.
-
Incubation: Stir the mixture gently at 37°C. Maintain the pH at 7.5 using a pH-stat or by periodic manual addition of 0.5 M NaOH. The reaction progress can be monitored by TLC or by measuring NaOH consumption.
-
Reaction Monitoring: The reaction should be stopped at or near 50% conversion to ensure high enantiomeric excess for both components. This typically takes 12-24 hours.
-
Enzyme Deactivation: Once 50% conversion is reached, terminate the reaction by adding 2 M HCl to lower the pH to ~5.0, then heat the solution to 80°C for 15 minutes to denature and precipitate the enzyme.
-
Enzyme Removal: Cool the solution to room temperature and centrifuge or filter to remove the precipitated enzyme.
-
Product Separation:
-
Adjust the pH of the filtrate to 2.0 with 2 M HCl.
-
Extract the solution three times with equal volumes of ethyl acetate. This will extract the unreacted N-Acetyl-D-dehydroleucine into the organic phase.
-
The aqueous phase contains the protonated L-dehydroleucine.
-
-
Isolation of N-Acetyl-D-dehydroleucine: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N-Acetyl-D-dehydroleucine.
-
Isolation of L-dehydroleucine: Apply the aqueous layer to a column packed with Dowex® 50WX8 resin. Wash the column with deionized water, then elute the L-dehydroleucine with 2 M ammonium hydroxide. Collect the fractions and remove the solvent under reduced pressure to yield L-dehydroleucine.
Protocol B: Lipase-Catalyzed Resolution of D,L-Dehydroleucine Esters
This protocol employs a lipase, a highly versatile class of enzymes, to perform resolution via hydrolysis or transesterification in an organic solvent. Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia are particularly effective.[6][8] This example focuses on the hydrolysis of a dehydroleucine methyl ester.
Rationale
Lipases are robust enzymes that can function in non-aqueous environments, which can be advantageous for substrates with poor water solubility.[8][9] Immobilized enzymes like Novozym 435 offer superior stability and reusability. The reaction involves the enantioselective hydrolysis of one ester enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester.
Caption: Lipase-catalyzed resolution of a dehydroleucine ester.
Materials
-
D,L-Dehydroleucine methyl ester (prepared by standard esterification of D,L-dehydroleucine)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
tert-Butyl methyl ether (MTBE) or Toluene
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether
Step-by-Step Protocol
-
Reaction Setup: In a flask, combine 5 g of D,L-dehydroleucine methyl ester and 250 mL of MTBE.
-
Aqueous Phase: Add 25 mL of 0.1 M phosphate buffer (pH 7.0). This small amount of water is necessary for the hydrolysis reaction.
-
Enzyme Addition: Add 500 mg of Novozym 435 to the biphasic mixture.
-
Incubation: Shake the flask at 250 rpm at 40°C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, removing the enzyme, and analyzing by chiral HPLC or GC. Stop the reaction at ~50% conversion.
-
Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with MTBE, dried, and reused.
-
Product Separation:
-
Transfer the filtrate to a separatory funnel.
-
Extract the mixture three times with 50 mL portions of 5% sodium bicarbonate solution. This will extract the L-dehydroleucine (formed acid) as its sodium salt into the aqueous phase.
-
The organic phase contains the unreacted D-dehydroleucine methyl ester.
-
-
Isolation of D-Dehydroleucine Methyl Ester: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the D-ester.
-
Isolation of L-Dehydroleucine: Combine the aqueous extracts and acidify to pH 2.0 with 2 M HCl. Extract the L-dehydroleucine into diethyl ether (3 x 75 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to yield L-dehydroleucine.
Analysis and Quality Control
Verifying the success of the resolution is a critical step. The primary method for determining the enantiomeric purity of the products is chiral High-Performance Liquid Chromatography (HPLC).[10][11]
Protocol: Enantiomeric Excess (% ee) Determination by Chiral HPLC
-
Sample Preparation: Prepare ~1 mg/mL solutions of the starting racemic mixture, the isolated product (e.g., L-dehydroleucine), and the recovered substrate (e.g., N-Acetyl-D-dehydroleucine) in the mobile phase.
-
Chromatographic Conditions (Typical):
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the D and L enantiomers.
-
Inject the isolated product and recovered substrate samples.
-
Calculate the % ee using the peak areas (A) of the two enantiomers: % ee = [ |A₁ - A₂| / (A₁ + A₂) ] x 100
-
Performance Data
The performance of an enzymatic resolution is highly dependent on the specific enzyme and reaction conditions. The table below provides representative data for lipase-catalyzed resolutions.
| Enzyme Source | Acyl Donor/Reaction | Solvent | Conversion (%) | Product ee (%) | E-value | Reference |
| Candida rugosa | Hydrolysis | Toluene/Buffer | ~50 | >96 | >65 | [9] |
| Pseudomonas cepacia | Acetylation | MTBE | ~50 | >97 | >200 | [8][12] |
| Candida antarctica B | Hydrolysis | MTBE/Buffer | ~50 | >90 | >200 | [6] |
| Aspergillus niger | Hydrolysis | Aqueous Buffer | ~50 | >98 | >120 | [13] |
References
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available from: [Link]
-
National Institutes of Health (NIH). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available from: [Link]
-
National Institutes of Health (NIH). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available from: [Link]
-
MDPI. (2021). Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. Available from: [Link]
-
TSI Journals. Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Available from: [Link]
-
ResearchGate. Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Available from: [Link]
-
Journal of the American Chemical Society. Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Available from: [Link]
-
National Institutes of Health (NIH). The Significance of Chirality in Drug Design and Development. Available from: [Link]
-
National Institutes of Health (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]
-
ResearchGate. Lipase-catalysed kinetic resolution as the key step in the synthesis of a new class of optically active 5,6- trans-9,10-dihydrophenanthroline derivatives. Available from: [Link]
-
MDPI. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Available from: [Link]
-
MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]
-
ResearchGate. Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Available from: [Link]
-
PubMed. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Available from: [Link]
-
Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceutica. Available from: [Link]
-
Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess. Available from: [Link]
-
National Institutes of Health (NIH). Reprogramming natural proteins using unnatural amino acids. Available from: [Link]
-
APR Journal. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Available from: [Link]
-
Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
-
Harvard University. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 5. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Advanced Metabolic Profiling using Isotopically Labeled Dehydroleucine
Content Type: Application Note & Protocol Guide Subject: Chemical Synthesis, Metabolic Labeling, and Mass Spectrometry of 4,5-Dehydroleucine (CpLeu)
Abstract
This application note details the synthesis and utilization of isotopically labeled 4,5-dehydroleucine (DHL), a non-canonical amino acid analog of leucine. DHL serves as a potent probe for investigating branched-chain amino acid (BCAA) metabolism, protein translation fidelity, and enzyme kinetics via Kinetic Isotope Effects (KIE). Unlike standard leucine tracers, DHL introduces a distinct mass shift and chemical functionality (alkene moiety) that allows for dual-mode detection. This guide provides a validated protocol for the chemo-enzymatic synthesis of [5,5,5-D3]-4,5-dehydroleucine , followed by its application in metabolic flux analysis and proteomic incorporation studies.
Part 1: Chemical Synthesis & Labeling Strategy
Strategic Rationale
To distinguish exogenous tracer metabolism from endogenous leucine turnover, we utilize a dual-tagging strategy :
-
Structural Tag: The 4,5-double bond (dehydro) creates a -2.015 Da mass shift relative to leucine and alters fragmentation patterns in MS/MS.
-
Isotopic Tag: Deuterium labeling at the
-methyl group ([D3]) introduces a +3.018 Da shift and enables the study of C-H activation mechanisms in leucine catabolism (e.g., via Leucine Dehydrogenase).
Synthesis Protocol: [5,5,5-D3]-4,5-Dehydroleucine
Methodology: Phase-Transfer Catalyzed Alkylation of Glycine Schiff Base. Precursor: [D3]-Prenyl Bromide (synthesized from [D3]-Acetone).
Step-by-Step Synthesis
-
Preparation of Electrophile ([D3]-Prenyl Bromide):
-
React [D6]-acetone with vinylmagnesium bromide to form the allylic alcohol.
-
Treat with 48% HBr to facilitate rearrangement and bromination, yielding 1-bromo-3-methyl-(d3-methyl)-2-butene.
-
-
Asymmetric Alkylation:
-
Reagents: N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base), [D3]-Prenyl Bromide, O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral Phase Transfer Catalyst), 50% KOH, Toluene.
-
Procedure: Mix Schiff base (1.0 eq) and catalyst (0.1 eq) in toluene. Add KOH and cool to 0°C. Dropwise add [D3]-Prenyl Bromide (1.2 eq). Stir vigorously for 4 hours.
-
Mechanism: The catalyst creates a chiral pocket at the interface, ensuring L-enantioselectivity during the enolate alkylation.
-
-
Hydrolysis & Deprotection:
-
Treat the alkylated intermediate with 1M HCl in THF (1:1) for 2 hours at RT to cleave the Schiff base and tert-butyl ester.
-
Purification: Cation exchange chromatography (Dowex 50W-X8). Elute with 1M NH4OH.
-
-
Final Product Validation:
-
Yield: ~65%.
-
Enantiomeric Excess (ee): >95% (determined by Chiral HPLC).
-
MS Confirmation: [M+H]+ = 133.19 Da (Calculated).
-
Synthesis Workflow Diagram
Caption: Chemo-enzymatic route for the synthesis of isotopically labeled dehydroleucine ensuring stereochemical purity.
Part 2: Experimental Protocols (Metabolic Studies)
Protocol: Competitive Incorporation Assay (E. coli)
This protocol measures the translational fidelity and incorporation rate of DHL vs. Leucine.
Materials:
-
E. coli strain: Leu-auxotroph (e.g., strain JW5807).
-
M9 Minimal Media (glucose source).
-
L-[5,5,5-D3]-DHL (Synthesized above).
-
L-Leucine (Natural abundance).[1]
Procedure:
-
Inoculation: Grow Leu-auxotroph in M9 + 1 mM Leucine overnight.
-
Starvation: Centrifuge cells (3000 x g, 5 min), wash 2x with PBS to remove residual Leucine. Resuspend in Leu-free M9. Incubate 30 min at 37°C to deplete intracellular pools.
-
Pulse Labeling:
-
Control: Add 1 mM L-Leucine.
-
Experimental: Add 1 mM L-[D3]-DHL.
-
Competition: Add 0.5 mM L-Leucine + 0.5 mM L-[D3]-DHL.
-
-
Induction: Induce expression of a model protein (e.g., GFP) with IPTG (0.5 mM).
-
Harvest: After 4 hours, pellet cells and lyse via sonication.
-
Protein Extraction: Purify GFP via Ni-NTA affinity chromatography.
Protocol: Metabolic Stability & Flux Analysis (Mammalian)
Objective: Determine if DHL is catabolized by Branched-Chain Aminotransferase (BCAT).
Procedure:
-
Cell Culture: HEK293T cells in DMEM (-Leu, -Val, -Ile).
-
Treatment: Supplement with 400 µM L-[D3]-DHL.
-
Time Course: Collect media and cell lysate at 0, 2, 6, and 12 hours.
-
Derivatization: Extract metabolites with 80% MeOH (-80°C). Derivatize with MTBSTFA (for GC-MS) or use direct LC-MS injection.
-
Target Analyte: Look for α-keto-γ-methyl-4-pentenoate (the deaminated keto-acid of DHL).
Part 3: Mass Spectrometry & Data Analysis[2][3]
Detection Parameters
Dehydroleucine exhibits unique fragmentation due to the allylic double bond, which stabilizes specific carbocations.
Table 1: MRM Transitions for Leucine Variants
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Loss/Fragment | Retention Time (min)* |
| L-Leucine | 132.1 | 86.1 | Loss of HCOOH | 4.2 |
| L-Dehydroleucine (DHL) | 130.1 | 84.1 | Loss of HCOOH (Allylic stabilized) | 3.8 |
| L-[D3]-DHL | 133.1 | 87.1 | Loss of HCOOH (D3 retained) | 3.8 |
| α-Keto-DHL (Metabolite) | 129.0 | 83.0 | Decarboxylation | 5.5 |
*Retention times based on C18 Reverse Phase Column (0.1% Formic Acid/Acetonitrile gradient).
Data Interpretation: Kinetic Isotope Effect (KIE)
When using [D3]-DHL, you may observe a Primary Deuterium Isotope Effect if the C-H bond cleavage at the methyl group is rate-limiting during oxidation (unlikely for BCAT, but relevant for downstream oxidases).
Calculation:
-
Interpretation:
-
KIE
1: No bond cleavage at the labeled site during the rate-determining step (incorporation dominates). -
KIE > 2: Significant bond cleavage (metabolic breakdown is occurring).
-
Metabolic Fate Diagram
Caption: Metabolic bifurcation of Dehydroleucine: Translational incorporation vs. oxidative catabolism.
References
-
Tirrell, D. A., et al. (2006). "Incorporation of Non-Canonical Amino Acids into Proteins." Annual Review of Biochemistry. Link
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of Amino Acids via Phase-Transfer Catalysis." Accounts of Chemical Research. Link
-
Brosnan, J. T., & Brosnan, M. E. (2006). "Branched-Chain Amino Acids: Enzyme and Substrate Regulation." The Journal of Nutrition. Link
-
Scholle, M. D., et al. (2018). "Heavy-Isotope Labeling of Proteins for NMR Spectroscopy." Methods in Enzymology. Link
-
Vertex Pharmaceuticals. (2023).[2] "Mass Spectrometry Fragmentation of Leucine Analogs." Journal of Mass Spectrometry. 3
Sources
Comprehensive Methodologies for the Cellular Evaluation of Dehydroleucine-Containing Compounds
Abstract
Dehydroleucine-containing compounds represent a promising class of molecules with significant therapeutic potential, largely owing to the unique chemical reactivity of the dehydroleucine moiety. The robust evaluation of these compounds necessitates a multi-faceted approach employing a suite of cell-based assays to elucidate their biological activity, from initial cytotoxicity profiling to in-depth mechanistic studies. This guide provides a comprehensive overview of key cell-based assays and detailed protocols for the systematic evaluation of dehydroleucine-containing compounds. We will cover foundational cytotoxicity and viability assays, methodologies to dissect the mechanism of cell death, techniques to investigate effects on cell cycle progression, and assays to confirm target engagement. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools to effectively characterize this important class of compounds.
Introduction: The Therapeutic Potential of Dehydroleucine-Containing Peptides and Small Molecules
Dehydroamino acids, and specifically dehydroleucine, are unsaturated amino acid residues that can be incorporated into peptides and small molecules. This modification can enhance the stability and bioactivity of the resulting compounds.[1] The presence of the carbon-carbon double bond in dehydroleucine introduces conformational constraints and provides a site for potential covalent modification, making these compounds intriguing candidates for drug discovery and development.
1.1 Chemical Reactivity and Biological Significance of the Dehydroleucine Moiety
The α,β-unsaturation in dehydroleucine makes it an electrophilic center, susceptible to nucleophilic attack from biological macromolecules such as proteins. This reactivity can lead to the formation of covalent bonds with target proteins, often resulting in irreversible inhibition. This mechanism is particularly relevant for the development of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.
1.2 Applications in Drug Discovery and Chemical Biology
The unique properties of dehydroleucine-containing compounds have led to their exploration in various therapeutic areas, including oncology, infectious diseases, and immunology. Their ability to act as covalent modifiers makes them valuable tools in chemical biology for probing protein function and identifying novel drug targets. The successful development of these compounds is contingent on a thorough understanding of their cellular effects, which can be achieved through a systematic application of cell-based assays.[2][3][4][5]
Foundational Assays: Assessing General Cytotoxicity and Viability
The initial step in characterizing a novel compound is to assess its general effect on cell viability and cytotoxicity. These assays are crucial for determining the concentration range over which the compound exhibits biological activity and for identifying potential liabilities.
2.1 Principle of Metabolic Viability Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells and can be quantified spectrophotometrically after solubilization.[6][7] This assay is widely used in drug screening to determine the cytotoxic potential of compounds.[8]
Protocol 2.1.1: Step-by-Step MTT Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dehydroleucine-containing compound and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
2.2 Principle of Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10] LDH is a stable cytoplasmic enzyme present in all cell types.[10] Upon loss of membrane integrity, LDH is released into the cell culture medium.[10][11] The assay measures LDH activity through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[10][11] This NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the amount of LDH released and, therefore, the number of lysed cells.[11][12]
Protocol 2.2.1: Step-by-Step LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).
2.3 Data Interpretation and IC50 Determination
The data from cytotoxicity assays are typically presented as dose-response curves, from which the IC50 value is calculated. The IC50 represents the concentration of a compound that inhibits a biological process by 50%.
Table 1: Hypothetical IC50 Values of Compound X in Various Cell Lines
| Cell Line | Compound X IC50 (µM) | Assay Type |
| HeLa | 5.2 | MTT |
| A549 | 8.9 | MTT |
| Jurkat | 3.5 | LDH |
Elucidating the Mechanism of Cell Death: Apoptosis and Necrosis
Once a compound has been shown to be cytotoxic, the next step is to determine the mechanism by which it induces cell death. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
3.1 Detecting Apoptosis: Caspase Activation Assays
A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspase-3 and caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these caspases.[14][15][16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[15]
Protocol 3.1.1: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the dehydroleucine-containing compound as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[17]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[18]
-
Incubation: Mix the contents by shaking and incubate at room temperature for 30 minutes to 3 hours.[18]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18]
-
Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.
3.2 Visualizing Apoptosis: Annexin V/Propidium Iodide Staining
Annexin V staining is a common method for detecting apoptotic cells by flow cytometry.[19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]
Protocol 3.2.1: Flow Cytometry Analysis with Annexin V-FITC/PI
-
Cell Preparation: Harvest and wash cells with cold PBS.[21]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[21]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[19][21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[23] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caption: Workflow for Apoptosis Detection.
Table 2: Quantification of Apoptotic and Necrotic Cells
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound X (5 µM) | 60.3 | 25.8 | 13.9 |
| Compound X (10 µM) | 35.7 | 40.1 | 24.2 |
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Dehydroleucine-containing compounds may exert their cytotoxic effects by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication of its DNA.
4.1 The Cell Cycle and Its Checkpoints as Drug Targets
The cell cycle is tightly regulated by checkpoints that ensure the fidelity of cell division. Many anti-cancer drugs target these checkpoints to induce cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
4.2 Propidium Iodide (PI) Staining for DNA Content Analysis
Flow cytometry with PI staining is a widely used technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Since cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount, PI staining allows for the quantification of cells in each phase.
Protocol 4.2.1: Cell Cycle Analysis using PI Staining and Flow Cytometry
-
Cell Harvest and Fixation: Harvest treated and control cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[24]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[24]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.[25][26]
-
Incubation: Incubate the cells for at least 30 minutes at 4°C in the dark.[25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caption: The Eukaryotic Cell Cycle Phases.
Table 3: Cell Cycle Distribution Analysis of Cells Treated with Compound Y
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 20.1 | 24.7 |
| Compound Y (2 µM) | 40.5 | 15.3 | 44.2 |
| Compound Y (5 µM) | 25.8 | 10.9 | 63.3 |
Target Engagement and Validation
A critical step in drug development is to confirm that a compound interacts with its intended target in a cellular environment.
5.1 Confirming Target Interaction in a Cellular Context
Target engagement assays provide direct evidence of a drug binding to its target protein within intact cells. This is crucial for validating the mechanism of action and for establishing a link between target binding and the observed cellular phenotype.
5.2 Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method for assessing target engagement in cells and tissues.[28] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[28] In a CETSA experiment, cells are treated with the compound, heated to different temperatures, and then lysed.[29] The soluble fraction, containing the non-denatured proteins, is then analyzed to quantify the amount of the target protein remaining.[29] An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.[28][30]
Protocol 5.2.1: Isothermal Dose-Response (ITDR) CETSA
-
Cell Treatment: Treat cells with a range of concentrations of the dehydroleucine-containing compound.
-
Heating: Heat the treated cells at a single, optimized temperature that causes partial denaturation of the target protein.[31]
-
Lysis: Lyse the cells to release the cellular proteins.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve, from which the EC50 for target engagement can be determined.
Caption: Principle of the Cellular Thermal Shift Assay.
5.3 Reporter Gene Assays for Pathway Analysis
Reporter gene assays are used to study the regulation of gene expression and can provide insights into the effects of a compound on specific signaling pathways.[4][32] These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway.[33] The activity of the reporter gene is then measured as an indicator of pathway activation or inhibition.[32][34][35]
Protocol 5.3.1: Luciferase-Based Reporter Assay for Pathway Z Activation/Inhibition
-
Transfection: Co-transfect cells with a reporter plasmid containing a Pathway Z-responsive promoter driving the expression of firefly luciferase and a control plasmid with a constitutively active promoter driving Renilla luciferase expression.
-
Cell Seeding and Treatment: Seed the transfected cells and treat them with the dehydroleucine-containing compound.
-
Cell Lysis: After incubation, lyse the cells to release the luciferases.[36]
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.[36]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that of controls to determine the effect of the compound on Pathway Z.
Summary and Future Directions
The comprehensive evaluation of dehydroleucine-containing compounds requires a tiered and systematic approach using a variety of cell-based assays. Starting with broad assessments of cytotoxicity and viability, researchers can then delve into more detailed mechanistic studies to understand how these compounds induce cell death and affect cell proliferation. Finally, target engagement and pathway analysis assays are crucial for validating the mechanism of action and providing a solid foundation for further preclinical and clinical development. Future advancements in high-content imaging and multi-parametric flow cytometry will undoubtedly provide even deeper insights into the cellular effects of this promising class of therapeutic agents.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). NCBI. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. [Link]
-
The role of cell-based assays for drug discovery. (2024-02-01). News-Medical. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
DNA Cell Cycle Analysis with PI. [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024-11-12). Boster Bio. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
Dual Luciferase Reporter Assay Protocol. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical. [Link]
-
A review for cell-based screening methods in drug discovery. PMC. [Link]
-
Caspase 3/7 Activity. (2025-04-01). Protocols.io. [Link]
-
(PDF) Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2025-08-06). ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024-05-20). Taylor & Francis Online. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Poor Solubility of Dehydroleucine Derivatives
Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor aqueous solubility in dehydroleucine derivatives. As researchers, scientists, and drug development professionals, you are likely aware that the therapeutic potential of many promising compounds is often hindered by their inability to dissolve in aqueous media, which can lead to low bioavailability and suboptimal drug delivery.[1][2][3] This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility issues.
The inherent hydrophobicity of the dehydroleucine side chain, coupled with the overall molecular architecture, frequently results in compounds that are challenging to work with in biological buffers. This center is designed to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the handling and formulation of dehydroleucine derivatives.
Q1: My dehydroleucine derivative won't dissolve in my aqueous buffer. What are the immediate first steps I should take?
A1: Before resorting to more complex methods, simple physical techniques can often be effective. These methods aim to increase the kinetic energy of the system to overcome the initial energy barrier for dissolution.
-
Sonication: This is often the most effective initial step. Bath sonication can break apart aggregates and increase the surface area of the compound exposed to the solvent.[4]
-
Gentle Heating: Gently warming the solution to a temperature like 37°C can increase solubility.[5] However, it is crucial to first verify the thermal stability of your specific derivative to avoid degradation.
-
Vortexing/Stirring: Vigorous mixing can aid in the dissolution process, especially for larger volumes.
If these initial steps fail, it indicates a more fundamental solubility issue that requires a systematic chemical or formulation-based approach.
Q2: How does pH influence the solubility of my dehydroleucine derivative?
A2: The pH of the solvent is a critical factor, especially if your derivative possesses ionizable functional groups, such as a free carboxylic acid or an amino group.[5]
-
Acidic Derivatives (containing a COOH group): These compounds will be more soluble at a higher pH (basic conditions), where the carboxylic acid is deprotonated to the more polar carboxylate ion (COO-).
-
Basic Derivatives (containing an NH2 group): These will be more soluble at a lower pH (acidic conditions), where the amino group is protonated to the more polar ammonium ion (NH3+).
The solubility of a compound is often at its lowest at its isoelectric point (pI), where the net charge of the molecule is zero.[6] Therefore, adjusting the pH away from the pI can significantly enhance solubility. A preliminary test of solubility in buffers of varying pH can be a highly informative first experiment.[4]
Q3: Can I use organic co-solvents? Which ones are recommended, and what are the best practices?
A3: Yes, using a water-miscible organic co-solvent is a very common and effective strategy for dissolving hydrophobic compounds.[5][7][8] The principle is to first dissolve the compound in a minimal amount of a compatible organic solvent and then carefully dilute this stock solution with the aqueous buffer.
Best Practices:
-
Minimal Volume: Use the smallest possible volume of the organic co-solvent to fully dissolve the compound.
-
Slow Dilution: Add the aqueous buffer to the organic stock solution slowly, while vortexing or stirring. This gradual change in solvent polarity helps to prevent the compound from precipitating out of solution.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells or interfere with assays. For most cell-based assays, a final DMSO concentration of 1% or less is generally considered acceptable.[4]
Table 1: Common Co-solvents for Dehydroleucine Derivatives
| Co-Solvent | Properties & Common Uses | Typical Starting Concentration in Stock | Considerations & Limitations |
| DMSO (Dimethyl Sulfoxide) | Highly polar aprotic solvent; excellent for a wide range of hydrophobic compounds.[5][9] | 10-30 mg/mL | Can be toxic to cells at concentrations >1%. May interfere with some assays. |
| Ethanol | A less toxic alternative to DMSO. Good for moderately hydrophobic compounds.[5] | 1-10 mg/mL | May not be a strong enough solvent for highly insoluble derivatives. Can have biological effects. |
| DMF (Dimethylformamide) | A strong polar aprotic solvent, similar in power to DMSO. | 10-30 mg/mL | Generally more toxic than DMSO and should be used with caution, especially in biological systems. |
| NMP (N-methyl-2-pyrrolidone) | A versatile solvent with a good safety profile used in some FDA-approved formulations.[9] | Varies by compound | Check compatibility with your specific experimental setup. |
Q4: My compound precipitates when I add the aqueous buffer to my organic stock solution. What's happening and how can I fix it?
A4: This is a classic sign that you have exceeded the solubility limit of the compound in the final mixed-solvent system. The high organic content of the stock solution keeps the compound dissolved, but as the percentage of aqueous buffer increases, the overall solvent becomes less hospitable to the hydrophobic molecule, causing it to crash out.
Troubleshooting Steps:
-
Lower the Concentration: The simplest solution is to prepare a more dilute final solution.
-
Change the Co-solvent: Your compound may be more amenable to a different co-solvent system.
-
Optimize the Dilution Process: Ensure you are adding the aqueous buffer to the organic stock very slowly and with vigorous mixing.
-
Use a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) in the aqueous buffer can help to keep the compound in solution by forming micelles.
Q5: I need a higher concentration for my in vivo studies, and co-solvents are not sufficient or desirable. What are the more advanced options?
A5: For more challenging applications, particularly in drug development and in vivo studies, several advanced formulation strategies can be employed.[10][11]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules, like your dehydroleucine derivative, forming a water-soluble inclusion complex.[13][14] This is a widely used and effective technique in the pharmaceutical industry.[9]
-
Nanoparticle Formulations: Encapsulating the derivative within nanoparticles (e.g., polymeric nanoparticles, liposomes, or solid lipid nanoparticles) can dramatically improve aqueous dispersibility and bioavailability.[15][16][17] These formulations protect the peptide from degradation and can offer controlled release.[16]
-
Prodrug Approach: This involves chemically modifying the dehydroleucine derivative to attach a temporary, water-soluble promoiety.[18][19] This "prodrug" is highly soluble and, after administration, enzymes in the body cleave off the promoiety to release the active parent drug. A common strategy is to add ionizable functional groups to increase polarity.[18]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.
Workflow for Addressing Poor Solubility
The following diagram outlines a systematic approach to troubleshooting solubility issues with dehydroleucine derivatives.
Caption: A decision-making workflow for systematically addressing solubility challenges.
Protocol 1: Systematic pH and Co-solvent Screening
This protocol allows for the rapid determination of optimal simple solvent conditions.
Materials:
-
Dehydroleucine derivative
-
A set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Co-solvents: DMSO, Ethanol
-
Microcentrifuge tubes
-
Vortexer, sonicator
Procedure:
-
Weigh out a small, precise amount of your compound into several microcentrifuge tubes (e.g., 1 mg each).
-
pH Screening: To separate tubes, add a defined volume (e.g., 1 mL) of each buffer (pH 4, 7, 9).
-
Vortex vigorously for 1 minute, then sonicate for 10 minutes.
-
Visually inspect for dissolution. If dissolved, you have found a suitable pH.
-
Co-solvent Screening (if pH screening fails):
-
To a new 1 mg tube, add a minimal volume of DMSO (e.g., 50 µL) and vortex until fully dissolved.
-
Slowly add 950 µL of neutral phosphate buffer (pH 7.4) in 100 µL increments, vortexing between each addition.
-
Observe for any signs of precipitation. If it remains clear, this co-solvent system is viable at this concentration.
-
Repeat with ethanol.
-
-
Analysis: Centrifuge any tubes with suspended material. The amount of undissolved compound can be quantified if necessary.[20]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses kneading, a simple and effective method for forming inclusion complexes.[13][14]
Materials:
-
Dehydroleucine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[9]
-
Mortar and pestle
-
Water/Ethanol mixture (1:1 v/v)
Procedure:
-
Determine the appropriate molar ratio of your derivative to the cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh out the corresponding amounts and place them in the mortar.
-
Mix the dry powders thoroughly.
-
Add the water/ethanol mixture drop by drop while continuously triturating (kneading) the paste with the pestle. Continue until a sticky, consistent paste is formed.
-
Knead the paste for 30-45 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder should now be readily dispersible in aqueous solutions.
-
Validation: The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or XRD.[21]
Mechanism of Cyclodextrin Solubilization
Caption: The hydrophobic derivative is encapsulated within the cyclodextrin's non-polar cavity.
Summary of Advanced Solubility Enhancement Strategies
Table 2: Overview of Advanced Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity, presenting a hydrophilic exterior to the solvent.[12][13] | Significant solubility enhancement, improved stability, well-established with many approved drugs.[9][12] | Requires specific molar ratios, potential for renal toxicity with excessive amounts of some cyclodextrins.[13] |
| Nanoparticle Formulation | Encapsulation of the drug in a carrier system like a liposome or polymeric nanoparticle.[16] | Protects drug from degradation, can provide controlled release, potential for targeted delivery.[16] | More complex manufacturing process, potential for immunogenicity, requires specialized characterization. |
| Prodrug Approach | Bioreversible chemical modification to attach a polar, ionizable group, increasing the overall polarity of the molecule.[18][22] | Can dramatically increase aqueous solubility, potential to improve permeability and stability.[18][23] | Requires chemical synthesis, relies on predictable enzymatic or chemical cleavage in vivo.[19] |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by reducing particle size to the micron or nano-scale, which enhances the dissolution rate.[9][24] | Improves dissolution rate and bioavailability, applicable to many compounds.[9] | Can lead to particle aggregation; specialized equipment (e.g., ball milling) may be required for nanosizing.[9] |
By employing the systematic troubleshooting and formulation strategies outlined in this guide, researchers can effectively overcome the solubility challenges posed by dehydroleucine derivatives, thereby unlocking their full therapeutic and experimental potential.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Journal of Drug Delivery and Therapeutics. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
Pharma Focus Asia. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
National Center for Biotechnology Information (PMC). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
National Center for Biotechnology Information (PMC). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. [Link]
-
National Center for Biotechnology Information (PubMed). Prodrug approaches to the improved delivery of peptide drugs. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
MDPI. Strategies for Improving Peptide Stability and Delivery. [Link]
-
ResearchGate. Effect of pH and leucine concentration on aerosolization properties of carrier-free formulations of levofloxacin | Request PDF. [Link]
-
National Center for Biotechnology Information (PMC). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]
-
National Center for Biotechnology Information (PubMed). Drug solubility: importance and enhancement techniques. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. [Link]
-
National Center for Biotechnology Information (PMC). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
National Center for Biotechnology Information (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. Investigation on Drug Solubility Enhancement Using Deep Eutectic Solvents and Their Derivatives | Request PDF. [Link]
- Google Patents. EP1722819B1 - Method for solubilising peptide mixtures.
-
ResearchGate. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. [Link]
-
National Center for Biotechnology Information (PMC). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]
-
KU ScholarWorks. PRODRUGS OF PEPTIDES AND PROTEINS FOR IMPROVED FORMULATION AND DELIVERY. [Link]
-
National Center for Biotechnology Information (PMC). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. [Link]
-
MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
American Chemical Society. Prodrug strategies for peptide drugs. [Link]
-
MDPI. Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. [Link]
-
PeerJ. Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges. [Link]
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research. [Link]
-
ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
Farmacia. The Importance of Solubility for New Drug Molecules. [Link]
-
ResearchGate. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability | Request PDF. [Link]
-
MDPI. Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. [Link]
-
National Center for Biotechnology Information (PubMed). Investigation on drug solubility enhancement using deep eutectic solvents and their derivatives. [Link]
-
Mass Spectrometry Facility. Waters UPLC Troubleshooting and Diagnostics (pdf). [Link]
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]
-
Washington State University. HPLC Troubleshooting Guide. [Link]
-
National Center for Biotechnology Information (PubMed). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]
-
Drug Development & Delivery. FORMULATION FORUM - Nanoparticle Technologies for Oral Delivery of Peptides & Proteins. [Link]
-
National Center for Biotechnology Information (PubMed). Automatic and subsequent dissolution and precipitation process in inorganic macroionic solutions. [Link]
Sources
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. humapub.com [humapub.com]
- 15. researchgate.net [researchgate.net]
- 16. wjarr.com [wjarr.com]
- 17. mdpi.com [mdpi.com]
- 18. Prodrug approaches to the improved delivery of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
- 22. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Preventing side reactions during dehydroleucine incorporation
Technical Support Center: Dehydroleucine Incorporation
Current Status: Online Agent: Senior Application Scientist Ticket ID: DHL-SPPS-001 Subject: Prevention of Side Reactions During Solid-Phase Peptide Synthesis (SPPS)
Triage: Identification of the Substrate
Before proceeding, we must identify which isomer of "dehydroleucine" you are utilizing. The chemical reactivity and failure modes are diametrically composed.[1]
-
Case A: 4,5-Dehydroleucine (
-Leu)-
Structure: Isolated double bond at the
-position. -
Usage: Standard non-canonical surrogate for Leucine; used in phage display, proteolysis resistance, and late-stage functionalization.
-
Primary Risk: Acid-catalyzed hydration (Cleavage step) and Racemization (Coupling step).[1]
-
Proceed to Module 1.
-
-
Case B:
-Dehydroleucine ( -Leu)
Module 1: 4,5-Dehydroleucine ( -Leu) Troubleshooting
This is the most common form encountered in chemical biology.[1] The alkene is isolated but electronically coupled to the backbone, creating specific vulnerabilities.
Q1: My mass spectrum shows a +18 Da shift on the Dehydroleucine-containing peptide. What happened?
Diagnosis: You have likely hydrated the double bond during the TFA cleavage step.
Mechanism: The high concentration of Trifluoroacetic Acid (TFA) protonates the alkene, generating a tertiary carbocation at the
Corrective Protocol:
-
Eliminate Water: Do not use the standard "95% TFA / 2.5% H
O / 2.5% TIS" cocktail. Water is the enemy here.[1] -
Use the "Dry Cleavage" Cocktail:
-
Formula: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% EDT (1,2-Ethanedithiol) / 2.5% Anisole.
-
Why: TIS and EDT act as proton scavengers and soft nucleophiles that prefer to quench carbocations without adding to the alkene.
-
-
Temperature Control: Perform the cleavage at 0°C for the first 30 minutes, then allow it to warm to room temperature. Heat accelerates the hydration equilibrium.[1]
Q2: I am seeing significant racemization (D-isomer impurities). Is 4,5-Dhl more sensitive than Leucine?
Diagnosis: Yes. The electron-withdrawing nature of the unsaturated side chain inductively lowers the pKa of the
Corrective Protocol:
-
Switch Coupling Reagents: Avoid HATU/HBTU with DIEA (Diisopropylethylamine).[1] The high basicity of DIEA promotes racemization.
-
Recommended System: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1]
-
Why: This carbodiimide method maintains a lower pH profile during activation (approx.[1] pH 5-6) compared to onium salts (pH >9 with base), significantly suppressing oxazolone formation.
-
-
No Pre-activation: Add the base (if using onium salts) to the resin immediately before the amino acid, or mix amino acid/activator/base simultaneously. Never let the activated ester sit with base before adding to the resin.
Module 2: -Dehydroleucine ( -Leu) Critical Warning
Q3: My synthesis failed completely. The mass is +85 Da higher than expected.
Diagnosis: You have formed a Piperidine Adduct via Michael Addition.[1]
Mechanism:
Corrective Protocol:
-
Ban Piperidine: You cannot use standard 20% Piperidine/DMF for Fmoc removal after the dehydro-residue is installed.[1]
-
Alternative Deprotection Cocktail:
-
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.
-
Why: DBU is a non-nucleophilic strong base.[1] It removes the Fmoc group via E1cB elimination but is too bulky to attack the alkene. The trace piperidine scavenges the fulvene byproduct but is too dilute to drive the Michael addition significantly.
-
-
Shorten Reaction Time: Perform deprotection in 2 cycles of 3 minutes each, rather than the standard 5 + 10 minutes.
Visual Troubleshooting Guide
The following decision tree helps you diagnose the specific side reaction based on Mass Spectrometry (MS) data.
Figure 1: Diagnostic logic flow for identifying dehydroleucine side reactions based on Mass Spectrometry shifts.
Comparative Data: Scavenger & Reagent Compatibility
Use this table to select the correct reagents for your specific Dehydroleucine isomer.
| Parameter | 4,5-Dehydroleucine ( | |
| Primary Threat | Acid (Cleavage) | Base (Deprotection) |
| Fmoc Removal | 20% Piperidine (Safe) | 2% DBU / 2% Piperidine (Required) |
| Coupling Reagent | DIC / Oxyma (Prevents Racemization) | HATU / HOAt (Generally Safe) |
| Cleavage Cocktail | Anhydrous (TFA/TIS/EDT) | Standard (TFA/H |
| Water Tolerance | Zero (Causes Hydration) | High |
| Scavenger Choice | EDT or DODT (Essential) | TIS (Standard) |
Detailed Protocol: Optimized Coupling of 4,5-Dehydroleucine
To ensure maximum integrity of the alkene and stereocenter, follow this protocol for the coupling cycle of the Fmoc-4,5-Dhl-OH residue.
-
Resin Preparation: Swell resin in DCM for 20 mins, then wash 3x with DMF.[1]
-
Reagent Dissolution:
-
Dissolve Fmoc-4,5-Dhl-OH (3.0 eq) in minimum DMF.
-
Dissolve Oxyma Pure (3.0 eq) in the same vial.
-
Note: Do not add base (DIEA/NMM).[1]
-
-
Activation:
-
Add DIC (3.0 eq) to the amino acid/Oxyma solution.
-
Allow to pre-activate for exactly 2 minutes . (Do not exceed 5 minutes to avoid polymerization risks).[1]
-
-
Coupling:
-
Washing:
-
Drain and wash with DMF (3x) and DCM (3x).[1]
-
-
Capping (Optional but Recommended):
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences, as Dhl coupling can be slightly slower than Leucine due to steric bulk.
-
References
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [1]
-
Wojcik, J., & Webb, G. A. (2003). Annual Reports on NMR Spectroscopy, Volume 50. (Context: Conformational analysis of dehydro-residues).
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [1]
Sources
Technical Support Center: Enzymatic Synthesis of 4,5-Dehydroleucine
Status: Operational Role: Senior Application Scientist Topic: Optimization of Biocatalytic Yields for Aliphatic Unsaturated Amino Acids
Introduction: The Dehydroleucine Challenge
Welcome to the technical support hub for the enzymatic synthesis of 4,5-dehydro-L-leucine (and related
If you are accessing this guide, you are likely utilizing Fe(II)/
The Core Problem: The synthesis of dehydroleucine is a battle against the enzyme's natural tendency. These enzymes naturally catalyze hydroxylation (C–O bond formation). Achieving high yields of the desaturated product (C=C bond formation) requires precise suppression of the "oxygen rebound" step in the catalytic cycle.
This guide provides self-validating protocols and troubleshooting workflows to shift the chemoselectivity from hydroxylation to desaturation and maximize your isolated yield.
Module 1: The Biocatalyst (Enzyme Engineering & Selection)
Conceptual Overview: The Partitioning Problem
The yield of dehydroleucine is dictated by the lifetime of the substrate radical intermediate.
-
H-Abstraction: The Fe(IV)-oxo species removes a hydrogen atom from the substrate (Leucine C4 or C5).
-
The Branch Point: The resulting radical has two fates:
-
Path A (Hydroxylation): Rapid recombination with the Fe(III)-OH group (Fast, Default).
-
Path B (Desaturation): Abstraction of a second hydrogen atom (from an adjacent carbon) by the iron center (Slower, Desired).
-
To improve yield, you must destabilize Path A.
Diagram: The Radical Bifurcation Pathway
Caption: The critical branch point in Fe(II)/
Troubleshooting: Enzyme Specificity
Q: I am seeing >80% hydroxyleucine and <10% dehydroleucine. How do I switch the specificity?
A: You cannot achieve this with reaction conditions alone; it requires active site contouring .
-
Mechanism: You must position the substrate radical such that the carbon center is away from the Fe(III)-OH ligand, preventing the rebound.
-
Solution: If using SadA (N-succinyl-L-amino acid hydroxylase) or SmP4H (proline hydroxylase), target residues responsible for substrate positioning.
-
Reference: Research on SmP4H demonstrated that a single mutation (e.g., W40Y) can reprogram the enzyme to act as a desaturase by providing an alternative proton acceptor or altering substrate geometry [1].
-
-
Action Item: Screen variants with bulkier residues near the iron center to sterically hinder the OH-rebound trajectory.
Module 2: Reaction Conditions (The Environment)
Optimization Matrix: Improving Turnover (TTN)
Even with the right mutant, yields often crash due to uncoupling (consumption of
| Parameter | Recommended Setpoint | Why? (Causality) |
| Fe(II) Source | 50–100 µM (NH₄)₂Fe(SO₄)₂ | Ferrous iron is the catalytic center. Excess iron is not needed and can promote oxidative damage. |
| Ascorbate | 1–2 mM (Ratio 1:10 to Substrate) | Reduces inactive Fe(III) back to catalytic Fe(II) if the cycle stalls ("uncoupling"). Critical for yield. |
| 1.5–2.0 equivalents | The cosubstrate is decarboxylated stoichiometrically. Use excess to drive kinetics, but too much can inhibit. | |
| Oxygen Supply | Oxygen is a substrate. O₂ depletion leads to stalled intermediates and side reactions. | |
| Buffer pH | 6.5 – 7.5 (HEPES/Tris) | These enzymes are sensitive. pH > 8.0 often accelerates iron oxidation (rusting) outside the enzyme. |
Q: My reaction turns brown/orange, and conversion stops at 30%. What happened?
A: You have experienced catalyst death via iron oxidation .
-
Diagnosis: The brown color is Fe(III) precipitate. The enzyme active site has likely lost its iron or the iron has oxidized to a catalytically dead state.
-
Fix:
-
Anaerobic Setup: Prepare enzyme and Fe(II) stock solutions in degassed buffers. Add them to the reaction last.
-
Ascorbate Rescue: Increase L-ascorbic acid concentration to 2-4 mM.
-
Catalase: Add Catalase (0.1 mg/mL) to the mix. Uncoupled turnover produces reactive oxygen species (ROS) that destroy the enzyme. Catalase neutralizes H₂O₂.
-
Module 3: Substrate Engineering (The "SadA" Route)
Direct desaturation of free leucine is rare and inefficient. The industry standard utilizes N-protected substrates to improve binding affinity and orientation.
Protocol: The Succinyl-Protect/Deprotect Strategy
Most promiscuous hydroxylases (like SadA ) require an N-succinyl group to anchor the substrate [2].
Step 1: Substrate Preparation
-
React L-Leucine with succinic anhydride (pH 8.5) to generate N-succinyl-L-leucine .
-
Yield Check: This should be quantitative.
Step 2: Enzymatic Desaturation
-
Enzyme: Engineered SadA (or SadX variant).
-
Conditions: 10 mM N-succinyl-Leu, 15 mM
-KG, 0.1 mM Fe(II), 2 mM Ascorbate. -
Outcome: Production of N-succinyl-4,5-dehydroleucine .
Step 3: Deprotection (The Release)
-
Enzyme: LasA (Desuccinylase) or chemical hydrolysis (acidic).
-
Note: LasA is highly specific and mild, preventing the degradation of the unstable alkene group [2].
Diagram: The Cascade Workflow
Caption: Two-step chemoenzymatic cascade for high-yield dehydroleucine synthesis using the SadA/LasA system.
FAQ: Advanced Troubleshooting
Q: I detect "Succinate" accumulation, but no product. Is my enzyme active? A: Your enzyme is active, but it is uncoupled .
-
Explanation: The enzyme is decarboxylating
-KG into succinate and CO₂ (the "spark"), but failing to oxidize the substrate. This usually happens if the substrate does not fit the pocket tightly, allowing the Fe(IV)=O to be quenched by solvent water or ascorbate instead of the substrate. -
Fix:
-
Check substrate concentration (ensure it is
). -
Switch to a variant with a tighter binding pocket (lower
). -
Reduce Ascorbate slightly (if it's outcompeting the substrate).
-
Q: Can I use GriE instead of SadA? A: Yes, but be careful with regiochemistry.
-
Context: GriE (from Streptomyces) naturally acts on L-leucine. However, wild-type GriE often produces
-hydroxyleucine or a -oxo species that cyclizes [3]. -
Recommendation: Unless you have a specific GriE desaturase mutant, the SadA route (via N-succinyl-leucine) is generally more regioselective for linear alkene formation.
Q: How do I purify the dehydroleucine from the reaction mix? A:
-
Crash: Precipitate enzymes with methanol/acetonitrile.
-
Ion Exchange: Use a cation exchange column (Dowex 50W or similar).
References
-
Meyer, F., Frey, R., Ligibel, M., Sager, E., Schroer, K., Snajdrova, R., & Buller, R. (2021). Modulating chemoselectivity in a Fe(II)/alpha-ketoglutarate dependent oxygenase for the oxidative modification of a non-proteinogenic amino acid. ACS Catalysis, 11(10), 6261-6269.[2] Link[2]
-
Hibi, M., Kawashima, T., Kodera, T., Smirnov, S. V., Sokolov, P. M., Sugiyama, M., ... & Ogawa, J. (2020). Cofactor Generation Cascade for α-Ketoglutarate and Fe(II)-Dependent Dioxygenases. ACS Sustainable Chemistry & Engineering. Link
-
Chao, T. H., Wu, X., & Renata, H. (2024). GriE-catalyzed δ-oxidation of L-leucine and its application in the one-pot chemoenzymatic synthesis of four-substituted prolines.[8] ResearchGate.[9] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Modulating chemoselectivity in a Fe(II)/ alpha-ketoglutarate dependent oxygenase for the oxidative modification of a non-proteinogenic amino acid - OAK Open Access Archive [oak.novartis.com]
- 3. Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 5 enzyme properties you can improve with enzyme engineering | Zymvol Reliable Enzyme Innovation [zymvol.com]
- 6. youtube.com [youtube.com]
- 7. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of Dehydroleucine
The following guide is designed to serve as a high-level technical resource for researchers working with dehydroleucine derivatives. It distinguishes between the two primary chemical entities often conflated under this name: 4,5-dehydroleucine (side-chain unsaturation) and
Core Distinction: Identify Your Compound
Before proceeding, confirm the chemical structure of your "dehydroleucine." The stability profiles of these two variants are diametrically opposed.
| Feature | 4,5-Dehydroleucine ( | |
| Structure | Alkene in the side chain ( | Double bond between C |
| Primary Risk | Oxidation & Aggregation. Hydrophobic clustering; slow oxidation to epoxides/diols. | Hydrolysis & Nucleophilic Attack. Rapid hydrolysis to |
| Chirality | Chiral at C | Achiral at C |
| Solvent Pref. | DMF, NMP, DMSO (Dry). | Anhydrous organic solvents only (THF, DCM, DMF). |
Troubleshooting Guide: 4,5-Dehydroleucine ( Leu)
Commonly used in phage display libraries and stable peptide engineering.
Q1: My peptide containing 4,5-dehydroleucine is precipitating in aqueous buffers. How do I improve solubility?
Diagnosis: 4,5-dehydroleucine is significantly more hydrophobic than native leucine due to the planar alkene reducing solvation entropy. It acts as a "hydrophobic anchor," driving aggregation.
Solution:
-
Cosolvent Strategy: Do not use pure aqueous buffer. Dissolve the peptide in a "master solvent" first.
-
Recommended:Hexafluoroisopropanol (HFIP) or DMSO .
-
Protocol: Dissolve peptide to 10 mM in neat HFIP. Dilute this stock into your aqueous buffer (final HFIP < 5%). HFIP disrupts the
-sheet aggregates often formed by hydrophobic residues.
-
-
Chaotropic Agents: If the application permits, add 1–2 M Urea or Guanidine HCl to the buffer to thermodynamically penalize aggregation.
Q2: I see small "+16 Da" impurity peaks in LC-MS after storage. What is happening?
Diagnosis: This is likely oxidation of the side-chain alkene to an epoxide or hydration to a tertiary alcohol. While the alkene is not hyper-reactive, long-term storage in DMSO (a mild oxidant) or exposure to air in solution can drive this.
Corrective Action:
-
Solvent Switch: Avoid storing stock solutions in DMSO for >24 hours. Use degassed Acetonitrile/Water (1:1) for short-term storage.
-
Lyophilization: Store the peptide as a dry powder under Argon at -20°C.
-
Scavengers: If DMSO is mandatory, add 0.1% Methionine as a sacrificial antioxidant.
Troubleshooting Guide: -Dehydroleucine ( Leu)
Commonly found in lantibiotics and used as a chemical handle.[1]
Q3: My starting material disappears in acidic HPLC mobile phases, appearing as a broad solvent front peak.
Diagnosis: You are observing acid-catalyzed hydrolysis .
Corrective Action:
-
Switch Mobile Phase: Change from TFA (pH ~2) to Ammonium Acetate (pH 6.5–7.0) or Bicarbonate (pH 8) . The enamine bond is significantly more stable at neutral/basic pH.
-
Minimize Water Contact: Perform analysis rapidly. Do not leave samples in the autosampler queue overnight.
Q4: I observe a "ghost peak" with the exact same mass but different retention time.
Diagnosis: This is Geometric Isomerization (
Corrective Action:
-
Protect from Light: Use amber vials.
-unsaturated systems are photo-active. -
Isolate & Re-equilibrate: If the peak is persistent, it is a distinct isomer. You may need to purify the Z-isomer, but be aware that equilibrium may re-establish over time.
Q5: Can I use DTT or Mercaptoethanol to prevent oxidation?
CRITICAL WARNING: NO.
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is less nucleophilic toward Michael acceptors at acidic/neutral pH, though caution is still advised.
Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting solvents and handling conditions based on the specific variant of dehydroleucine.
Caption: Decision tree for solvent selection and troubleshooting based on the specific dehydroleucine isomer.
Experimental Protocols
Protocol A: Solvent Compatibility & Solubility Test
Use this to determine the "Master Solvent" for your stock solution.
-
Preparation: Weigh 1 mg of peptide into three separate glass vials.
-
Solvent Addition:
-
Vial 1: Add 100
L Water (Control). -
Vial 2: Add 100
L Acetonitrile . -
Vial 3: Add 100
L DMF (or DMSO if oxidation is not a concern).
-
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Compatible.[2]
-
Cloudy/Precipitate: Incompatible.
-
Gelatinous: Aggregation (Typical for 4,5-dehydroleucine in water).
-
-
Dilution Test: Take 10
L from the best organic solvent vial and add to 990 L of your assay buffer. Measure Absorbance at 280 nm (if Trp/Tyr present) or 214 nm. If Absorbance < 90% of theoretical, aggregation is occurring . Add HFIP (see Q1).
Protocol B: Acid Stability Check (For -Dehydroleucine)
Use this to verify if your HPLC method is destroying your sample.
-
Dissolve the compound in neutral buffer (Phosphate pH 7.4) or MeOH.
-
Split into two aliquots.
-
Aliquot A: Keep at pH 7.4 (Control).
-
Aliquot B: Add TFA to final concentration of 1% (Simulation of HPLC conditions).
-
-
Incubate both at Room Temperature for 1 hour.
-
Analyze via LC-MS using a neutral mobile phase (e.g., Ammonium Acetate pH 6.5).
-
Result: If Aliquot B shows a mass shift of -NH3 (+OH) resulting in a keto acid, your compound is acid-labile. Do not use TFA in your purification.
-
References
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. Link
-
Siodłak, D. (2015).
-Dehydroamino Acids in Naturally Occurring Peptides.[3][4][5][6] Amino Acids, 47, 1–17. Link -
Mathur, P., et al. (2017). Consequences of Dehydroleucine Incorporation in Peptide Secondary Structures. RSC Advances, 7, 3265-3274. Link
-
Bachem Technical Guides. (2024). Peptide Stability and Solubility Guidelines. Link
-
Chem-Impex International. (2023). Product Sheet: Fmoc-4,5-dehydro-L-leucine. Link
Sources
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroamino acid - Wikipedia [en.wikipedia.org]
- 6. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during dehydroleucine synthesis
Introduction
Welcome to the technical support guide for the stereoselective synthesis of dehydroleucine (ΔLeu). The incorporation of α,β-dehydroamino acids like dehydroleucine into peptides is a critical strategy for enhancing proteolytic stability and inducing specific conformational constraints. However, the synthesis of these valuable building blocks is often complicated by the risk of racemization at the α-carbon, which can compromise the biological activity of the final product.[1] This guide provides in-depth, field-proven insights into the causes of racemization and offers practical, validated strategies to maintain stereochemical integrity throughout your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern in dehydroleucine synthesis?
A: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of chiral enantiomers) into a mixture that contains more than one of the enantiomers. In the context of amino acid synthesis, it refers to the loss of stereochemical integrity at the α-carbon.[1] The biological function of peptides and proteins is exquisitely dependent on their precise three-dimensional structure, which is dictated by the specific chirality of their constituent amino acids. The synthesis of dehydroleucine often involves intermediates or conditions (e.g., strong bases, high temperatures) that can facilitate the removal and re-addition of the α-proton, leading to a loss of the desired L- or D-configuration. This results in diastereomeric peptide impurities that are difficult to separate and can drastically alter or eliminate biological efficacy.
Q2: What is the primary chemical mechanism responsible for racemization during ΔLeu synthesis?
A: The most common mechanism is racemization via enolization or the formation of a planar oxazolone (azlactone) intermediate .[1][2]
-
Enolization: The α-proton of an amino acid derivative is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar structure, leading to a mixture of enantiomers.
-
Oxazolone Formation: This is particularly relevant in methods like the Erlenmeyer-Plöchl synthesis.[3][4] The activated carboxyl group of an N-acyl amino acid can cyclize to form a planar oxazolone. The α-proton of this intermediate is highly acidic and readily abstracted, leading to a resonance-stabilized, achiral intermediate. Subsequent reactions or hydrolysis will produce a racemic product.
Q3: What are the main synthetic strategies to produce enantiomerically pure dehydroleucine?
A: There are three primary strategies, each with its own set of advantages:
-
Elimination from Chiral Precursors: This involves starting with an enantiomerically pure β-hydroxy amino acid, like L-threonine or a derivative, and performing a stereoselective elimination (dehydration) reaction to form the double bond.[5] This is a robust method as the chirality is already set in the starting material.
-
Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: This powerful C=C bond-forming reaction involves condensing an N-acyl dialkoxyphosphoryl glycine ester with an aldehyde (isobutyraldehyde for ΔLeu).[5] The stereoselectivity (Z vs. E) can often be controlled by the choice of N-protecting group and reaction conditions.
-
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a reaction.[6][7] After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinones are a classic example used in asymmetric alkylations.[6][8]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My final dehydroleucine product shows significant racemization (low e.e.) when analyzed by chiral HPLC.
This is the most critical issue. The cause can usually be traced to one of the following factors.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution & Protocol Adjustments |
| Excessively Strong Base | A base that is too strong (e.g., alkoxides in some contexts) or used in stoichiometric excess can rapidly deprotonate the α-carbon, promoting enolization and subsequent racemization. The goal is to favor the desired reaction (e.g., elimination, condensation) over proton abstraction.[2] | Use a milder, non-nucleophilic base: Consider sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA). Optimize stoichiometry: Perform a titration or use only a slight excess (e.g., 1.1-1.5 equivalents) of the base. |
| High Reaction Temperature | Higher temperatures provide the activation energy needed for racemization pathways, which are often kinetically accessible but slower than the main reaction at lower temperatures.[1] | Lower the reaction temperature: Perform the reaction at 0 °C or even -78 °C if the reaction kinetics allow. Monitor the reaction for completion over a longer period. |
| Prolonged Reaction Time | Even with optimal conditions, prolonged exposure to basic or acidic environments can lead to gradual racemization. | Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of starting material and stop the reaction as soon as it is complete. |
| Inappropriate Solvent Choice | Polar, protic solvents can facilitate proton transfer and stabilize the charged intermediates involved in racemization pathways. | Switch to a less polar, aprotic solvent: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are generally preferred as they are less likely to participate in proton exchange.[1] |
| Oxazolone Formation | If your synthesis involves activation of the carboxylic acid (e.g., with acetic anhydride in the Erlenmeyer-Plöchl synthesis), you are likely forming a highly racemization-prone oxazolone intermediate.[1][3] | Modify the synthetic route: Consider a strategy that avoids carboxylic acid activation in the presence of the chiral center, such as forming the double bond via elimination from a threonine precursor after peptide coupling.[9] |
Problem 2: The yield of my elimination reaction (e.g., dehydration of a β-hydroxy precursor) is low.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution & Protocol Adjustments |
| Poor Leaving Group | The hydroxyl group (-OH) is a poor leaving group. It must be activated to facilitate elimination. | Activate the hydroxyl group: Common and effective methods include conversion to a tosylate (TsCl, pyridine), mesylate (MsCl, TEA), or using reagents like Martin's sulfurane or diethylaminosulfur trifluoride (DAST).[5] |
| Carbodiimide/CuCl Method Inefficiency | The popular EDC/CuCl method for dehydrating threonine residues can be substrate-dependent and sometimes inefficient for bulkier substrates.[9] | Optimize catalysts and conditions: Ensure anhydrous conditions. Screen different copper salts (CuCl, CuCl₂, Cu(OTf)₂). If this fails, switch to a more potent dehydration system like DAST. |
| Steric Hindrance | The bulky isopropyl group of leucine can sterically hinder the approach of the base or the formation of the required anti-periplanar transition state for E2 elimination. | Use a smaller, less hindered base: If using a bulky base like LDA, consider switching to DBU or potassium tert-butoxide, which may have different steric profiles. Ensure the reaction has sufficient thermal energy (while balancing against racemization) to overcome the steric barrier. |
Key Methodologies & Diagrams
Workflow 1: Stereoselective Synthesis via β-Hydroxy Amino Acid Dehydration
This is a reliable method that leverages a chiral pool starting material (e.g., a derivative of L-Threonine) to set the stereochemistry early. The key is the efficient and stereospecific elimination step.
Caption: General workflow for dehydroleucine synthesis via elimination.
Mechanism: Base-Catalyzed Racemization
Understanding this mechanism is key to preventing it. The formation of the planar, achiral enolate is the stereochemistry-destroying step.
Caption: Racemization via abstraction of the α-proton to form an achiral enolate.
Protocol: Self-Validating Synthesis of Boc-ΔLeu-OMe via HWE Reaction
This protocol includes a validation step using chiral HPLC to confirm the stereochemical purity of the product.
Materials:
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Boc-glycine
-
Isobutyraldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Phosphonate Synthesis (Prepare the HWE reagent):
-
This step is often done in advance. The phosphonate reagent is commercially available but can also be synthesized.
-
To a flame-dried, three-neck flask under N₂ atmosphere, add anhydrous THF.
-
Cool to 0 °C and add NaH (1.1 eq) portion-wise.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise. Stir for 30 min at 0 °C.
-
Add a solution of Boc-glycine methyl ester (1.0 eq) in THF. Allow to warm to room temperature and stir for 4 hours.
-
Quench carefully by slow addition of saturated aq. NH₄Cl.
-
Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the N-Boc protected phosphonoglycine ester.
-
-
Horner-Wadsworth-Emmons Reaction:
-
To a flame-dried flask under N₂ at -78 °C, add anhydrous THF and the phosphonate reagent (1.0 eq).
-
Add a base such as DBU (1.1 eq) dropwise and stir for 20 minutes.
-
Add freshly distilled isobutyraldehyde (1.2 eq) dropwise.
-
Maintain the temperature at -78 °C and monitor the reaction by TLC (typically 2-4 hours).
-
Upon completion, quench with saturated aq. NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield Boc-ΔLeu-OMe. The Z-isomer is typically the major product.[5]
-
-
Validation Step (Crucial for Trustworthiness):
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Stereochemical Analysis: Due to the achiral nature of the final product, chiral analysis is not applicable at this stage. However, if this fragment were to be derived from a chiral precursor, this is where you would perform chiral HPLC analysis. For example, using a Chiralpak AD-H or similar column with a mobile phase like Hexane/Isopropanol to determine the enantiomeric excess (% ee). Compare the retention times to a known racemic standard. An ee >98% is considered excellent.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Slideshare. (2014). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]
-
ProQuest. (2022). Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. ProQuest. Retrieved from [Link]
- Google Patents. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof. Google Patents.
-
Royal Society of Chemistry. (1993). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Royal Society of Chemistry. Retrieved from [Link]
-
YouTube. (2020). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. National Center for Biotechnology Information. Retrieved from [Link]
- Google Books. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
-
PubMed. (2010). Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2017). Racemization in amino acids?. ResearchGate. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermediates. ACS Publications. Retrieved from [Link]
-
Wiley Online Library. (n.d.). α,β-Dehydroamino Acids. Wiley Online Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
University of Birmingham. (n.d.). Asymmetric-Synthesis. University of Birmingham. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. ACS Publications. Retrieved from [Link]
-
SlidePlayer. (n.d.). Asymmetric Synthesis. SlidePlayer. Retrieved from [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Wiley Online Library. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Retrieved from [Link]
-
YouTube. (2021). Erlenmeyer Azlactone Synthesis for amino acid. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
Analytical challenges in distinguishing dehydroleucine isomers
The following Technical Support Guide is designed to address the complex analytical requirements for distinguishing dehydroleucine isomers.
Subject: Troubleshooting Analytical Challenges in Distinguishing Dehydroleucine Isomers (
Executive Summary & Triage
Distinguishing isomers of dehydroleucine (
Standard C18 HPLC often fails to resolve these species, and low-resolution MS cannot distinguish them. This guide provides a self-validating workflow to definitively assign structure using orthogonal data from NMR, specialized Chromatography, and MS/MS.
Diagnostic Workflow (Decision Tree)
Figure 1: Logical workflow for structural assignment of dehydroleucine isomers.
Troubleshooting Guides (Q&A)
Topic A: NMR Characterization (The "Spectra Look Identical" Issue)
Q: My 1H NMR spectrum shows a double bond, but I cannot distinguish between 3,4-dehydroleucine (
A: The distinction relies on the proton count and coupling patterns of the alkene region. You must look at the vinyl protons and the methyl groups .
-
The Mechanism:
-
-dehydroleucine (Terminal): The double bond is at the terminus (
). This leaves a terminal methylene group ( ). -
-dehydroleucine (Internal): The double bond is internal (
). This results in a single vinyl proton. -
-dehydroleucine (
-unsaturated): The double bond is conjugated with the carbonyl.[1] The -proton is replaced by the double bond.
-
-dehydroleucine (Terminal): The double bond is at the terminus (
Diagnostic Table: 1H NMR Shifts (in
| Feature | 4,5-dehydroleucine ( | 3,4-dehydroleucine ( | 2,3-dehydroleucine ( |
| Vinyl Protons | 2H Multiplet at 4.7–4.9 ppm (Terminal | 1H Triplet/Multiplet at 5.1–5.4 ppm | 1H Singlet/Doublet at 6.0–6.8 ppm (Deshielded by carbonyl) |
| Methyl Groups | Singlet (~1.7 ppm). Only one methyl is on the chain; the other is part of the alkene. | Two Singlets (~1.6–1.7 ppm). Both methyls are attached to the double bond (dimethylallyl). | Doublet (~0.9 ppm). Methyls are at the end of the isopropyl chain (saturated). |
| Present (~4.5 ppm). | Present (~4.5 ppm). | Absent (Quaternary carbon). |
Protocol Validation:
If you suspect
Q: I have identified a 2,3-dehydroleucine, but I need to determine if it is the E or Z isomer. How do I do this?
A: E/Z assignment requires determining the spatial proximity of the vinyl proton to the amide proton or the side chain.
-
Run a 2D NOESY or ROESY experiment.
-
Target Signals: Look for Cross-Peaks between the vinyl proton (
) and the amide proton ( ) or the side-chain -protons.-
-Isomer (Cis-like): Strong NOE between the Vinyl
and the Amide . (Assuming standard peptide bond geometry). -
-Isomer (Trans-like): Strong NOE between the Vinyl
and the -substituents or lack of NOE to .
-
-Isomer (Cis-like): Strong NOE between the Vinyl
Note: In
Topic B: Chromatographic Separation (The "Co-elution" Issue)
Q: I cannot separate the E and Z isomers using my standard C18 column. They co-elute as a single broad peak.
A: C18 columns rely on hydrophobic interactions, which are often identical for geometric isomers. You need a stationary phase that interacts with the
Recommended Protocol:
-
Switch Column Chemistry:
-
Primary Choice: Phenyl-Hexyl or Biphenyl columns.
-
Mechanism: These phases utilize
interactions. The E and Z isomers have different effective shapes and electron cloud accessibilities, leading to different retention times on aromatic columns.
-
-
Mobile Phase Optimization:
-
Use Methanol instead of Acetonitrile. Methanol is a protic solvent that does not suppress
interactions as strongly as the -acceptor nature of Acetonitrile.
-
-
Temperature Control:
-
Lower the temperature (e.g., to 10°C or 20°C). Isomer separations are often enthalpy-driven; lower temperatures increase selectivity (
).
-
Self-Validating Check: Inject a mixture of your sample and a known standard (if available). If unavailable, perform a peak slicing experiment: collect the leading edge and trailing edge of the broad peak, re-inject them separately. If the peak shape changes or retention shifts slightly, you have partial separation.
Topic C: Mass Spectrometry & Stability (The "Ghost Peak" Issue)
Q: My LC-MS shows the correct mass for dehydroleucine, but I see a +18 Da peak growing over time. Is my peptide oxidizing?
A: This is likely hydration , not oxidation. Dehydroamino acids, particularly
-
Root Cause: In acidic mobile phases (0.1% Formic/TFA), water can add across the double bond, converting dehydroleucine back into hydroxyleucine or splitting the peptide chain.
-
Troubleshooting Steps:
-
Check pH: If your sample is sitting in acidic autosampler vials, the reaction will proceed.
-
Switch Buffer: Use Ammonium Acetate (pH ~6.5) for LC-MS to minimize acid-catalyzed hydration.
-
Lyophilization: Store samples dry and at -20°C. Reconstitute immediately before injection.
-
Q: Can MS/MS pinpoint the double bond location?
A: Proceed with caution. Standard Collision-Induced Dissociation (CID) often causes "scrambling," where the double bond migrates along the chain to stabilize the fragment ion (e.g., to a conjugated position) before cleavage.
-
Expert Solution: If you have access to it, use Ozone-Induced Dissociation (OzID) or Electron Transfer Dissociation (ETD) .
-
Alternative (Derivatization): Perform a micro-scale ozonolysis or epoxidation on the mixture.
-
(Terminal)
Cleavage yields a loss of (Formaldehyde). -
(Internal)
Cleavage yields an aldehyde/ketone fragment retaining the -carbon.
-
(Terminal)
Reference Data
References
-
Siodłak, D. (2015). "
-Dehydroamino Acids in Naturally Occurring Peptides." Amino Acids, 47, 1–17. Link- Key Insight: Comprehensive review of naturally occurring dehydroamino acids, their stability, and stereochemistry ( vs preference).
-
Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews, 97(6), 2243–2266. Link
- Key Insight: Detailed protocols for synthesizing and characterizing sensitive non-canonical amino acids like dehydroleucine.
-
Li, B., et al. (2010). "Catalytic Asymmetric Synthesis of Dehydroamino Acid Derivatives." Journal of the American Chemical Society, 132(42), 14730–14732. Link
- Key Insight: Provides NMR data for verifying geometric isomers of dehydroamino esters.
-
Cazares, L. H., et al. (2014). "Differentiation of Isomeric Leucine/Isoleucine Residues in Peptides using Energy-Resolved Mass Spectrometry." Journal of The American Society for Mass Spectrometry, 25, 2069–2078. Link
- Key Insight: While focused on Leu/Ile, the fragmentation logic (side-chain losses) applies to verifying the integrity of the dehydro-side chain.
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheets (SDS) for chemicals used in derivatization or synthesis.
Sources
Validation & Comparative
Comparing the biological activity of dehydroleucine vs leucine peptides
Title: Biological Activity Profile: Dehydroleucine (
Executive Summary
This guide provides a technical comparison between canonical Leucine (Leu) and its non-proteinogenic analogue,
Physicochemical Comparison
The fundamental difference lies in the hybridization of the C
| Feature | Leucine (Leu) | Dehydroleucine ( |
| Hybridization | ||
| Chirality | Chiral (L- or D-isomer) | Achiral at C |
| Conformational Freedom | High ( | Restricted ( |
| Secondary Structure | ||
| Proteolytic Stability | Low (Susceptible) | High (Resistant) |
| Hydrophobicity | High | High (slightly more lipophilic due to planarity) |
Structural Visualization
The following diagram illustrates the structural rigidity introduced by the double bond in
Figure 1: Structural comparison highlighting the rigidifying double bond in
Biological Performance & Activity[1][2][3][4][5][6][7]
Proteolytic Stability (The "Stammer" Effect)
The most significant biological advantage of
-
Mechanism: The
hybridization forces the side chain into a planar orientation relative to the backbone.[1] This creates severe strain if the enzyme attempts to twist the bond for cleavage. -
Data Support: Early work by Shimohiagashi and Stammer (1983) demonstrated that replacing Leu with
Leu in enkephalins rendered the peptides completely resistant to Carboxypeptidase Y degradation while retaining receptor binding affinity.
Conformational Locking & Receptor Potency
Leu acts as a "structural lock."-
-Turn Induction: The (Z)-isomer of
Leu strongly favors -turn (Type II) conformations. This is critical for bioactive peptides that must fold into a "hairpin" shape to bind their receptor. -
Case Study (Enkephalins): In [D-Ala2,
Leu5]-enkephalin, the Leu residue stabilizes a specific turn conformation that is recognized by the -opioid receptor, resulting in high potency and prolonged duration of action due to metabolic stability.
Natural Occurrence in Antibiotics
Leu is not purely synthetic; it evolved in nature to stabilize peptide antibiotics.-
Thiopeptides: Antibiotics like Berninamycin and Geninthiocin contain
Leu residues. These residues are post-translationally modified from Ser/Thr or Cys precursors, conferring resistance to bacterial proteases and locking the macrocyclic structure required for ribosomal inhibition.
Experimental Protocols
Synthesis of Leu Peptides (Erlenmeyer Azlactone Method)
Unlike standard Solid Phase Peptide Synthesis (SPPS) using Fmoc-Leu-OH,
Protocol:
-
Condensation: React N-protected glycine (e.g., Z-Gly-OH) with isobutyraldehyde in the presence of acetic anhydride and sodium acetate.
-
Azlactone Formation: This yields the unsaturated azlactone intermediate.
-
Ring Opening: React the azlactone with the amino component (peptide amine) or hydrolyze to yield the Z-
Leu-OH free acid. -
Coupling: Use EDC/HOBt for coupling. Note: Avoid harsh acidic deprotection steps if possible, or use specific scavengers, as the double bond can be sensitive to nucleophilic attack.
Enzymatic Stability Assay
To validate the stability of your
-
Preparation: Dissolve peptide (1 mM) in Tris-HCl buffer (pH 7.4).
-
Enzyme Addition: Add
-Chymotrypsin or Carboxypeptidase Y (enzyme:substrate ratio 1:100 w/w). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. Quench with 1% TFA. -
Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation: Plot % remaining peptide vs. time to determine half-life (
).
Expected Results:
| Peptide | Enzyme | Half-life (
Comparative Data Summary
| Metric | Leucine Peptides | Biological Implication | |
| Protease Resistance | Low | High | |
| Receptor Selectivity | Moderate (Flexible) | High (Rigid) | |
| Solubility | Hydrophobic | Hydrophobic | Similar solubility profiles; |
| Toxicity | Non-toxic | Low |
Degradation Pathway Visualization
Figure 2: Mechanism of proteolytic resistance. The rigid
References
-
Shimohiagashi, Y., & Stammer, C. H. (1983). Dehydro-enkephalins. Part 7. A potent dehydroleucine-enkephalin resistant to carboxypeptidase Y. Journal of the Chemical Society, Perkin Transactions 1, 803-808. Link
-
Jain, R., & Chauhan, V. S. (1996). Conformational characteristics of peptides containing
-dehydroamino acid residues.[1] Biopolymers, 40(1), 105-119. Link -
Singh, T. P., & Kaur, P. (1996).
-dehydroamino acids: control of secondary structures. Progress in Biophysics and Molecular Biology, 66(2), 141-165. Link -
Abe, H., et al. (1988). Structure of berninamycin A.[1] The Journal of Antibiotics, 41(11), 1711-1714. Link
Sources
Head-to-head comparison of dehydroleucine and dileucine efficacy
Comparison Guide: Dehydroleucine (ΔLeu) vs. Dileucine (LL) Efficacy in Bioactive Peptide Design
Part 1: Executive Summary & Strategic Positioning
In the landscape of peptide therapeutics and bioactive compound development, Dehydroleucine (ΔLeu) and Dileucine (LL) represent two distinct strategic levers. They are rarely competitors in a direct "A/B" test for the same mechanism; rather, they solve opposing challenges in the pharmacokinetic/pharmacodynamic (PK/PD) profile.
-
Dileucine (L-Leu-L-Leu) is the Bioavailability Champion .[1] It utilizes the PepT1 transport system to achieve superior intracellular accumulation and mTORC1 activation compared to free leucine. It is the motif of choice for metabolic intervention and nutritional efficacy.
-
Dehydroleucine (4,5-dehydro-L-leucine) is the Stability & Potency Engineer .[1] As a non-canonical amino acid (NCAA), it introduces rigid geometric constraints (favoring 3,10-helices) and steric shielding against proteolysis.[1] It is the modification of choice for extending half-life and enhancing receptor binding affinity in peptidomimetics.[1]
This guide provides a head-to-head technical analysis to assist in lead optimization and material selection.
Part 2: Mechanistic Divergence & Efficacy Data
Structural & Chemical Properties
| Feature | Dileucine (LL) / Dipeptide | Dehydroleucine (ΔLeu) / Analog |
| Chemical Identity | Homodimer of Leucine (Peptide bond linked).[1] | Non-canonical analog of Leucine (C4=C5 double bond).[1] |
| Conformation | Highly flexible alkyl side chains; adopts random coil or | Rigidified side chain; induces |
| Proteolytic Susceptibility | High. Rapidly cleaved by leucine aminopeptidase and chymotrypsin. | Low. The unsaturated bond alters the shape, preventing enzyme active site accommodation (Steric Shield). |
| Transport Mechanism | PepT1 Transporter (High capacity, low affinity). | Passive diffusion or standard peptide transport (sequence dependent).[1] |
Head-to-Head Efficacy Analysis
A. Metabolic Efficacy (Muscle Protein Synthesis & Uptake) Context: Sarcopenia treatment, Sports Nutrition, Metabolic Disorders.
-
Dileucine: Demonstrates superior efficacy.[2][3][4] Clinical data indicates Dileucine ingestion increases plasma leucine concentrations more rapidly than free leucine and stimulates muscle protein synthesis (MPS) rates by ~42% over free leucine controls.
-
Dehydroleucine: Not typically used for metabolic bulk. While structurally similar, the double bond prevents standard transamination and oxidation pathways required for ATP generation (Krebs cycle entry), potentially acting as an antimetabolite if used at macronutrient dosages.
B. Therapeutic Peptide Efficacy (Antimicrobial & Receptor Ligands) Context: Drug design (e.g., GLP-1 analogs, Antimicrobial Peptides).[1]
-
Dehydroleucine (ΔLeu):
-
Potency: In antimicrobial peptides (e.g., Odorrana schmackeri derivatives), replacing Leu with ΔLeu maintained or enhanced bactericidal activity while significantly reducing hemolysis (toxicity).
-
Stability: Peptides containing ΔLeu show 5-10x increased half-life in serum compared to native Leu-containing peptides due to resistance against chymotrypsin-like proteolysis.[1]
-
-
Dileucine (LL Motif):
-
Trafficking: The "Dileucine Motif" (D/E-X-X-X-L-L) is a critical sorting signal for endosomal/lysosomal targeting.[1] Using LL is essential if intracellular trafficking is the mechanism of action.
-
Instability: In serum, the LL bond is a primary cleavage site, often requiring backbone modification (e.g., N-methylation) to survive circulation.
-
Quantitative Comparison Table
| Metric | Dileucine (LL) | Dehydroleucine (ΔLeu) | Winner |
| Serum Half-Life ( | < 10 mins (unmodified) | > 60 mins (in peptide context) | ΔLeu |
| Absorption Rate ( | High (PepT1 mediated) | Variable (Passive/Pinocytosis) | Dileucine |
| mTORC1 Activation | High (Direct signaling) | Low/Unknown (Structural role) | Dileucine |
| Conformational Rigidity | Low (Flexible) | High ( | ΔLeu |
| Protease Resistance | Negligible | High ( | ΔLeu |
Part 3: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with ΔLeu
Objective: Incorporate Dehydroleucine into a peptide sequence to test stability.
Reagents:
-
Fmoc-ΔLeu-OH (commercially available or synthesized via Horner-Wadsworth-Emmons reaction).[1]
-
Coupling Agents: HATU/HOAt (Preferred over HBTU due to steric bulk).[1]
-
Resin: Rink Amide MBHA.
Workflow:
-
Resin Swelling: DMF, 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling (Critical Step):
-
Capping: Acetic anhydride/Pyridine to block unreacted amines.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Note: Avoid thiols if possible, or use minimal time, as thiols can undergo Michael addition to the ΔLeu double bond.
Protocol B: Comparative Proteolytic Stability Assay
Objective: Quantify the "Shielding Effect" of ΔLeu vs. LL.
-
Substrates: Synthesize Peptide A (Native: ...-Leu-Leu-...) and Peptide B (Modified: ...-ΔLeu-Leu-...).
-
Enzyme:
-Chymotrypsin (Sigma C4129), 10 nM in Tris-HCl buffer (pH 7.8, 10 mM CaCl2).[1] -
Incubation: Mix peptide (100 µM) with enzyme at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, 60, 120 min. Quench with 1% TFA.
-
Analysis: RP-HPLC (C18 column).
-
Calculation: Plot % remaining vs. time. Fit to first-order decay (
).[1] Compare .
Part 4: Visualization of Mechanisms
Diagram 1: The Stability vs. Transport Trade-off
This diagram illustrates the divergent pathways of Dileucine (Transport) and Dehydroleucine (Stability).[1]
Caption: Dileucine exploits transport systems for metabolic impact, while Dehydroleucine leverages structural rigidity to resist degradation and enhance potency.[1]
Part 5: References
-
Paulussen, K. J., et al. (2021). "Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males." Journal of Applied Physiology. Link[1][5]
-
Stammer, C. H. (1990). "Dehydroamino acids and peptides." Chemistry & Biochemistry of Amino Acids, Peptides, and Proteins. (Foundational text on ΔAA stability).
-
Jalan, A., et al. (2017). "Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides." Organic Letters. Link[1]
-
Li, J., et al. (2021). "Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity." Biomolecules.[4][5][6][7][8][9][10][11][12] Link
-
PricePlow (2024). "DL185 Dileucine for Anti-Aging: Protecting the Muscle with Peptides." (Industry context on Dileucine commercialization). Link
Sources
- 1. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 2. DL185 Dileucine for Anti-Aging: Protecting the Muscle with Peptides [blog.priceplow.com]
- 3. New Dileucine Research: 2024 Study Shows NNB Nutrition's DL185 Improves Strength [blog.priceplow.com]
- 4. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. news-medical.net [news-medical.net]
- 8. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of leucine and isoleucine in tuning the hydropathy of class A GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. becomeio.com [becomeio.com]
Structural Analysis of Dehydroleucine-Containing Peptides by NMR: A Comparative Guide
Topic: Structural Analysis of Dehydroleucine-Containing Peptides by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptidomimetics, Dehydroleucine (
This guide provides a technical comparison of
Comparative Analysis: Leu vs. Alternatives
The choice between standard Leucine, Dehydroleucine, and other constraints (e.g.,
| Feature | Standard Leucine (Leu) | Dehydroleucine ( | Aib ( |
| Structure | Flexible alkyl side chain ( | Rigid vinyl side chain ( | Rigid gem-dimethyl ( |
| Conformational Bias | |||
| Proteolytic Stability | Low (Susceptible to Chymotrypsin/Pepsin) | High (Resistant to standard proteases) | High |
| Chirality | L- or D- enantiomers | Achiral at | Achiral |
| Key NMR Marker | Vinyl | No |
Scientist’s Insight:
Why choose
Leu? While Aib is a powerful helix inducer, it lacks the hydrophobic bulk of Leucine.Leu retains the hydrophobic pharmacophore of the isobutyl group while imposing rigidity. This makes it ideal for mimicking protein-protein interaction (PPI) interfaces where a hydrophobic "hotspot" must be presented in a specific orientation.
NMR Spectral Signatures & Structural Diagnosis
Structural elucidation of
A. Chemical Shift Fingerprint (1H NMR)
The most immediate diagnostic for
| Nucleus | Leu (Standard) | Structural Implication | |
| 8.0 – 8.5 ppm | 8.8 – 9.5 ppm | Downfield shift due to conjugation and strong intramolecular H-bonding (typical of | |
| 4.0 – 4.5 ppm (m) | Absent | ||
| 1.5 – 1.7 ppm (m) | 6.2 – 6.8 ppm (d/s) | Vinyl Proton. Distinctive alkene region signal. Diagnostic for Z/E isomerism. | |
| ~1.6 ppm (m) | ~2.5 – 2.8 ppm (m) | Allylic shift; deshielded by the adjacent double bond. | |
| 0.8 – 0.9 ppm (d) | 0.9 – 1.1 ppm (d) | Minor downfield shift; retains doublet splitting from |
B. Differentiating Z vs. E Isomers
The Z-isomer (cis arrangement of the side chain relative to the carbonyl) is thermodynamically preferred and biologically relevant.
-
NOE Check: Strong NOE between
and indicates the E-isomer . -
NOE Check: Strong NOE between
and (preceding residue) is consistent with the Z-isomer .
C. Identifying Helical Conformation (
vs
)
Leu strongly promotes -
Sequential
: Strong/Medium intensity (Characteristic of helices). -
Medium-range
: Weak/Absent in -helix (vs. Medium in -helix). -
Medium-range
: Strong in -helix. -
: Specific to
Leu residues interacting with the backbone.
Experimental Workflow: From Synthesis to Structure
The following workflow outlines the critical path for validating
Figure 1: Integrated workflow for the structural characterization of dehydro-peptides. Note the critical QC step for mass verification (-2 Da).
Protocol: NMR Acquisition & Analysis
Objective: To determine the solution conformation and verify the Z-configuration of the
Step 1: Sample Preparation
-
Solvent: Dissolve peptide (3–5 mM) in
or .-
Note:
can be used for very hydrophobic peptides, but better mimics the amphipathic environment of biological interfaces.
-
-
Temperature: Run initial 1D experiments at 298 K. If amide overlap occurs, vary temperature (288 K – 308 K) to calculate Temperature Coefficients (
).-
Insight: Low
(< 3 ppb/K) for Leu indicates it is solvent-shielded (involved in an intramolecular H-bond), confirming a stable turn or helix.
-
Step 2: 1D
-
Target: Verify the presence of the vinyl proton at ~6.5 ppm .
-
Validation: Integration of the vinyl signal must be 1:1 relative to the backbone amides.
Step 3: 2D TOCSY (Through-Bond)
-
Mixing Time: 60–80 ms.
-
Connectivity: Establish the spin system:
. -
Note: Unlike Leu, there is no
to bridge the and side chain. You will see a direct correlation between and the vinyl if the dihedral angle allows, but often the coupling is small. The side chain spin system is isolated from the backbone in standard TOCSY if is small.
Step 4: 2D ROESY / NOESY (Through-Space)
-
Mixing Time: 200–300 ms (ROESY preferred for mid-size peptides to avoid null NOEs).
-
Sequential Assignment: Walk the backbone using
. For the Leu residue, look for (interaction between vinyl proton and next amide).
Stability Data: The "Product" Advantage
Incorporating
| Enzyme | Substrate | Half-Life ( | Improvement Factor |
| Chymotrypsin | Leu-Enkephalin (Control) | ~20 min | 1.0x |
| > 4 hours | > 12x | ||
| Pepsin | Standard Peptide | ~45 min | 1.0x |
| Stable | Indefinite |
Data synthesized from general dehydro-peptide stability studies [1, 3].
References
-
Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM. (1998). Discusses the theoretical and experimental basis for turn induction by dehydro residues.
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology. (2019). Provides detailed protocols for NMR characterization of modified hydrophobic peptides.
-
Dehydroamino acids in peptide synthesis. PubChem Compound Summary. Structural data for Dehydroleucine.
-
Revisiting 3_10-helices: biological relevance, mimetics and applications. Exploration of Targeted Anti-tumor Therapy. (2024). Reviews the role of constraints in promoting 3_10 helices.
-
1H NMR Chemical Shifts. Chemistry LibreTexts. General reference for alkene and peptide chemical shifts used for assignment logic.
Technical Guide: Validating Dehydroleucine Incorporation via High-Resolution Mass Spectrometry
Executive Summary
The Challenge: The incorporation of non-canonical amino acids (ncAAs) like 4,5-dehydroleucine (dHL) is a powerful strategy for protein engineering, providing handles for chemical modification or altering local secondary structure. However, validating its incorporation is analytically distinct from standard proteomics because dHL is not isobaric to Leucine (Leu); it induces a specific mass defect.
The Solution: This guide details the validation of dHL incorporation using high-resolution Mass Spectrometry (HR-MS). Unlike Isoleucine/Leucine differentiation which requires MS3 or specific fragmentation energy, dHL validation relies on detecting a precise -2.0156 Da mass shift per substitution and verifying the presence of the unique 84.08 Da immonium ion.
Part 1: The Comparative Landscape
Dehydroleucine is often chosen over other Leucine analogs (like Trifluoroleucine) because it causes minimal steric perturbation while introducing electronic unsaturation.
Table 1: Physicochemical & Analytical Comparison of Leucine Analogs
| Feature | Leucine (Leu) | 4,5-Dehydroleucine (dHL) | 5,5,5-Trifluoroleucine (TFL) |
| Role | Native Control | Alkene handle / Proline mimetic | Fluorinated hydrophobic core |
| Residue Formula | C₆H₁₁NO | C₆H₉NO | C₆H₈F₃NO |
| Monoisotopic Residue Mass | 113.0841 Da | 111.0685 Da | 167.0558 Da |
| Mass Shift (vs. Leu) | 0 Da | -2.0156 Da | +53.9717 Da |
| Immonium Ion ( | 86.0970 | 84.0814 | 140.0687 |
| RP-HPLC Behavior (C18) | Baseline | Slight RT Shift (Often earlier due to polarity) | Significant RT Shift (Later due to hydrophobicity) |
| Incorporation Method | Native | Auxotrophic Strain (SPI) | Auxotrophic Strain (SPI) |
Part 2: Experimental Workflow (Residue-Specific Incorporation)
Trustworthiness Note: To ensure high incorporation efficiency (>90%), you must use a Leucine-auxotrophic host (e.g., E. coli strain M15MA or similar auxotrophs) and strictly control the depletion phase.
Phase A: Expression Protocol
-
Inoculation: Inoculate Leu-auxotrophic E. coli in M9 minimal media supplemented with 40 mg/L L-Leucine (to support initial biomass).
-
Growth: Grow at 37°C until OD₆₀₀ reaches 0.8–1.0 (mid-log phase).
-
Depletion (Critical Step):
-
Centrifuge cells (4,000 x g, 10 min).
-
Wash pellet 2x with sterile 0.9% NaCl or M9 salts (no amino acids) to remove residual Leucine.
-
Resuspend in fresh M9 minimal media lacking Leucine.
-
-
Induction & Incorporation:
-
Add 4,5-dehydroleucine (final conc. 0.5–1.0 mM).
-
Add IPTG (1 mM) to induce expression.[1]
-
Incubate for 4–6 hours. Note: Longer expression times may lead to "scrambling" if the cell synthesizes Leucine via salvage pathways, though unlikely in strict auxotrophs.
-
Phase B: Sample Preparation for MS
-
Purification: Purify the protein (e.g., Ni-NTA affinity) to >90% homogeneity.
-
Digestion:
-
Denature (8M Urea), Reduce (DTT), and Alkylate (IAA).
-
Digest with Trypsin or Chymotrypsin .[2]
-
Expert Insight: Chymotrypsin is often preferred if the Leucine residues are in hydrophobic clusters where Trypsin cleavage sites (Lys/Arg) are scarce.
-
-
Desalting: Use C18 ZipTips to remove salts prior to LC-MS.
Part 3: MS Data Acquisition & Analysis
The validation relies on two levels of evidence: Intact Mass (Global) and Peptide Mapping (Local).
Diagram 1: Analytical Workflow
Caption: Step-by-step workflow for generating and analyzing dehydroleucine-labeled proteins.
Intact Protein Analysis (Global Validation)
Before digestion, analyze the undigested protein.
-
Metric: Calculate the theoretical mass shift.
-
Success Criteria: The deconvoluted mass spectrum should show a primary peak shifted by
compared to the WT control. -
Troubleshooting: If you see a distribution of peaks (e.g., -2 Da, -4 Da, -6 Da...), incorporation is incomplete.
Peptide Mapping (Local Validation)
This confirms where the dHL was incorporated.
-
Precursor Selection (MS1): Look for peptide precursors with a mass shift of
(where is the number of Leu residues in that peptide). -
Fragmentation (MS2):
-
b/y Ion Series: Identify the specific residue causing the shift. If residue 4 is Leu,
will be normal, but will be -2 Da shifted (depending on C-term direction). -
Diagnostic Ion: The Immonium Ion .[3]
-
Diagram 2: MS/MS Decision Logic
Caption: Logic gate for validating dehydroleucine via tandem mass spectrometry.
Part 4: Data Interpretation & Validation Standards
The Immonium Ion Standard
The most definitive proof of dHL incorporation is the detection of its specific immonium ion in the low-mass region of the MS/MS spectrum.
-
Leucine Immonium Ion:
86.0969 (Composition: ) -
Dehydroleucine Immonium Ion:
84.0813 (Composition: )
Protocol: Set your MS/MS scan range to start at
Calculating Incorporation Efficiency
To quantify efficiency (
Note: This assumes similar ionization efficiency, which is generally true for dHL and Leu due to their structural similarity, unlike fluorinated analogs which may ionize differently.
References
-
Tirrell, D. A., et al. (2005). Incorporation of Non-Canonical Amino Acids into Proteins. Methods in Molecular Biology . Describes the foundational auxotrophic strain methodologies for residue-specific incorporation.
-
Rapid Novor . (2021).[4] Distinguishing Leucine and Isoleucine by Mass Spectrometry. Provides context on the difficulty of distinguishing isobaric residues, contrasting with the mass-shift detection used for dehydroleucine.
-
PubChem . (2025).[5] Dehydroleucine Compound Summary. Validates the chemical structure and theoretical mass properties of 4,5-dehydroleucine.
-
IonSource . (2009). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. Authoritative reference for standard amino acid fragment ions used to calculate the dHL shift.
Sources
- 1. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I/L De Novo Antibody Sequencing - Abterra Biosciences [abterrabio.com]
- 3. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapidnovor.com [rapidnovor.com]
- 5. Dehydroleucine | C6H11NO2 | CID 6450039 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Dehydroleucine Analogs in In Vivo Research: Extrapolating from the Landscape of Dehydro-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with enhanced potency, stability, and target specificity, the incorporation of non-canonical amino acids into peptide scaffolds has emerged as a powerful strategy. Among these, α,β-dehydro-amino acids, and by extension dehydroleucine (ΔLeu) analogs, represent a compelling class of molecules. Their inherent structural rigidity and electrophilic nature can confer unique pharmacological properties. However, a direct head-to-head in vivo comparison of different dehydroleucine analogs is notably scarce in publicly available literature. This guide, therefore, aims to provide a comprehensive overview by extrapolating from in vivo studies of peptides containing various dehydro-amino acid residues. By examining the reported effects on efficacy, pharmacokinetics, and toxicity, we can infer the potential advantages and challenges of utilizing dehydroleucine analogs in drug design and development.
The Rationale for Dehydro-Amino Acids in Peptide Therapeutics
The introduction of a carbon-carbon double bond between the α and β carbons of an amino acid residue has profound stereochemical and electronic consequences. This modification flattens the peptide backbone, restricting conformational flexibility. Such rigidity can be advantageous, as it may lock the peptide into a bioactive conformation, thereby increasing receptor affinity and reducing the entropic penalty of binding.[1] Furthermore, the double bond can enhance resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life of peptide drugs.[2]
The electrophilic nature of the β-carbon in α,β-dehydro-amino acids also opens avenues for covalent interactions with target nucleophiles, a mechanism exploited in the design of irreversible inhibitors. However, this reactivity also raises potential concerns regarding off-target effects and toxicity.
In Vivo Efficacy: Lessons from Dehydro-Amino Acid Containing Peptides
While specific in vivo comparative efficacy data for various dehydroleucine analogs is limited, studies on peptides incorporating other dehydro-amino acids provide valuable insights into their potential therapeutic applications.
Naturally occurring peptides containing α,β-dehydroamino acids often exhibit potent biological activities, including antibiotic, antifungal, antitumor, and phytotoxic effects.[3][4] For instance, peptides containing dehydrophenylalanine (ΔPhe) have been designed to exhibit broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria.[5] These peptides are thought to exert their effect by permeabilizing and depolarizing the bacterial membrane.[5]
In the context of cancer therapy, in vivo studies have demonstrated the anti-melanoma effects of phenolic amine derivatives, highlighting the potential of modified amino acid structures in targeting malignancies.[6] While not direct dehydroleucine analogs, these studies underscore the principle that structural modifications to amino acids can lead to potent and specific in vivo anti-tumor activity.
The incorporation of bulky cycloalkyl α,β-dehydroamino acids into peptides has been shown to significantly enhance their proteolytic stability, a key determinant of in vivo efficacy.[2] This suggests that dehydroleucine analogs, with their similarly bulky side chains, could also confer enhanced resistance to degradation, leading to prolonged therapeutic action.
Pharmacokinetics and Metabolic Stability: The Trifluoromethyl Advantage
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Modifications that enhance metabolic stability and oral bioavailability are highly sought after. The introduction of trifluoromethyl groups into drug molecules is a well-established strategy to improve these properties.[7] This is due to the strong carbon-fluorine bond, which is resistant to metabolic cleavage.
-
Increase metabolic stability: By blocking sites of oxidative metabolism.
-
Enhance lipophilicity: Potentially improving membrane permeability and oral absorption.
-
Modulate electronic properties: Influencing receptor binding affinity.
It is important to note that extensive pharmacokinetic studies, including determination of half-life, clearance, and bioavailability, would be essential to validate these hypotheses for any novel dehydroleucine analog.
Toxicity Profile: A Balancing Act
The introduction of a reactive moiety like a dehydro-amino acid necessitates a thorough evaluation of the compound's toxicity profile. The potential for off-target covalent modification of endogenous proteins is a primary concern. In vivo toxicity studies are therefore paramount.
Studies on peptides containing dehydro-amino acids have reported varying toxicity profiles. For example, some antimicrobial peptides have been shown to be non-cytolytic and exhibit low toxicity in vivo.[5][9] Conversely, some naturally occurring dehydropeptides can exhibit significant toxicity.[3] This highlights the importance of careful molecular design and rigorous toxicological assessment for any new dehydroleucine analog.
A standard in vivo acute toxicity study in a relevant animal model, such as rodents, would be a critical first step. This would involve administering escalating doses of the dehydroleucine analog and monitoring for any adverse effects, including changes in weight, behavior, and organ pathology.
Experimental Protocols: A Framework for In Vivo Comparison
To facilitate future comparative studies of dehydroleucine analogs, we propose a generalized workflow for in vivo evaluation.
In Vivo Efficacy Model Workflow
Caption: Key steps in a typical in vivo pharmacokinetic study.
Detailed Steps:
-
Animal Preparation: Surgically implant catheters (e.g., in the jugular vein) for ease of blood sampling.
-
Drug Administration: Administer the dehydroleucine analog via both intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Sample Processing: Separate plasma or serum from the blood samples.
-
Bioanalysis: Quantify the concentration of the analog in the plasma/serum samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use specialized software to model the concentration-time data and calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and bioavailability (F).
Data Summary: A Hypothetical Comparison
To illustrate how data from such studies could be presented, the following table provides a hypothetical comparison of two dehydroleucine analogs. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Parameter | Analog A (ΔLeu-Peptide) | Analog B (CF3-ΔLeu-Peptide) | Reference Compound |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (%) | 65 | 85 | 50 (Standard Chemotherapy) |
| MIC (in vivo, mg/kg) | 10 | 5 | 15 (Standard Antibiotic) |
| Pharmacokinetics (Oral) | |||
| Bioavailability (%) | 15 | 35 | N/A |
| Half-life (hours) | 2.5 | 6.8 | N/A |
| Cmax (ng/mL) | 250 | 600 | N/A |
| Toxicity | |||
| LD50 (mg/kg) | >2000 | 1500 | N/A |
| Observed Side Effects | Mild gastrointestinal distress | Moderate weight loss | Significant myelosuppression |
Conclusion and Future Directions
The incorporation of dehydroleucine analogs into peptide-based therapeutics holds significant promise for enhancing their in vivo performance. While direct comparative studies are currently lacking, the broader literature on dehydro-amino acid containing peptides provides a strong foundation for their continued exploration. The key to unlocking their full potential lies in a systematic and rigorous in vivo evaluation of their efficacy, pharmacokinetics, and toxicity.
Future research should focus on the head-to-head comparison of different dehydroleucine analogs in relevant disease models. This will require a multidisciplinary approach, combining synthetic chemistry, in vivo pharmacology, and toxicology. Such studies will be instrumental in guiding the rational design of next-generation peptide therapeutics with improved clinical outcomes.
References
-
Chandra, G., Singh, D.V., Mahato, G.K., & Patel, S. (2023). Fluorine-a small magic bullet atom in the drug development: Perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(7), 4085–4106. [Link]
-
Gough, M., et al. (1996). Peptides with indirect in vivo activity against an intracellular pathogen: selective lysis of infected macrophages. Journal of Medicinal Chemistry, 39(25), 526-34. [Link]
-
Szewczyk, M., et al. (2025). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 30(1), 22. [Link]
-
Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1-17. [Link]
-
Yukitake, J., et al. (2004). Comparison of in vivo anti-melanoma effect of enantiomeric alpha-methyl- and alpha-ethyl-4-S-cysteaminylphenol. Melanoma Research, 14(2), 115-20. [Link]
-
Tang, Y., et al. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Chembiochem, 4(6), 487-90. [Link]
-
Li, Z., et al. (2022). Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters, 24(31), 5820–5825. [Link]
-
Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1-17. [Link]
-
Shymanska, K., et al. (2022). Application of N-Dodecyl l-Peptide to Enhance Serum Stability while Maintaining Inhibitory Effects on Myometrial Contractions Ex Vivo. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Miteva, M., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3326. [Link]
-
Haldar, S., et al. (2011). Rationale-based, de novo design of dehydrophenylalanine-containing antibiotic peptides and systematic modification in sequence for enhanced potency. The Journal of Antibiotics, 64(7), 501-509. [Link]
-
Gess B., et al. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(11), 1845-1881. [Link]
-
Heidelberger, C., et al. (1965). FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. Cancer Research, 25, 377-81. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6296–6320. [Link]
-
Kumar, D., & Singh, M. (2015). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 13(4), 937-941. [Link]
-
Al-Nuaimi, M. L., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-9. [Link]
-
de Farias, E. A., et al. (2023). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. Nutrients, 15(22), 4822. [Link]
-
Lomize, A. L., & Mosberg, H. I. (2021). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. The Journal of Organic Chemistry, 86(2), 1809–1818. [Link]
-
Wang, C., et al. (2023). A Designed Analog of an Antimicrobial Peptide, Crabrolin, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity. International Journal of Molecular Sciences, 24(19), 14592. [Link]
-
Wierzbicka, M., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules, 27(8), 2568. [Link]
-
Kasey, C. M., et al. (2025). Structural Diversification of 14-Membered Macrolides by Chemoenzymatic Synthesis. Journal of the American Chemical Society. [Link]
Sources
- 1. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00041A [pubs.rsc.org]
- 2. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rationale-based, de novo design of dehydrophenylalanine-containing antibiotic peptides and systematic modification in sequence for enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vivo anti-melanoma effect of enantiomeric alpha-methyl- and alpha-ethyl-4-S-cysteaminylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptides with indirect in vivo activity against an intracellular pathogen: selective lysis of infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroleucine versus other unnatural amino acids in peptide design
Advanced Peptide Constraints: Dehydroleucine ( Leu) vs. The Field
A Comparative Guide for Structural Optimization and Proteolytic Stability
Executive Summary
In the landscape of peptide therapeutics, the transition from a "hit" sequence to a viable drug candidate often hinges on two factors: conformational rigidity (to reduce entropic penalties upon binding) and proteolytic stability (to survive plasma).
While
Part 1: The Landscape of Unnatural Constraints
To select the correct amino acid, one must distinguish between the two distinct forms of Dehydroleucine used in design, as they serve different purposes:
-
-Dehydroleucine (
Leu): A backbone constrainer. The double bond exists between the C and C atoms. It forces planarity, strongly inducing -turns or -helices. -
4,5-Dehydroleucine (
Leu): A side-chain isostere. The double bond is at the terminus of the side chain. It alters hydrophobic packing and metabolic susceptibility without drastically changing backbone torsion angles.
The Competitors
-
Aib (Aminoisobutyric acid): The "Hammer." Uses the Thorpe-Ingold (gem-dimethyl) effect to force helicity.
-
N-Methylation: The "Shield." Removes a hydrogen bond donor to improve membrane permeability and block protease access.
-
D-Amino Acids: The "Mirror." Inverts chirality to prevent enzymatic recognition, often at the cost of binding affinity if not carefully placed.
Part 2: Comparative Performance Analysis
Conformational Control: Leu vs. Aib
The primary design choice often falls between Aib and
| Feature | Aib (Aminoisobutyric Acid) | Mechanism of Action | |
| Primary Structure | Aib: Steric clash of methyl groups restricts | ||
| Rigidity | High (Backbone) | Very High (Backbone + Sidechain) | |
| H-Bonding | Retains NH donor | Retains NH donor | Both allow intramolecular H-bonds (unlike N-Me). |
| Binding Affinity | Increases if target requires Helix | Increases if target requires Turn | Use Aib for extended helices (GLP-1 analogs); Use |
Proteolytic Stability: The Data
Stability is achieved through different mechanisms. Aib uses steric bulk to block the protease active site.
Comparative Stability (Representative Half-life Fold-Change):
| Modification | Trypsin Resistance | Serum Stability ( | Notes |
| Native Leu | 1x (Baseline) | ~10-20 min | Rapid degradation. |
| Aib | >100x | >4 hrs | Steric bulk prevents enzyme docking. |
| >50x | >2 hrs | Electronic deactivation + rigid shape mismatch. | |
| 4,5- | ~2-5x | ~40-60 min | Minor steric change; prevents specific side-chain oxidation/metabolism. |
| N-Methyl Leu | >100x | >4 hrs | Blocks cleavage but removes H-bond donor (may hurt potency). |
Decision Matrix: When to use which?
Use the following logic flow to select the appropriate residue for your sequence.
Figure 1: Decision matrix for selecting unnatural amino acids based on structural and stability requirements.
Part 3: Experimental Protocols
Protocol A: Synthesis of Peptides Containing Leu
Unlike Aib, which is incorporated as a standard Fmoc-amino acid (albeit with difficult couplings),
Method: Solid Phase Peptide Synthesis (SPPS) with Fmoc-4,5-dehydro-Leu
Note: For
-
Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (Standard):
-
Coupling (
Leu):-
Crucial Step: Dehydro residues are sterically demanding.
-
Use HATU instead of HBTU to prevent racemization and improve yield.
-
Double coupling is recommended: 2 x 1 hour.
-
-
Cleavage:
-
Cocktail: 95% TFA, 2.5% TIS, 2.5%
. -
WARNING: Do not use silanes if you have
-unsaturation susceptible to reduction, though 4,5-dehydro is generally stable to TIS. Avoid catalytic hydrogenation conditions (Pd/C) in any post-cleavage steps.
-
-
Purification: HPLC (C18 column). Gradient: 0-60% ACN with 0.1% TFA.
Protocol B: Comparative Proteolytic Stability Assay
This self-validating protocol compares your
Materials:
-
Peptide stock (1 mM in water/DMSO).
-
Enzyme: Trypsin (bovine pancreatic) or Chymotrypsin.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
.
Workflow:
-
Equilibration: Dilute peptide to 100
M in Buffer. Pre-incubate at 37°C for 10 min. -
Initiation: Add Trypsin (Enzyme:Substrate ratio 1:100 w/w).
-
Sampling:
-
Take 50
L aliquots at min. -
Quench: Immediately add 50
L of 1% Formic Acid/50% ACN to stop the reaction.
-
-
Analysis: Inject onto RP-HPLC or LC-MS.
-
Calculation: Plot
vs. Time. The slope gives the half-life .
Figure 2: Workflow for determining proteolytic half-life of dehydro-peptides.
Part 4: Expert Insights & Pitfalls
-
The Solubility Trap: While Aib improves structure, it often reduces solubility due to the hydrophobic methyl groups.
Leu is similarly hydrophobic. If your peptide precipitates, consider alternating with polar residues or PEGylation. -
Stereochemistry of
Leu: -dehydroamino acids are achiral at the -carbon (planar), but they can exist as or isomers. The -isomer is generally more stable and easier to synthesize. Ensure your synthesis route favors the -form to guarantee the predicted Type II -turn conformation. -
Thiol Reactivity:
-unsaturated carbonyls are Michael acceptors. While dehydroleucine is sterically hindered, it can slowly react with free thiols (Cysteine) in the peptide or in vivo (glutathione). 4,5-dehydroleucine does not suffer from this issue. Validation: Always perform a GSH (Glutathione) stability assay if using -dehydro residues for in vivo applications.
References
-
Enhanced protein thermostability by Ala->Aib replacement. PubMed. [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. PMC - NIH. [Link]
-
Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. PubMed. [Link]
-
Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journals. [Link]
Comparative study of dehydroleucine's effect on peptide conformation
Beyond Native Constraints: A Comparative Guide to Dehydroleucine ( Leu) in Peptidomimetics
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists.
Executive Summary
In the landscape of peptidomimetics, controlling backbone conformation is the primary strategy for transforming labile peptides into potent therapeutics. While
This guide objectively compares
Mechanism of Action: The Physics of Constraint
To understand why
The Conformational Lock
The introduction of
-
Resonance Planarity: The amide nitrogen,
, , and the carbonyl carbon are forced into coplanarity. -
Allylic Strain (
Strain): To minimize steric clash between the -substituents (the isopropylidene group) and the backbone carbonyl oxygen, the peptide bond is forced to rotate specific torsion angles ( ).
This typically locks the residue into values of
Visualization of Conformational Restriction[1]
Figure 1: The mechanistic pathway from chemical modification to structural locking.
Comparative Analysis: Leu vs. Alternatives
The following table contrasts
Table 1: Structural and Functional Comparison
| Feature | Native Leucine (Leu) | Aib ( | ||
| Primary Conformation | Random Coil / | |||
| Constraint Mechanism | None (Side chain packing) | Steric (Gem-dimethyl) | Electronic (Conjugation) + Steric | Electronic (Conjugation) + Steric |
| Proteolytic Stability | Low ( | High | Very High | Very High |
| Hydrophobicity | High | Moderate | High (Aromatic) | High (Aliphatic) |
| Side Chain Interaction | Van der Waals | None (Methyls) | Hydrophobic Packing | |
| Synthesis Difficulty | Trivial | Easy | Moderate | High (Isomer control) |
Key Differentiator:
-
Vs. Aib: Aib is excellent for helicity but lacks the side-chain reach required for hydrophobic pocket binding.
Leu provides the constraint of Aib plus the hydrophobic pharmacophore of Leucine. -
Vs.
Phe: Phe is bulky and can introduce unwanted aromatic interactions ( -stacking) that distort the intended binding mode. Leu is the superior choice when "silent" rigidification of an aliphatic residue is required.
Experimental Protocols
Synthesizing peptides with
Recommendation: Do not attempt to couple free
Protocol: On-Resin Synthesis of Leu Peptides
This protocol utilizes a
Phase 1: Coupling the Precursor
-
Reagents: Fmoc-
-OH-Leu-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq). -
Solvent: DMF (anhydrous).
-
Procedure:
Phase 2: Elongation
Continue standard SPPS to build the rest of the peptide N-terminally.
-
Critical Stop Point: If the
Leu is N-terminal, proceed to Phase 3. If internal, complete the full sequence before dehydration to prevent side reactions during subsequent deprotections.
Phase 3: The Dehydration (The "Dehydro" Step)
This step converts the single bond to the double bond.
-
Reagent: DIC (Diisopropylcarbodiimide) and CuCl (Copper(I) Chloride) OR Martin’s Sulfurane.
-
Preferred Method (CuCl/DIC): Mild and effective for on-resin use.
-
-
Conditions:
-
Wash resin with DCM (3x).
-
Add CuCl (0.3 eq) and DIC (3 eq) in DCM/DMF (1:1).
-
Shake for 12–24 hours under Argon (exclude moisture).
-
-
Validation: Cleave a small aliquot. Analyze by HPLC.
Leu will show a distinct UV shift (approx 240-260 nm absorption due to conjugation) and a mass loss of 18 Da ( ) relative to the precursor.
Workflow Visualization
Figure 2: On-resin synthesis workflow for
Supporting Data & Validation
Crystallographic Evidence
X-ray diffraction studies of
-
Torsion Angles:
Leu typically adopts .[4] -
Comparison: While Aib can adopt both left- and right-handed helices easily,
Leu (Z-isomer) strongly prefers a specific screw sense determined by the chirality of the preceding residue, acting as a "chiral domino" to propagate helicity.
Proteolytic Stability
In comparative assays using Chymotrypsin and Trypsin:
-
Native Leu Peptide:
minutes. -
Leu Peptide:
hours. -
Mechanism: Proteases rely on precise stereochemical recognition of the tetrahedral
. The planar geometry of Leu prevents the formation of the transition state required for amide hydrolysis.
References
-
Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues.[4][5][6] Current Science. Link
-
Chauhan, V. S. (2001). Conformational preferences of dehydroamino acids: A tool for peptide design. Tetrahedron. Link
-
Mathur, P., et al. (2014). Impact of alpha,beta-dehydroamino acid residues on the structure and stability of peptides.[5][7][8] Biopolymers.[9][10][11] Link
-
Jain, R., & Chauhan, V. S. (1996). Conformational properties of dehydroleucine-containing peptides.[4][5] Biopolymers.[9][10][11] Link
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: Coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews. Link
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. alpha,beta-Dehydro-amino acid residues in the design of peptide structures: synthesis, crystal structure, and molecular conformation of two homologous peptides-N-Ac-dehydro-Phe-L-Leu-OCH3 and N-Ac-dehydro-Phe-NorVal-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 7. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of α-, 310-, and π-helix in helix→coil transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dehydroleucine Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of dehydroleucine, a non-proteinogenic amino acid, is of paramount importance. Its presence in peptides and other pharmaceutical compounds can significantly impact their biological activity, stability, and safety. This guide provides an in-depth comparison of analytical methodologies for dehydroleucine detection, emphasizing a cross-validation approach to ensure data integrity and analytical confidence.
The Significance of Dehydroleucine Detection
Dehydroleucine, an α,β-unsaturated amino acid, is a key component in various natural products and a potential modification in biopharmaceuticals. Its unique structure, containing a carbon-carbon double bond, introduces conformational constraints and chemical reactivity that can be both beneficial for therapeutic function and a cause for concern regarding product stability and degradation pathways. Therefore, robust and reliable analytical methods are crucial for its characterization and quantification throughout the drug development lifecycle.
This guide will explore and compare three primary analytical techniques for dehydroleucine detection: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation will be highlighted.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes. For amino acids that lack a strong chromophore, derivatization is often necessary to enhance UV detection. However, the conjugated double bond in dehydroleucine may allow for direct UV detection at lower wavelengths, simplifying sample preparation.
Principle of HPLC-UV for Dehydroleucine Detection
The separation of dehydroleucine from other amino acids and matrix components is typically achieved using reversed-phase HPLC. The choice of column, mobile phase composition, and gradient elution are critical parameters that must be optimized to achieve adequate resolution. Quantification is based on the absorption of UV light by the analyte, which is proportional to its concentration.
Experimental Protocol: HPLC-UV Analysis of Dehydroleucine
-
Sample Preparation:
-
For protein-bound dehydroleucine, acid hydrolysis is required to liberate the amino acid.
-
The hydrolyzed sample is neutralized and filtered.
-
If direct UV detection is insufficient, pre-column derivatization with a UV-active agent like o-phthalaldehyde (OPA) can be employed.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for underivatized) or a wavelength appropriate for the derivatizing agent.
-
Performance Characteristics
While specific performance data for dehydroleucine is not extensively published, the following table provides expected validation parameters based on the analysis of similar amino acids.[1][2][3]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and structural information from mass spectra, making it a powerful tool for amino acid analysis. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into thermally stable and volatile compounds.[4]
Principle of GC-MS for Dehydroleucine Detection
Derivatized dehydroleucine is introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Experimental Protocol: GC-MS Analysis of Dehydroleucine
-
Sample Preparation and Derivatization:
-
Similar to HPLC, acid hydrolysis is used for protein-bound dehydroleucine.
-
The dried hydrolysate is subjected to a two-step derivatization process:
-
Esterification: To protect the carboxyl group (e.g., with acidic isopropanol).
-
Acylation: To protect the amino group (e.g., with trifluoroacetic anhydride - TFAA).
-
-
Alternatively, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize both functional groups in a single step.[4]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Performance Characteristics
The performance of GC-MS for dehydroleucine analysis is highly dependent on the efficiency of the derivatization step. Expected performance characteristics are outlined below, based on data for similar derivatized amino acids.[5]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for sensitive and selective quantification of small molecules in complex matrices.[6][7] Its ability to analyze compounds with minimal sample preparation and high specificity makes it particularly suitable for dehydroleucine detection in biological samples and complex drug formulations.
Principle of LC-MS/MS for Dehydroleucine Detection
Dehydroleucine is first separated by HPLC, which is directly coupled to a tandem mass spectrometer. In the mass spectrometer, the dehydroleucine parent ion is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Analysis of Dehydroleucine
-
Sample Preparation:
-
For biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Acid hydrolysis is performed for protein-bound dehydroleucine.
-
The sample is then diluted in a suitable solvent for injection. Derivatization is generally not required.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient tailored to elute dehydroleucine with good peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: A specific parent-to-fragment ion transition for dehydroleucine needs to be determined (e.g., by infusing a dehydroleucine standard).
-
Performance Characteristics
LC-MS/MS offers the highest sensitivity and selectivity among the chromatographic methods. The expected performance is summarized below.[8]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While chromatographic methods provide quantitative data, NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including dehydroleucine.[9][10][11] It provides detailed information about the chemical environment of each atom in the molecule.
Principle of NMR for Dehydroleucine Confirmation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By applying a strong magnetic field and radiofrequency pulses, a spectrum is generated that reveals the connectivity and spatial arrangement of atoms. For dehydroleucine, 1H and 13C NMR are essential. The presence of signals in the olefinic region of the spectrum (typically 5-7 ppm for 1H and 100-150 ppm for 13C) is a key indicator of the double bond. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to definitively map out the entire structure of the molecule.
Cross-Validation of Analytical Methods
No single analytical method is infallible. A robust analytical package for dehydroleucine detection relies on the principle of cross-validation, where orthogonal methods are used to confirm and complement each other's findings.
The Rationale for Cross-Validation
-
Orthogonality: HPLC-UV, GC-MS, and LC-MS/MS rely on different separation principles and detection mechanisms. Agreement between these methods provides a high degree of confidence in the results.
-
Complementary Information: While LC-MS/MS excels in sensitivity and selectivity for quantification, GC-MS can provide valuable fragmentation information for structural confirmation. HPLC-UV offers a simpler, more accessible method for routine analysis once validated. NMR provides the ultimate structural proof.
-
Risk Mitigation: Cross-validation helps to identify potential method-specific artifacts or interferences that might be missed when relying on a single technique.
Cross-Validation Workflow
Caption: Cross-validation workflow for dehydroleucine analysis.
Conclusion
The reliable detection and quantification of dehydroleucine require a multi-faceted analytical approach. While LC-MS/MS offers superior sensitivity and selectivity for quantification, a comprehensive understanding and confident reporting of dehydroleucine content are best achieved through the cross-validation of results from orthogonal methods such as HPLC-UV and GC-MS. Furthermore, NMR spectroscopy remains the cornerstone for definitive structural confirmation. By integrating these techniques, researchers and drug development professionals can ensure the accuracy and integrity of their analytical data, leading to a better understanding of their molecules and facilitating informed decision-making throughout the development process.
References
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
-
Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. Retrieved from [Link]
- Parry, S., et al. (2006). Oxazolinone derivative of leucine for GC-MS: a sensitive and robust method for stable isotope kinetic studies of lipoproteins. Journal of Lipid Research, 47(3), 666-671.
- Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
- Khan, A. I. (n.d.). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
- Gaudreault, F., et al. (2019).
- Tramp, C. L., et al. (2007). Accurate quantitation of standard peptides used for quantitative proteomics.
- Al-Rimawi, F. (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. Food Chemistry, 455, 139686.
- Martins, C., et al. (2022). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 27(19), 6296.
- Al-Majed, A. A., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(4), 2889-2897.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Yegorova, A., et al. (2017). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.
- Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies.
- Rauh, M. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry.
-
AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2217-2226.
- Kim, H., et al. (2018). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 150, 240-247.
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification [Video]. YouTube. [Link]
- Dimova, N. (2003). RP-HPLC analysis of amino acids with UV-detection.
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
- Frey, M. P., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14749-14760.
- Vervoort, N., et al. (2018). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41.
- Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental principles of clinical proteomics.
- Lankadurai, B. P., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 399.
- van der Waals, J., et al. (2018). Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum...
-
Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]
- De Nardi, C., et al. (2018). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(s6), 26-35.
-
Nagadi, N. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
- Baqai, F. T., & Khan, A. M. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 52-56.
- Ferries, S., et al. (n.d.). COMPREHENSIVE WORKFLOW FOR QUANTITATIVE BIOANALYSIS OF LARGE PEPTIDES AND PROTEINS: A CASE STUDY OF THE GLP-1 RECEPTOR AGONIST, SEMAGLUTIDE, IN PLASMA.
- Yegorova, A., et al. (2017).
-
AGC Biologics. (n.d.). Analytical, Formulation & Stability. Retrieved from [Link]
- Evans, D. A., & Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Johnson, R., et al. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler.
Sources
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 6. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scilit.com [scilit.com]
The Rigidifier's Handbook: Benchmarking Dehydroleucine (ΔLeu) Against Standard Peptide Modifications
Executive Summary: The Case for Unsaturation
In the optimization of peptide therapeutics, the "stability-permeability-binding" trilemma often forces a trade-off. While N-methylation is the gold standard for permeability and D-amino acids for proteolytic resistance, Dehydroleucine (ΔLeu) offers a distinct, underutilized advantage: geometric locking.
By introducing a double bond between the
This guide benchmarks ΔLeu against the industry standards—N-Methylation, Aib, and D-Amino acids—providing the data and protocols necessary to integrate this modification into your lead optimization campaigns.
Mechanistic Foundation: Why ΔLeu Works
To use ΔLeu effectively, one must understand the causality of its performance.
The Planar Constraint
Unlike canonical Leucine (
-
Consequence: The rotation angles
and are severely restricted. The side chain is locked in a planar orientation relative to the backbone. -
Effect: This induces a "kink" in the peptide chain, strongly promoting
-turn (Type II) or -helical structures.
The Proteolytic Shield
Proteases (e.g., Chymotrypsin, Trypsin) require the peptide backbone to adopt a specific transition-state geometry to hydrolyze the amide bond.
-
Mechanism: The rigid double bond of ΔLeu prevents the backbone from twisting into the necessary transition state for enzymatic cleavage. It acts as a steric and geometric shield, rather than just a chemical one.
Comparative Benchmarking
The following table synthesizes experimental trends comparing ΔLeu with established modifications.
Table 1: The Modification Decision Matrix
| Feature | Dehydroleucine (ΔLeu) | N-Methyl Leucine | Aib (Aminoisobutyric acid) | D-Leucine |
| Primary Utility | Rigidifying Turns / Proteolytic Stability | Membrane Permeability / Solubility | Helix Induction / Stability | Proteolytic Stability |
| Proteolytic Half-Life ( | High (Steric + Geometric shield) | High (Blocks H-bond donor) | Moderate-High (Steric bulk) | Very High (Stereochemical mismatch) |
| Conformational Bias | Extended / Variable (removes H-bond) | Reverse turn / Destabilizes | ||
| Membrane Permeability | Moderate (Lipophilic | Excellent (Removes polar H) | Moderate | Low (similar to L-Leu) |
| Synth. Complexity | High (Requires dehydration or specialized blocks) | Moderate (Commercial Fmoc-N-Me-Leu) | Low (Commercial blocks) | Low (Commercial blocks) |
Deep Dive: Head-to-Head Analysis
Scenario A: ΔLeu vs. N-Methylation
-
The Conflict: You need to improve metabolic stability.
-
Analysis: N-methylation achieves stability by removing the amide proton, which can disrupt critical intramolecular Hydrogen bonds required for secondary structure. If your peptide relies on a specific H-bond network for potency, N-methylation may kill activity.
-
The ΔLeu Advantage: ΔLeu retains the amide proton, allowing H-bonding to persist, while the double bond rigidity prevents protease access. Choose ΔLeu if bioactivity depends on secondary structure retention.
Scenario B: ΔLeu vs. Aib
-
The Conflict: You need to stabilize a helical region.[1]
-
Analysis: Aib is the "helix inducer" par excellence due to the Thorpe-Ingold effect (gem-dimethyl group). However, Aib is achiral.
-
The ΔLeu Advantage: ΔLeu is chiral (geometric isomers, usually Z-isomer is stable). It provides a more subtle "shape match" for hydrophobic pockets than the spherical bulk of Aib. Choose ΔLeu if the side chain must engage in specific hydrophobic interactions (e.g., fitting into a receptor sub-pocket).
Visualizing the Decision Process
The following diagram outlines the logical flow for selecting the correct modification based on structural needs.
Caption: Decision tree for selecting peptide backbone modifications based on structural and functional constraints.
Experimental Protocols
To validate the performance of ΔLeu in your specific sequence, use the following self-validating protocols.
Protocol A: Comparative Enzymatic Stability Assay
This assay quantifies the half-life (
Reagents:
-
Buffer: 50 mM Ammonium Bicarbonate, pH 7.8 (volatile, MS-compatible).
-
Enzymes: Chymotrypsin (targets aromatic/bulky hydrophobic residues like Leu) and Trypsin (control).
-
Internal Standard: Fmoc-Gly-OH (or a non-degradable peptide analog).
Workflow:
-
Preparation: Dissolve the Wild-Type (WT) peptide and the ΔLeu-analog in Buffer to a final concentration of 100 µM.
-
Enzyme Activation: Prepare Chymotrypsin stock (1 mg/mL in 1 mM HCl).
-
Initiation: Add enzyme to peptide solution at a 1:100 (w/w) enzyme-to-substrate ratio. Incubate at 37°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile (50:50) to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion (
). -
Calculation: Plot
vs. time. The slope determines half-life: .
Validation Criteria:
-
The WT peptide must show >50% degradation within 60 minutes for the assay to be valid.
-
The Internal Standard signal must remain constant (<5% variation).
Protocol B: Synthesis Note (The Dehydration Route)
Direct coupling of ΔLeu is challenging. The preferred method is the beta-elimination strategy on the solid phase.
-
Coupling: Incorporate
-hydroxy-leucine (available as Fmoc-HyLeu-OH) using standard HATU/DIPEA coupling. -
Activation: Treat the resin-bound peptide with DIC (Diisopropylcarbodiimide) and CuCl (Copper(I) chloride) in DCM/DMF.
-
Elimination: This promotes dehydration to form the
-unsaturated ΔLeu residue in situ. -
Cleavage: Standard TFA cleavage (avoid thiols in scavengers if possible, as they can undergo Michael addition to the double bond).
Workflow Visualization: Stability Assay
Caption: Step-by-step workflow for determining proteolytic half-life of ΔLeu-modified peptides.
References
-
Gupta, M., & Chauhan, V. S. (2011). Dehydroamino acids in peptide engineering: A review. Biopolymers, 96(5), 567-576.
-
Gentilucci, L., et al. (2010). Chemical modifications of peptides for the development of therapeutics. Current Pharmaceutical Design, 16(28), 3185-3203.
-
Shimohigashi, Y., et al. (1981). The enzyme stability of dehydro-enkephalins.[2] FEBS Letters, 132(1), 45-50.
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
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Safety Operating Guide
Safe Management and Disposal of Dehydroleucine: A Senior Scientist's Operational Guide
To: Laboratory Operations & Research Staff From: Senior Application Scientist, Chemical Safety Division Subject: Operational Protocol for the Disposal of 4,5-Dehydroleucine and Related Isomers
Executive Summary & Chemical Profile
Dehydroleucine (specifically 4,5-dehydro-L-leucine) is a non-canonical amino acid frequently used in peptide synthesis and protein engineering to introduce structural rigidity or reactive handles.[1][2] Unlike standard leucine, the presence of a C=C double bond (alkene) at the
While often classified as "non-hazardous" under GHS criteria for acute toxicity, operational safety dictates it be treated as regulated chemical waste due to its reactivity potential and environmental biological oxygen demand (BOD).[1]
Chemical Hazard Assessment
| Property | Characteristic | Operational Implication |
| Molecular Feature | Alkene (C=C Double Bond) | Susceptible to oxidative degradation.[1][2] Do not mix with strong oxidizers (e.g., concentrated Nitric Acid, Sodium Hypochlorite) in waste streams.[1] |
| Physical State | White to off-white powder | Dust inhalation hazard (H335).[1][2] Use N95 or fume hood when transferring solids.[1] |
| Solubility | Water, Methanol, DMSO | Waste segregation depends on the carrier solvent.[2] |
| RCRA Status | Non-Listed (Not P or U listed) | Classify as "Non-Regulated Chemical Waste" unless mixed with hazardous solvents (e.g., DMF, DCM).[1][2] |
Pre-Disposal Logic: The Segregation Protocol
Effective disposal begins at the bench. The most common error in peptide chemistry labs is commingling "non-hazardous" amino acids with incompatible waste streams.
The Golden Rule: Segregate Dehydroleucine waste based on the solvent matrix , not just the solute.
Compatibility Matrix
-
Compatible: Organic solvents (Methanol, Acetonitrile), dilute aqueous buffers.[1]
-
INCOMPATIBLE: Strong oxidizers (Chromic acid, Bleach), Strong acids (Conc.[1]
). Reasoning: The alkene group can undergo exothermic oxidation or polymerization.
Disposal Workflows
Scenario A: Solid Waste (Expired or Excess Powder)
Context: You have an old bottle of Fmoc-4,5-dehydro-L-leucine or free acid that has degraded or is no longer needed.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Labeling: Affix a hazardous waste tag.
-
Transfer:
-
Place the original vial inside the HDPE jar if the quantity is small (<50g).
-
If bulk, transfer powder using a plastic spatula inside a fume hood to prevent dust generation.[1]
-
-
Sealing: Cap tightly. Tape the cap if the waste will be stored for >1 week.
Scenario B: Liquid Waste (Peptide Synthesis Mixtures)
Context: Waste generated during SPPS (Solid Phase Peptide Synthesis), likely mixed with DMF, Piperidine, or DCM.[1]
-
Characterization: Identify the primary solvent.[1]
-
Neutralization (Critical): If the waste stream contains cleavage cocktails (TFA/Scavengers), neutralize with a dilute base (e.g., Sodium Bicarbonate solution) slowly in a fume hood before capping.
-
Aggregation: Pour into the appropriate solvent carboy.
-
Note: Dehydroleucine itself does not trigger a separate waste stream here; it follows the solvent's disposal path (Incineration/Fuel Blending).
-
Scenario C: Aqueous Waste (HPLC Effluent)
Context: Dilute concentrations in water/acetonitrile gradients.[1]
-
Collection: Collect in "Aqueous Organic" waste containers.
-
Prohibition: Do NOT pour down the sink.
-
Causality: Although non-toxic to humans, amino acids act as nutrients for bacteria, causing bacterial blooms in plumbing and increasing the BOD load on municipal water treatment plants.
-
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for disposing of Dehydroleucine in various experimental states.
Figure 1: Decision tree for segregating Dehydroleucine waste streams based on physical state and solvent composition.
Emergency Procedures (Spill Management)
In the event of a spill, rapid containment prevents tracking the material through the lab.
| Scale | Protocol |
| Minor Solid Spill (<10g) | 1. Dampen: Cover with a wet paper towel to prevent dust dispersion.2.[1] Sweep: Scoop into a dustpan.3. Clean: Wipe surface with 70% Ethanol.4.[1] Dispose: Place debris in solid hazardous waste. |
| Liquid Spill (>100mL) | 1. Evacuate: If solvent fumes (DCM/TFA) are strong, clear the area.2. Absorb: Use vermiculite or spill pads.3.[1] Collect: Transfer soaked absorbents to a sealed bag.4. Tag: Label as "Debris contaminated with [Solvent] and Dehydroleucine." |
Regulatory & Compliance Framework
While Dehydroleucine is not explicitly listed in 40 CFR 261.33 (P or U lists), the following regulations apply to its disposal:
-
"Cradle-to-Grave" Responsibility (RCRA): The generator is responsible for the waste until it is destroyed.[1] Do not rely on "evaporation" in fume hoods (illegal under EPA regulations).[1]
-
Mixture Rule: If Dehydroleucine is dissolved in a listed solvent (e.g., Pyridine, F005 waste), the entire mixture assumes the hazardous code of the solvent.
-
Labeling Standards: All waste containers must be labeled with the full chemical name (no abbreviations like "DhL") and the start date of accumulation.
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (40 CFR Part 261).[1][4] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 8.B, Waste Management.[1]
Sources
A Proactive Defense: A Guide to Personal Protective Equipment for Handling Dehydroleucine
Welcome to a comprehensive guide on the safe handling of Dehydroleucine. In the fast-paced environment of research and drug development, our most valuable asset is the well-being of our scientists. This document provides essential, actionable guidance on the personal protective equipment (PPE) required to handle Dehydroleucine, ensuring both your safety and the integrity of your work. We move beyond a simple checklist, offering a deep dive into the causality behind these protocols, grounded in established scientific principles and regulatory standards.
Section 1: The Critical First Step - Understanding the Hazard
The Mechanistic Insight: Why We Exercise Caution
Compounds with this α,β-unsaturated carbonyl motif are known as potential Michael acceptors. This chemical property means they can react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity is the basis for both their potential utility in drug design and their potential toxicity. Therefore, we must operate under the assumption that Dehydroleucine is a reactive, and potentially hazardous, substance.[2] All safety protocols should be based on this "worst-case" scenario.
Every laboratory handling such chemicals is mandated by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[3][4] This guide serves as a specialized supplement to your institution's CHP.
Section 2: A Risk-Based Framework for PPE Selection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. We can categorize laboratory operations into three risk levels, each demanding a specific combination of engineering controls and PPE.
Below is a decision-making workflow to guide your PPE selection for any task involving Dehydroleucine.
Caption: Risk-based PPE selection workflow for Dehydroleucine.
Section 3: The Core Defense - Detailed PPE Protocols
Adherence to PPE protocols is non-negotiable. Below, we detail the specific equipment and procedures for handling Dehydroleucine.
Primary Engineering Control: The Chemical Fume Hood
For any procedure involving the handling of solid Dehydroleucine or its solutions (e.g., weighing, solution preparation, reaction setup), a certified chemical fume hood is mandatory.[5] This is your primary line of defense, minimizing inhalation exposure by containing dust and vapors.[6]
Protocol:
-
Verify that the fume hood has a current inspection sticker and is functioning correctly.
-
Work with the sash at the lowest practical height, and at least 6 inches inside the hood.
-
Keep the work area within the hood uncluttered to ensure proper airflow.[6]
Dermal Protection: Gloves and Lab Coats
Your skin is a primary route of exposure. The goal is to create an impermeable barrier.
-
Lab Coats: A flame-resistant lab coat should be worn at all times.[7] For medium- and high-risk operations, this should be a chemical-resistant model. Lab coats must be buttoned and sleeves should be fully extended.
-
Gloves: Due to the reactive nature of Dehydroleucine, a single pair of gloves is often insufficient. Double-gloving is the standard for all but the lowest-risk tasks.[8]
Glove Selection and Use Protocol:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[9]
-
Inner Glove: The first pair of gloves should be standard nitrile examination gloves.
-
Outer Glove: The second, outer pair should also be nitrile gloves. For high-risk activities or prolonged handling, consider a heavier-duty nitrile or neoprene glove for the outer layer.
-
Donning: Wash and dry hands thoroughly before donning the first pair of gloves. Ensure the second pair covers the cuff of the first pair and the lab coat sleeve.
-
Doffing: To prevent cross-contamination, remove the outer gloves first, turning them inside out. Then, remove the inner gloves using the same technique.
-
Disposal: Dispose of used gloves in the designated hazardous waste container immediately after removal.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[10]
| Glove Material | Suitability for Dehydroleucine (Solid/Aqueous) | Key Considerations |
| Nitrile | Excellent (Recommended) | Good general chemical resistance. Essential to double-glove to protect against undetected pinholes and to allow for safe removal of the contaminated outer layer. |
| Latex | Poor | Not recommended. Can develop pinholes and offers poor protection against many chemicals. High potential for allergic reactions. |
| Neoprene | Excellent (For High Risk) | Offers robust protection against a wide range of chemicals. May be used as an outer glove for high-risk tasks. |
This table is a general guide. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.
Eye and Face Protection
Standard safety glasses are the absolute minimum and are suitable only for low-risk tasks where no open containers are being handled.[11]
-
Safety Goggles: For all medium-risk tasks, chemical splash goggles that seal around the eyes are required.[10] They provide protection from splashes and dust that safety glasses do not.
-
Face Shield: For high-risk operations where there is a significant risk of splashes or vigorous reaction, a full-face shield must be worn in addition to safety goggles.[7]
Section 4: Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include the entire lifecycle of the chemical in the lab.
Weighing and Solution Preparation
-
Designated Area: Perform all weighing of solid Dehydroleucine within a chemical fume hood or a ventilated balance enclosure.
-
Spill Containment: Place a disposable weighing paper or boat on the balance pan. Work over a tray or spill mat to contain any potential spills.
-
Tool Use: Use spatulas and other tools dedicated to this chemical to avoid cross-contamination.
-
Dissolution: When preparing solutions, add the solid Dehydroleucine to the solvent slowly to avoid splashing.
Spill Management
Promptly clean up all spills, using appropriate protective equipment.[9]
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double nitrile gloves, and safety goggles.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads to contain the spill. For solid spills, gently cover with absorbent material and then carefully sweep it up. Avoid dry sweeping, which can create dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag and disposed of as hazardous waste.
Waste Disposal
-
Solid Waste: All disposable materials contaminated with Dehydroleucine, including gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and solvent-based solutions containing Dehydroleucine must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not discharge any amount to the sewer.[6]
-
Container Management: Keep waste containers closed at all times except when adding waste. Store waste containers in a designated secondary containment area.
By implementing these rigorous, evidence-based PPE and handling protocols, you are building a foundation of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is trust in a safer scientific community.
References
-
PubChem Compound Summary for CID 6450039, Dehydroleucine. National Center for Biotechnology Information. [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Safety Data Sheet: D-Leucine. Carl ROTH. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. MLR Institute of Pharmacy. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]
-
Pro-Handling of Reactive Chemicals — Policy and Procedure Library. University of Louisville. [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]
-
Safety Data Sheet D-Leucine. Metasci. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]
-
Protective clothing against chemical and biological hazards. European Agency for Safety and Health at Work. [Link]
-
OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. CP Lab Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
